(4-Chlorobutyl)benzene
Description
Structure
3D Structure
Properties
IUPAC Name |
4-chlorobutylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13Cl/c11-9-5-4-8-10-6-2-1-3-7-10/h1-3,6-7H,4-5,8-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLLZCZIHURYEQP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCCCCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20197486 | |
| Record name | (4-Chlorobutyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20197486 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4830-93-7 | |
| Record name | 1-Chloro-4-phenylbutane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4830-93-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (4-Chlorobutyl)benzene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004830937 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (4-Chlorobutyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20197486 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (4-chlorobutyl)benzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.098 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to (4-Chlorobutyl)benzene: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
(4-Chlorobutyl)benzene , also known as 1-chloro-4-phenylbutane, is a versatile chemical intermediate with significant applications in organic synthesis and the development of pharmaceutical compounds. Its unique structure, featuring a benzene (B151609) ring attached to a reactive chlorobutyl chain, makes it a valuable building block for the construction of more complex molecular architectures. This technical guide provides a comprehensive overview of its chemical and physical properties, detailed experimental protocols for its synthesis, and a discussion of its key applications.
Core Properties of this compound
This compound is a colorless liquid at room temperature. Its fundamental properties are summarized in the tables below for easy reference and comparison.
Table 1: Chemical Identification
| Identifier | Value |
| CAS Number | 4830-93-7[1][2][3] |
| Molecular Formula | C₁₀H₁₃Cl[1][2] |
| Molecular Weight | 168.66 g/mol [1][2] |
| IUPAC Name | 1-chloro-4-phenylbutane |
| Synonyms | This compound, 4-Phenylbutyl chloride, 4-Phenyl-n-butyl chloride |
Table 2: Physical and Chemical Properties
| Property | Value |
| Appearance | Clear, colorless liquid |
| Boiling Point | 98-102 °C at 6 mmHg[2] |
| Density | 1.026 g/mL at 25 °C[2] |
| Refractive Index | 1.517 - 1.519[2] |
| Flash Point | 104 °C[2] |
| Solubility | Insoluble in water, soluble in common organic solvents. |
Synthesis of this compound: Experimental Protocols
There are several established methods for the synthesis of this compound. The choice of method often depends on the availability of starting materials, desired scale, and safety considerations. Two common and effective protocols are detailed below.
Method 1: Friedel-Crafts Alkylation of Benzene with 1,4-Dichlorobutane (B89584)
This one-step method is advantageous due to its simplicity and amenability to industrial-scale production.[3]
Reaction Scheme:
Figure 1: Synthesis of this compound via Friedel-Crafts Alkylation.
Materials:
-
Anhydrous Benzene
-
1,4-Dichlorobutane (in excess)
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Ice
-
Hydrochloric Acid (10% aqueous solution)
-
Saturated Sodium Bicarbonate solution
-
Brine
-
Anhydrous Sodium Sulfate
-
Diethyl ether (or other suitable extraction solvent)
Experimental Protocol:
-
Reaction Setup: In a fume hood, equip a dry three-necked round-bottom flask with a magnetic stirrer, a dropping funnel, and a reflux condenser fitted with a calcium chloride drying tube.
-
Charging the Flask: To the flask, add an excess of dry 1,4-dichlorobutane. Cool the flask in an ice-water bath.
-
Catalyst Addition: Carefully and portion-wise, add anhydrous aluminum chloride to the stirred 1,4-dichlorobutane.
-
Addition of Benzene: Slowly add dry benzene dropwise from the dropping funnel to the reaction mixture over a period of 2-3 hours, maintaining the reaction temperature between 0-5 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to stir at room temperature for an additional 1-2 hours.
-
Work-up: Cool the reaction mixture in an ice bath and slowly quench the reaction by the careful addition of crushed ice, followed by 10% hydrochloric acid.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer and wash it sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Drying and Solvent Removal: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the excess 1,4-dichlorobutane and solvent by distillation under reduced pressure.
-
Purification: The crude product can be further purified by vacuum distillation to yield pure this compound.
Method 2: From 4-Phenyl-1-butanol (B1666560)
This method involves the conversion of the corresponding alcohol to the alkyl chloride.
Reaction Scheme:
Figure 2: Synthesis from 4-Phenyl-1-butanol.
Materials:
-
4-Phenyl-1-butanol
-
Thionyl chloride (SOCl₂) or Phosphorus oxychloride (POCl₃) and Pyridine
-
Anhydrous Diethyl Ether (or other suitable solvent)
-
Ice
-
Saturated Sodium Bicarbonate solution
-
Brine
-
Anhydrous Magnesium Sulfate
Experimental Protocol (using Thionyl Chloride):
-
Reaction Setup: In a fume hood, dissolve 4-phenyl-1-butanol in anhydrous diethyl ether in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
-
Reagent Addition: Cool the solution in an ice bath and slowly add thionyl chloride dropwise.
-
Reaction: After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 1-2 hours.
-
Work-up: Cool the reaction mixture and carefully pour it over crushed ice.
-
Extraction: Transfer the mixture to a separatory funnel and separate the organic layer. Wash the organic layer with saturated sodium bicarbonate solution and brine.
-
Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent using a rotary evaporator.
-
Purification: Purify the resulting crude product by vacuum distillation.
Reactivity and Applications in Synthesis
The presence of a terminal chlorine atom on the butyl chain makes this compound a versatile substrate for various chemical transformations.
Intramolecular Friedel-Crafts Alkylation
One of the most significant reactions of this compound is its intramolecular Friedel-Crafts alkylation in the presence of a Lewis acid catalyst, such as aluminum chloride, to form tetralin (1,2,3,4-tetrahydronaphthalene).[2] This reaction is a powerful tool for the synthesis of fused ring systems.
Reaction Workflow:
Figure 3: Workflow for the Intramolecular Friedel-Crafts Alkylation of this compound.
Role in Drug Development
This compound serves as a key starting material or intermediate in the synthesis of various pharmaceutical compounds. Its ability to introduce a phenylbutyl moiety into a molecule is particularly valuable. For instance, it can be utilized in the synthesis of precursors for drugs such as certain fenfluramine (B1217885) derivatives, which have been investigated for their effects on appetite and have been associated with primary pulmonary hypertension.[4] The phenylbutyl group is a common structural motif in centrally acting agents.
Conclusion
This compound is a chemical intermediate of significant utility in organic chemistry. Its well-defined properties and the straightforward nature of its synthesis make it a readily accessible building block for academic and industrial research. The reactivity of its chlorobutyl chain, particularly in intramolecular cyclizations and as a point of attachment for other functional groups, ensures its continued importance in the synthesis of complex organic molecules, including those with potential therapeutic applications. This guide provides a foundational understanding for researchers and professionals working with this versatile compound.
References
- 1. 1-CHLORO-4-PHENYLBUTANE synthesis - chemicalbook [chemicalbook.com]
- 2. 1-CHLORO-4-PHENYLBUTANE Nine Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 3. CN103539630A - Preparation method of 1-chloro-4-phenyl butane - Google Patents [patents.google.com]
- 4. Primary pulmonary hypertension associated with the use of fenfluramine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to (4-Chlorobutyl)benzene: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physical and chemical properties, synthesis, reactivity, and applications of (4-chlorobutyl)benzene. The information is intended for professionals in the fields of chemical research and pharmaceutical development.
Physical and Chemical Properties
This compound is a clear, colorless liquid.[1] Its key physical and chemical properties are summarized in the table below, compiled from various sources.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₃Cl | [1][2][3] |
| Molecular Weight | 168.66 g/mol | [1][2][4] |
| CAS Number | 4830-93-7 | [1][3][5] |
| Appearance | Clear colorless liquid | [1] |
| Density | 1.012 g/cm³ | [1] |
| Boiling Point | 247.8 °C at 760 mmHg | [1] |
| Flash Point | 101.4 °C | [1] |
| Refractive Index | 1.517 - 1.519 | [1] |
| Vapor Pressure | 0.0396 mmHg at 25°C | [1] |
| LogP | 3.248 | [1] |
| Hydrogen Bond Donor Count | 0 | [1] |
| Hydrogen Bond Acceptor Count | 0 | [1] |
| Rotatable Bond Count | 4 | [1] |
Spectroscopic Data
Spectroscopic data is crucial for the identification and characterization of this compound. The following spectroscopic information is available in public databases:
-
¹H NMR Spectra: Available from sources such as the NIST Chemistry WebBook and PubChem.[2]
-
¹³C NMR Spectra: Available in various chemical databases.[2]
-
IR Spectrum: The NIST Chemistry WebBook provides gas-phase IR spectral data.[3][5]
-
Mass Spectrum: Electron ionization mass spectrometry data is also available from the NIST Chemistry WebBook.[6]
Chemical Synthesis and Reactivity
Synthesis
A common method for the synthesis of this compound involves the Friedel-Crafts acylation of benzene (B151609) with 4-chlorobutanoyl chloride, followed by reduction of the resulting ketone.
Caption: Synthesis via Friedel-Crafts acylation and subsequent reduction.
Reactivity
A significant reaction of this compound is its intramolecular Friedel-Crafts alkylation.[7] In the presence of a Lewis acid such as aluminum chloride (AlCl₃) and heat, the molecule undergoes cyclization to form 1,2,3,4-tetrahydronaphthalene (B1681288) (tetralin).[7][8] This reaction is a classic example of an electrophilic aromatic substitution where the alkyl chain attached to the benzene ring acts as the electrophile.[7]
Caption: Intramolecular cyclization to form tetralin.
Experimental Protocols
Protocol: Intramolecular Friedel-Crafts Alkylation of this compound
This protocol describes a general procedure for the cyclization of this compound to tetralin.
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place anhydrous aluminum chloride (AlCl₃) in a suitable solvent (e.g., carbon disulfide or nitrobenzene).
-
Addition of Reactant: Dissolve this compound in the same solvent and add it dropwise to the stirred suspension of AlCl₃ at a controlled temperature (typically 0-5 °C).
-
Reaction: After the addition is complete, the reaction mixture is slowly warmed to room temperature and then heated to reflux for a specified period, monitoring the reaction progress by a suitable technique (e.g., TLC or GC).
-
Workup: The reaction is quenched by carefully pouring the mixture over crushed ice and hydrochloric acid. The organic layer is separated, and the aqueous layer is extracted with a suitable organic solvent (e.g., diethyl ether or dichloromethane).
-
Purification: The combined organic layers are washed with water, brine, dried over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), and the solvent is removed under reduced pressure. The crude product is then purified by vacuum distillation or column chromatography.
Caption: General experimental workflow for the cyclization reaction.
Applications in Research and Drug Development
This compound serves as a valuable building block in organic synthesis. The presence of both an aromatic ring and a reactive alkyl chloride functional group allows for a variety of chemical transformations.
In the context of drug development, chlorinated organic compounds are integral to a large number of FDA-approved drugs.[9] The phenyl and chlorobutyl moieties can be incorporated into larger molecules to modulate properties such as lipophilicity, which can influence a drug's absorption, distribution, metabolism, and excretion (ADME) profile. While not a drug itself, this compound can be a precursor to more complex molecules with potential therapeutic activity.
It is important to note that benzene is a known human carcinogen, and its presence as an impurity in drug products is a significant concern for regulatory agencies like the FDA.[10] Therefore, any synthesis route utilizing benzene or benzene derivatives must be carefully controlled to minimize residual impurities in the final active pharmaceutical ingredient.
Safety Information
This compound is classified as a substance that causes skin and serious eye irritation.[2] Appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn when handling this chemical. All work should be conducted in a well-ventilated fume hood. For detailed safety information, consult the material safety data sheet (MSDS) provided by the supplier.
References
- 1. lookchem.com [lookchem.com]
- 2. This compound | C10H13Cl | CID 78543 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Benzene, (4-chlorobutyl)- [webbook.nist.gov]
- 4. Benzene, (4-chlorobutyl)- (CAS 4830-93-7) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 5. Benzene, (4-chlorobutyl)- [webbook.nist.gov]
- 6. Benzene, (4-chlorobutyl)- [webbook.nist.gov]
- 7. homework.study.com [homework.study.com]
- 8. Solved Benzene: Reaction of this compound and AlCl3 | Chegg.com [chegg.com]
- 9. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. FDA alerts drug manufacturers to the risk of benzene contamination in certain drugs | FDA [fda.gov]
(4-Chlorobutyl)benzene spectral data analysis (NMR, IR, MS)
An In-depth Technical Guide to the Spectral Analysis of (4-Chlorobutyl)benzene
Abstract
This technical guide provides a comprehensive analysis of the spectral data for this compound (CAS No: 4830-93-7), a key intermediate in organic synthesis.[1][2][3][4][5] Aimed at researchers, scientists, and professionals in drug development, this document details the interpretation of Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) data. The guide includes structured data tables, detailed experimental protocols, and visualizations of analytical workflows and molecular fragmentation pathways to facilitate a thorough understanding of the compound's structural characteristics.
Structural and Spectral Overview
This compound, with the molecular formula C₁₀H₁₃Cl and a molecular weight of 168.66 g/mol , is comprised of a benzene (B151609) ring attached to a four-carbon butyl chain with a terminal chlorine atom.[1][2][3] Spectroscopic analysis is essential for confirming its structure and purity. The following sections dissect the data obtained from ¹H NMR, ¹³C NMR, IR, and MS techniques.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
Proton NMR (¹H NMR) provides information on the chemical environment and connectivity of hydrogen atoms in a molecule. The spectrum of this compound is expected to show distinct signals for the aromatic protons and the four different methylene (B1212753) groups in the butyl chain.
Interpretation:
-
Aromatic Protons (δ ~7.1-7.3 ppm): The protons on the benzene ring typically appear as a complex multiplet in this region.
-
Benzylic Protons (-CH₂-Ph, δ ~2.6 ppm): The methylene group directly attached to the benzene ring is deshielded and appears as a triplet.
-
Methylene Protons (-CH₂-CH₂Cl, δ ~3.5 ppm): The methylene group bonded to the electronegative chlorine atom is the most deshielded of the aliphatic protons and appears as a triplet.
-
Intermediate Methylene Protons (δ ~1.7-1.8 ppm): The remaining two methylene groups in the middle of the chain appear as multiplets.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
Carbon NMR (¹³C NMR) identifies the number of chemically non-equivalent carbon atoms and provides information about their chemical environment.[6] For this compound, symmetry in the benzene ring results in four distinct aromatic signals, along with four signals for the butyl chain carbons.
Interpretation:
-
Aromatic Carbons (δ ~125-142 ppm): Four signals are observed for the six carbons of the benzene ring. The carbon atom attached to the butyl group (ipso-carbon) is distinct from the ortho, meta, and para carbons.
-
Aliphatic Carbons (δ ~29-45 ppm): Each of the four carbons in the butyl chain is in a unique chemical environment and thus produces a separate signal. The carbon attached to the chlorine atom is the most deshielded among the aliphatic carbons.
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which induces molecular vibrations.[7][8]
Interpretation:
-
C-H Stretching (Aromatic, ~3000-3100 cm⁻¹): Absorptions in this region indicate the C-H bonds of the benzene ring.
-
C-H Stretching (Aliphatic, ~2850-3000 cm⁻¹): These bands correspond to the C-H bonds of the butyl chain.
-
C=C Stretching (Aromatic, ~1450-1600 cm⁻¹): These characteristic absorptions confirm the presence of the benzene ring.
-
C-Cl Stretching (~650-800 cm⁻¹): The absorption corresponding to the carbon-chlorine bond is typically found in the fingerprint region of the spectrum.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule upon ionization.[9][10][11] The electron ionization (EI) mass spectrum of this compound shows a molecular ion peak and several characteristic fragment ions.
Interpretation:
-
Molecular Ion Peak (M⁺, m/z 168): This peak corresponds to the intact molecule with one electron removed and confirms the molecular weight of 168 g/mol .[1][2] The presence of an M+2 peak at m/z 170 with approximately one-third the intensity of the M+ peak is characteristic of a compound containing one chlorine atom (due to the ³⁷Cl isotope).
-
Base Peak (m/z 91): The most abundant ion in the spectrum is typically the tropylium (B1234903) cation ([C₇H₇]⁺), formed by benzylic cleavage and rearrangement.[1] This is a very common and stable fragment for alkylbenzenes.
-
Other Fragments: Other significant fragments can arise from the loss of the butyl chain or parts of it.
Summary of Spectral Data
The quantitative data from the spectral analyses are summarized below.
Table 1: ¹H NMR Spectral Data
| Chemical Shift (δ ppm) | Multiplicity | Integration | Assignment |
|---|---|---|---|
| ~7.30 - 7.15 | Multiplet | 5H | Aromatic protons (C₆H₅) |
| ~3.55 | Triplet | 2H | -CH₂-Cl |
| ~2.65 | Triplet | 2H | Ph-CH₂- |
| ~1.80 | Multiplet | 4H | -CH₂-CH₂- |
Table 2: ¹³C NMR Spectral Data
| Chemical Shift (δ ppm) | Assignment |
|---|---|
| ~141.8 | C (ipso) |
| ~128.4 | C (ortho/meta) |
| ~128.3 | C (ortho/meta) |
| ~125.8 | C (para) |
| ~44.9 | -CH₂-Cl |
| ~35.2 | Ph-CH₂- |
| ~32.5 | Ph-CH₂-CH₂- |
| ~29.7 | -CH₂-CH₂-Cl |
Table 3: IR Spectral Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
|---|---|---|
| 3027 | Medium | Aromatic C-H Stretch |
| 2935, 2860 | Strong | Aliphatic C-H Stretch |
| 1496, 1454 | Medium-Strong | Aromatic C=C Stretch |
| 745, 698 | Strong | C-H Out-of-plane Bend (Monosubstituted Benzene) |
| 725 | Medium | C-Cl Stretch |
Table 4: Mass Spectrometry Data
| m/z | Relative Intensity | Assignment |
|---|---|---|
| 168/170 | Moderate | [M]⁺ / [M+2]⁺ (Molecular Ion) |
| 132 | Low | [M - HCl]⁺ |
| 92 | High | [C₇H₈]⁺ |
| 91 | 100% (Base Peak) | [C₇H₇]⁺ (Tropylium ion) |
| 65 | Moderate | [C₅H₅]⁺ |
Visualization of Analytical Processes
Spectral Analysis Workflow
The logical flow from sample preparation to final structural elucidation involves several key steps, as illustrated in the following diagram.
Caption: Workflow for spectroscopic analysis and structural confirmation.
Mass Spectrometry Fragmentation Pathway
The fragmentation of this compound upon electron ionization primarily leads to the highly stable tropylium cation.
Caption: Key fragmentation pathways of this compound in MS.
Experimental Protocols
Detailed methodologies are crucial for obtaining reproducible and high-quality spectral data.
NMR Spectroscopy Protocol
-
Sample Preparation: Accurately weigh approximately 10-20 mg of this compound and dissolve it in ~0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a standard 5 mm NMR tube.[12] Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (0 ppm).
-
Instrument Setup: Place the NMR tube into the spectrometer's probe.[13]
-
Locking and Shimming: Lock the spectrometer onto the deuterium (B1214612) signal of the solvent. Perform automatic or manual shimming to optimize the magnetic field homogeneity and achieve high resolution.[13]
-
¹H NMR Acquisition: Acquire the ¹H spectrum using standard parameters (e.g., 30° pulse, 1-2 second relaxation delay).[13] Typically, 8 to 16 scans are sufficient.
-
¹³C NMR Acquisition: Acquire the ¹³C spectrum using proton decoupling.[6] Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 128 or more) and a longer relaxation delay may be necessary to achieve a good signal-to-noise ratio.[14]
-
Data Processing: Apply Fourier transformation to the acquired free induction decay (FID). Perform phase correction and baseline correction on the resulting spectrum. Integrate the signals in the ¹H spectrum and pick the peaks for both ¹H and ¹³C spectra.
IR Spectroscopy Protocol
-
Sample Preparation (Neat Liquid): As this compound is a liquid at room temperature, the simplest method is to prepare a thin film.[15]
-
Place one or two drops of the neat liquid sample between two polished salt plates (e.g., NaCl or KBr), which are transparent to IR radiation.[8][15]
-
Gently press the plates together to form a thin capillary film.
-
Data Acquisition: Place the salt plate assembly in the sample holder of the FT-IR spectrometer.
-
Record a background spectrum of the empty beam path first.
-
Acquire the sample spectrum over the range of 4000 to 400 cm⁻¹. The instrument software will automatically ratio the sample spectrum against the background to generate the final transmittance or absorbance spectrum.
-
Cleaning: After analysis, clean the salt plates thoroughly with a dry solvent (e.g., dry acetone (B3395972) or methylene chloride) and return them to a desiccator to prevent damage from moisture.[15][16]
Mass Spectrometry Protocol
-
Instrumentation: Use a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an Electron Ionization (EI) source.[11]
-
Sample Preparation: Prepare a dilute solution of this compound (e.g., ~1 mg/mL) in a volatile organic solvent such as dichloromethane (B109758) or hexane.
-
GC Separation: Inject a small volume (e.g., 1 µL) of the sample solution into the GC. The sample is vaporized and separated on a capillary column (e.g., a non-polar DB-5 column). Use a suitable temperature program to ensure good separation and peak shape.
-
Ionization and Analysis: As the compound elutes from the GC column, it enters the MS ion source.[10] In the EI source, molecules are bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation.[10][11]
-
The resulting ions are accelerated and separated by the mass analyzer (e.g., a quadrupole) based on their mass-to-charge (m/z) ratio.[9][11]
-
Data Acquisition: The detector records the abundance of each ion, generating a mass spectrum for the compound.
Conclusion
The combined application of ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry provides a complete and unambiguous structural confirmation of this compound. The ¹H and ¹³C NMR spectra confirm the carbon-hydrogen framework, IR spectroscopy identifies the key functional groups (aromatic ring, C-Cl bond), and mass spectrometry verifies the molecular weight and reveals characteristic fragmentation patterns. The data and protocols presented in this guide serve as a valuable resource for the quality control, reaction monitoring, and characterization of this important chemical compound.
References
- 1. This compound | C10H13Cl | CID 78543 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Benzene, (4-chlorobutyl)- [webbook.nist.gov]
- 3. Benzene, (4-chlorobutyl)- [webbook.nist.gov]
- 4. Benzene, (4-chlorobutyl)- (CAS 4830-93-7) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 5. Benzene, (4-chlorobutyl)- [webbook.nist.gov]
- 6. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 7. amherst.edu [amherst.edu]
- 8. Infrared Spectroscopy [www2.chemistry.msu.edu]
- 9. The Mass Spectrometry Experiment [sites.science.oregonstate.edu]
- 10. Mass Spectrometry [www2.chemistry.msu.edu]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Acquiring 1H and 13C Spectra | Optimizing NMR Methods for Structure Elucidation: Characterizing Natural Products and Other Organic Compounds | Books Gateway | Royal Society of Chemistry [books.rsc.org]
- 14. chem.uiowa.edu [chem.uiowa.edu]
- 15. webassign.net [webassign.net]
- 16. orgchemboulder.com [orgchemboulder.com]
An In-depth Technical Guide to the ¹H and ¹³C NMR Spectra of (4-Chlorobutyl)benzene
This guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of (4-Chlorobutyl)benzene. It is intended for researchers, scientists, and drug development professionals who utilize NMR spectroscopy for structural elucidation and chemical analysis. This document presents detailed spectral data, experimental protocols, and a visual representation of the molecular structure to aid in spectral assignment.
Molecular Structure and Atom Numbering
This compound, also known as 1-chloro-4-phenylbutane, possesses a chemical formula of C₁₀H₁₃Cl and a molecular weight of 168.66 g/mol . The structure consists of a benzene (B151609) ring attached to a four-carbon aliphatic chain with a terminal chlorine atom. For clarity in spectral assignments, the atoms are numbered as illustrated in the following diagram.
¹H NMR Spectral Data
The ¹H NMR spectrum of this compound was acquired in a deuterated chloroform (B151607) (CDCl₃) solution. The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS).
| Signal Assignment | Chemical Shift (δ) [ppm] | Multiplicity | Integration | Coupling Constant (J) [Hz] |
| H-7, H-8, H-9 | 7.28 - 7.10 | Multiplet | 3H | - |
| H-6, H-10 | 7.28 - 7.10 | Multiplet | 2H | - |
| H-4 | 3.53 | Triplet | 2H | 6.4 |
| H-1 | 2.64 | Triplet | 2H | 7.5 |
| H-2, H-3 | 1.84 - 1.65 | Multiplet | 4H | - |
¹³C NMR Spectral Data
The ¹³C NMR spectrum of this compound was also obtained in a deuterated chloroform (CDCl₃) solution with chemical shifts (δ) reported in ppm relative to TMS.
| Signal Assignment | Chemical Shift (δ) [ppm] |
| C-5 | 142.04 |
| C-7, C-9 | 128.43 |
| C-6, C-10 | 128.29 |
| C-8 | 125.76 |
| C-4 | 45.03 |
| C-1 | 35.21 |
| C-3 | 32.48 |
| C-2 | 29.88 |
Experimental Protocols
The following provides a generalized experimental protocol for acquiring the ¹H and ¹³C NMR spectra of this compound.
4.1. Sample Preparation
Approximately 5-10 mg of this compound is dissolved in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard. The solution is then transferred to a 5 mm NMR tube.
4.2. Instrumentation
The NMR spectra are recorded on a high-resolution NMR spectrometer, such as a Bruker Avance III HD 400 or equivalent, operating at a proton frequency of 400 MHz and a carbon frequency of 100 MHz.
4.3. ¹H NMR Acquisition Parameters
-
Pulse Program: A standard single-pulse experiment (e.g., zg30) is used.
-
Number of Scans: 16 to 64 scans are typically acquired to achieve a good signal-to-noise ratio.
-
Spectral Width: A spectral width of approximately 16 ppm (around 6400 Hz) is used.
-
Acquisition Time: An acquisition time of at least 2 seconds is employed to ensure good resolution.
-
Relaxation Delay: A relaxation delay of 1-2 seconds is set between scans.
-
Temperature: The experiment is conducted at a constant temperature, typically 298 K (25 °C).
4.4. ¹³C NMR Acquisition Parameters
-
Pulse Program: A proton-decoupled single-pulse experiment (e.g., zgpg30) is used to simplify the spectrum to singlets for each carbon.
-
Number of Scans: A larger number of scans (e.g., 1024 or more) is required due to the low natural abundance of the ¹³C isotope.
-
Spectral Width: A wider spectral width of approximately 240 ppm (around 24000 Hz) is necessary.
-
Acquisition Time: An acquisition time of 1-2 seconds is used.
-
Relaxation Delay: A relaxation delay of 2 seconds is employed.
-
Temperature: The experiment is maintained at a constant temperature, typically 298 K (25 °C).
4.5. Data Processing
The acquired Free Induction Decay (FID) is processed by applying a Fourier transform. For both ¹H and ¹³C spectra, phase correction and baseline correction are performed. The ¹H NMR spectrum is referenced to the TMS signal at 0.00 ppm, and the ¹³C NMR spectrum is referenced to the central peak of the CDCl₃ triplet at 77.16 ppm.
Spectral Interpretation Workflow
The logical process for assigning the NMR signals of this compound is outlined below. This involves analyzing the chemical shifts, integration, and splitting patterns in the ¹H NMR spectrum and the chemical shifts in the ¹³C NMR spectrum, and correlating this information with the known molecular structure.
An In-depth Technical Guide to the Mass Spectrometry Fragmentation of (4-Chlorobutyl)benzene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the electron ionization (EI) mass spectrometry fragmentation pattern of (4-Chlorobutyl)benzene. The information presented herein is essential for the identification, structural elucidation, and understanding of the gas-phase ion chemistry of this and structurally related compounds.
Executive Summary
This compound, upon electron ionization, undergoes a series of predictable and diagnostic fragmentation reactions. The mass spectrum is characterized by a discernible molecular ion peak and a prominent base peak resulting from benzylic cleavage. Other significant fragments arise from the loss of the chlorine atom and subsequent rearrangements of the butyl side chain. The isotopic signature of chlorine (³⁵Cl and ³⁷Cl) is also evident in chlorine-containing fragments. This guide outlines the major fragmentation pathways, provides quantitative data for the key ions, and details a representative experimental protocol for acquiring the mass spectrum.
Mass Spectrometry Data of this compound
The electron ionization mass spectrum of this compound is dominated by several key fragments. The quantitative data for the most significant ions, as interpreted from the National Institute of Standards and Technology (NIST) mass spectrum, are presented in Table 1.[1][2]
| m/z | Proposed Ion Fragment | Relative Intensity (%) |
| 168/170 | [C₁₀H₁₃Cl]⁺• (Molecular Ion) | ~15 |
| 132 | [C₁₀H₁₂]⁺• | ~20 |
| 105 | [C₈H₉]⁺ | ~10 |
| 92 | [C₇H₈]⁺• | ~35 |
| 91 | [C₇H₇]⁺ | 100 |
| 77 | [C₆H₅]⁺ | ~15 |
| 65 | [C₅H₅]⁺ | ~15 |
| 55 | [C₄H₇]⁺ | ~25 |
Table 1: Principal Mass Fragments of this compound and Their Relative Intensities. The base peak is indicated in bold.
Fragmentation Pattern and Mechanisms
The fragmentation of this compound under electron ionization (typically at 70 eV) is primarily driven by the stability of the resulting carbocations, particularly those stabilized by the aromatic ring. The major fragmentation pathways are detailed below.
Molecular Ion Formation
Initially, the this compound molecule is ionized by the loss of an electron to form the molecular ion, [C₁₀H₁₃Cl]⁺•, with a mass-to-charge ratio (m/z) of 168 (for the ³⁵Cl isotope) and 170 (for the ³⁷Cl isotope). The relative intensity of the M+2 peak is approximately one-third that of the molecular ion peak, which is characteristic of compounds containing a single chlorine atom.
Major Fragmentation Pathways
The primary fragmentation pathways from the molecular ion include:
-
Benzylic Cleavage: The most favorable fragmentation is the cleavage of the C-C bond beta to the benzene (B151609) ring. This results in the loss of a chloropropyl radical (•C₃H₆Cl) and the formation of the highly stable benzyl (B1604629) cation, which rearranges to the even more stable tropylium (B1234903) ion ([C₇H₇]⁺) at m/z 91 . This fragment is the base peak in the spectrum, indicating its high stability.
-
Loss of HCl: A common fragmentation pathway for alkyl halides is the elimination of a neutral molecule of hydrogen chloride (HCl). This leads to the formation of a radical cation of phenylbutene at m/z 132 .
-
Alpha-Cleavage with Rearrangement: Cleavage of the C-C bond alpha to the benzene ring can occur, leading to the formation of a [C₈H₉]⁺ ion at m/z 105 .
-
McLafferty-type Rearrangement: A gamma-hydrogen transfer from the butyl chain to the benzene ring, followed by the elimination of propene, can lead to the formation of a chloromethylbenzene radical cation, which can further fragment. A significant peak is observed at m/z 92 , which can be attributed to the formation of the [C₇H₈]⁺• ion, likely a rearranged toluene (B28343) radical cation.
-
Loss of the Butyl Chain: Cleavage of the bond between the butyl chain and the benzene ring can result in the formation of the phenyl cation ([C₆H₅]⁺) at m/z 77 .
-
Further Fragmentation: The tropylium ion (m/z 91) can further lose an acetylene (B1199291) molecule (C₂H₂) to form the [C₅H₅]⁺ ion at m/z 65 . The peak at m/z 55 corresponds to the [C₄H₇]⁺ cation.
The logical relationship of these fragmentation pathways is illustrated in the following diagram:
Caption: Fragmentation pathway of this compound.
Experimental Protocols
The mass spectrum of this compound is typically obtained using a Gas Chromatography-Mass Spectrometry (GC-MS) system with an electron ionization source.
Sample Preparation
A dilute solution of this compound is prepared in a volatile organic solvent, such as dichloromethane (B109758) or hexane, at a concentration of approximately 10-100 µg/mL.
Gas Chromatography (GC) Conditions
-
Injection Volume: 1 µL
-
Inlet Temperature: 250 °C
-
Injection Mode: Splitless
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min
-
Column: A nonpolar capillary column, such as a 30 m x 0.25 mm ID x 0.25 µm film thickness 5% phenyl-methylpolysiloxane column.
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Final hold: 5 minutes at 280 °C.
-
Mass Spectrometry (MS) Conditions
-
Ionization Mode: Electron Ionization (EI)
-
Electron Energy: 70 eV
-
Ion Source Temperature: 230 °C
-
Quadrupole Temperature: 150 °C
-
Scan Range: m/z 40-400
The workflow for a typical GC-MS analysis is depicted below:
Caption: Generalized workflow for GC-MS analysis.
Conclusion
The mass spectrometry fragmentation pattern of this compound is well-defined and follows established principles of gas-phase ion chemistry for alkylbenzenes and halogenated compounds. The formation of a stable tropylium ion at m/z 91 as the base peak is the most prominent feature of the spectrum. Understanding these fragmentation pathways is crucial for the accurate identification and structural confirmation of this compound in various analytical applications. The provided experimental protocol serves as a robust starting point for researchers aiming to analyze this and similar molecules.
References
An In-depth Technical Guide to the Solubility and Stability of (4-Chlorobutyl)benzene in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Abstract
(4-Chlorobutyl)benzene is a versatile bifunctional molecule utilized as an intermediate in the synthesis of a variety of organic compounds, including pharmaceuticals and other fine chemicals. A thorough understanding of its solubility and stability in common organic solvents is paramount for its effective use in synthesis, purification, and formulation. This technical guide provides a comprehensive overview of the known solubility and stability characteristics of this compound. Due to a lack of extensive quantitative data in publicly available literature, this guide also furnishes detailed experimental protocols for researchers to determine these crucial parameters in their own laboratory settings.
Introduction
This compound, also known as 1-chloro-4-phenylbutane, possesses both a reactive alkyl chloride and a hydrophobic phenyl group. This structure dictates its solubility and stability profile, making it generally soluble in a range of organic solvents while being susceptible to certain chemical transformations, particularly nucleophilic substitution and elimination reactions. This guide aims to consolidate the available information and provide practical methodologies for its characterization.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are essential for predicting its behavior in various solvent systems.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| Molecular Formula | C₁₀H₁₃Cl | [1] |
| Molecular Weight | 168.66 g/mol | [1] |
| Appearance | Clear, colorless liquid | [1] |
| Boiling Point | 225-228 °C at 760 mmHg | [1] |
| Density | 1.026 g/mL at 25 °C | [1] |
| Flash Point | 104 °C | [1] |
| Water Solubility | Insoluble | [1] |
| LogP (Octanol-Water Partition Coefficient) | 3.6 - 4.2 | [2] |
Solubility of this compound
Qualitative Solubility
Qualitative assessments from various sources indicate that this compound is soluble in a range of common organic solvents. This is consistent with the "like dissolves like" principle, where its nonpolar phenyl and butyl groups contribute to its affinity for organic media. Information on its miscibility with closely related compounds like butylbenzene (B1677000) further supports this assessment.
Table 2: Qualitative Solubility of this compound and Related Compounds
| Solvent | This compound | n-Butylbenzene | sec-Butylbenzene | tert-Butylbenzene |
| Benzene | Soluble[1] | Soluble[3][4] | Miscible[2] | Soluble[5] |
| Chlorobenzene | Soluble[1] | - | - | - |
| Ethanol | Soluble[3] | Soluble[3] | Miscible[2] | - |
| Ether | - | Soluble[3] | Miscible[2] | - |
| Hexane | - | - | - | Soluble[5] |
| Chloroform | - | - | - | Soluble[5] |
| Water | Insoluble[1] | Insoluble[3][4] | Insoluble[6] | Insoluble[5] |
Note: "-" indicates no data found.
Quantitative Solubility Data
A thorough review of scientific literature and chemical databases did not yield specific quantitative solubility data (e.g., in g/100 mL or molarity) for this compound in common organic solvents. The absence of this data highlights a critical knowledge gap for researchers working with this compound. To address this, a detailed experimental protocol for determining quantitative solubility is provided in Section 5.1.
Stability of this compound
The stability of this compound is influenced by the reactivity of the C-Cl bond. As a primary alkyl halide, it is susceptible to nucleophilic substitution (Sₙ2) and, to a lesser extent, elimination (E2) reactions, especially in the presence of strong nucleophiles or bases.
Potential Degradation Pathways
While specific degradation kinetics in common organic solvents under ambient conditions are not well-documented, potential degradation can be inferred from its chemical structure.
-
Nucleophilic Substitution: In the presence of nucleophilic solvents (e.g., alcohols, water) or impurities, this compound can undergo substitution reactions. For example, in methanol, it could slowly form 4-methoxybutylbenzene.
-
Elimination: Strong bases can promote the elimination of HCl to form phenylbutenes.
-
Friedel-Crafts Alkylation: In the presence of Lewis acids (e.g., AlCl₃, FeCl₃), this compound can undergo intramolecular Friedel-Crafts alkylation to form tetralin. This indicates that acidic conditions should be avoided to maintain the integrity of the compound.
Stability Testing
No formal stability studies detailing the degradation of this compound in various organic solvents over time were found. To ensure the purity and efficacy of this reagent, especially when stored in solution, performing stability studies is highly recommended. A comprehensive protocol for conducting such studies is outlined in Section 5.2.
Experimental Protocols
The following sections provide detailed methodologies for determining the solubility and stability of this compound.
Protocol for Quantitative Solubility Determination
This protocol describes a method for determining the equilibrium solubility of this compound in a given organic solvent at a specific temperature using a gravimetric or chromatographic approach.
Caption: Workflow for Quantitative Solubility Determination.
Methodology:
-
Preparation of Saturated Solution: To a series of vials, add a known volume of the desired organic solvent. Add an excess of this compound to each vial to ensure a saturated solution is formed.
-
Equilibration: Seal the vials and place them in a temperature-controlled shaker bath. Agitate the solutions for a sufficient time (e.g., 24-48 hours) to reach equilibrium.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed at the set temperature for a short period to allow the excess solute to settle. Carefully withdraw an aliquot of the supernatant using a pre-warmed syringe and filter it through a syringe filter (e.g., 0.22 µm PTFE) into a clean, pre-weighed vial.
-
Quantification:
-
Gravimetric Method: Weigh the vial containing the filtered saturated solution. Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature below the boiling point of this compound. Once the solvent is completely removed, reweigh the vial. The mass of the residue corresponds to the amount of dissolved this compound.
-
Chromatographic Method (GC or HPLC): Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest. Analyze the standards to generate a calibration curve. Dilute the filtered saturated solution with a known volume of the solvent and analyze it using the same chromatographic method. Determine the concentration from the calibration curve and account for the dilution factor.
-
-
Calculation of Solubility: Express the solubility in appropriate units, such as grams per 100 mL of solvent or moles per liter.
Protocol for Stability Assessment
This protocol outlines a method to assess the stability of this compound in an organic solvent over time under specific storage conditions.
Caption: Workflow for Stability Assessment.
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in the chosen organic solvent at a known concentration.
-
Sample Aliquoting: Distribute the stock solution into multiple vials, ensuring each vial is sealed to prevent solvent evaporation.
-
Storage Conditions: Store the vials under controlled conditions. For accelerated stability studies, elevated temperatures (e.g., 40 °C, 60 °C) can be used. It is also advisable to include samples stored under ambient and refrigerated conditions, as well as samples protected from light.
-
Analytical Method: Develop and validate a stability-indicating analytical method, typically HPLC or GC, that can separate this compound from potential degradants.
-
Time-Point Analysis: At specified time intervals (e.g., 0, 1, 2, 4, 8, and 12 weeks), remove a vial from each storage condition and analyze the sample.
-
Data Analysis: Quantify the concentration of this compound remaining at each time point. If possible, identify and quantify any major degradation products. Plot the concentration of this compound as a function of time to determine the degradation kinetics and estimate the shelf-life of the solution under the tested conditions.
Conclusion
This compound is a valuable chemical intermediate with solubility characteristics typical of a substituted aromatic hydrocarbon. While it is qualitatively known to be soluble in a range of organic solvents, a notable gap exists in the availability of quantitative solubility data. Its stability is primarily dictated by the reactivity of the alkyl chloride moiety, with potential for nucleophilic substitution and elimination reactions, particularly under non-neutral conditions. The experimental protocols provided in this guide offer a robust framework for researchers to determine the precise solubility and stability of this compound in their specific solvent systems, enabling more controlled and reproducible synthetic and developmental processes.
References
- 1. chembk.com [chembk.com]
- 2. Sec-Butylbenzene | C10H14 | CID 8680 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. The Role of Normal Butyl Benzene (NBB) as a Solvent in Various Industries [vinatiorganics.com]
- 4. Overview About NORMAL BUTYLBENZENE (NBB) - Properties, Applications [vinatiorganics.com]
- 5. solubilityofthings.com [solubilityofthings.com]
- 6. sec-Butylbenzene - Wikipedia [en.wikipedia.org]
An In-depth Technical Guide: Hazards and Safety Precautions for Handling (4-Chlorobutyl)benzene
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive safety information, handling procedures, and hazard data for (4-Chlorobutyl)benzene (CAS No: 4830-93-7). The information is compiled to ensure safe laboratory practices for professionals in research and development.
Hazard Identification and Classification
This compound is classified as an irritant. The primary hazards are associated with skin, eye, and respiratory tract irritation.[1] Adherence to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals is mandatory for safe handling.
Table 1: GHS Hazard Summary for this compound [1]
| Identifier | Information |
|---|---|
| GHS Pictogram | Irritant |
| Signal Word | Warning |
| Hazard Statements | H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation. |
| Precautionary Statements | P261: Avoid breathing vapours. P264: Wash skin thoroughly after handling. P271: Use only outdoors or in a well-ventilated area. P280: Wear protective gloves/eye protection/face protection. P302+P352: IF ON SKIN: Wash with plenty of soap and water. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. P403+P233: Store in a well-ventilated place. Keep container tightly closed. P501: Dispose of contents/container to an approved waste disposal plant. |
Physical and Chemical Properties
Understanding the physical and chemical properties of a substance is critical for its safe handling and for experimental design.
Table 2: Physicochemical Data for this compound
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₀H₁₃Cl | PubChem[1], NIST[2][3] |
| Molecular Weight | 168.66 g/mol | PubChem[1], Cheméo[4] |
| CAS Number | 4830-93-7 | PubChem[1], NIST[2][3] |
| IUPAC Name | 1-chloro-4-phenylbutane | PubChem[1] |
| Synonyms | This compound, 4-Phenylbutyl chloride | PubChem[1], NIST[2][3] |
| Appearance | No experimental data available. Assumed to be a liquid based on similar compounds. | |
| Boiling Point | No experimental data available. |
| Density | No experimental data available. | |
Reactivity and Stability
Stability: The compound is expected to be stable under normal laboratory and storage conditions.[5]
Reactivity:
-
As an alkyl halide, this compound may participate in nucleophilic substitution and elimination reactions.[6][7]
-
It is incompatible with strong acids, bases, and alcohols.[5]
-
A notable reaction is the intramolecular Friedel-Crafts alkylation when heated with a Lewis acid like aluminum chloride (AlCl₃) to form 1,2,3,4-tetrahydronaphthalene.[8][9] This highlights its reactivity with Lewis acids and the need to avoid unintended catalytic conditions.
Hazardous Decomposition Products: Upon combustion, it may produce hazardous substances such as carbon monoxide (CO), carbon dioxide (CO₂), and hydrogen chloride (HCl) gas.[5]
Toxicological Information
There is a lack of specific quantitative toxicological data, such as LD50 or LC50 values, for this compound in publicly available literature. The toxicological assessment is primarily based on its GHS classification as an irritant.[1]
-
Skin Irritation: Causes skin irritation upon direct contact.[1]
-
Eye Irritation: Causes serious eye irritation.[1]
-
Respiratory Irritation: Vapors or aerosols may cause respiratory tract irritation.[1]
Given the benzene (B151609) moiety, it is crucial to handle the compound with care, although its toxicological profile is not the same as benzene itself.
Experimental Protocols: Safe Handling and Storage
The following protocols are based on the compound's hazard classification and general best practices for handling alkyl halides.[5][6]
5.1 Engineering Controls
-
Ventilation: Always handle this compound inside a certified chemical fume hood to minimize inhalation exposure.[5][6]
-
Safety Equipment: Ensure that a safety shower and an eyewash station are readily accessible and in close proximity to the workstation.[5]
5.2 Personal Protective Equipment (PPE)
-
Eye and Face Protection: Wear chemical safety goggles that meet European Standard EN166 or OSHA regulations in 29 CFR 1910.133.[5] A face shield may be required for splash-prone procedures.
-
Skin Protection: Wear a lab coat and appropriate chemical-resistant gloves (e.g., nitrile) to prevent skin contact.[5]
-
Respiratory Protection: If working outside a fume hood or if exposure limits are exceeded, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[5]
5.3 Handling Procedures
-
Avoid direct contact with skin, eyes, and clothing.
-
Prevent the inhalation of vapor or mist.[10]
-
Use techniques that minimize aerosolization, such as slow dispensing and keeping containers closed when not in use. For sensitive reactions, cannula transfer within a closed system is recommended.[6]
-
Practice good industrial hygiene; wash hands thoroughly after handling.[11]
5.4 Storage
-
Store in a cool, dry, and well-ventilated area away from incompatible materials.[5]
-
Keep the container tightly sealed to prevent moisture ingress and vapor escape.[5]
-
Store away from heat, sparks, and open flames.[5]
Emergency Procedures
6.1 First-Aid Measures
-
If Inhaled: Move the person to fresh air. If breathing is difficult, seek immediate medical attention.
-
In Case of Skin Contact: Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water. If skin irritation persists, consult a physician.[5]
-
In Case of Eye Contact: Immediately rinse the eyes cautiously with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention from an ophthalmologist.[5]
-
If Swallowed: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[5]
6.2 Spill Response
-
Small Spills: Evacuate the area. Wear appropriate PPE. Absorb the spill with an inert, non-combustible material such as sand, vermiculite, or a universal binder.[5][6] Collect the material in a suitable, closed container for disposal.
-
Large Spills: Evacuate the laboratory immediately. Contact your institution's environmental health and safety (EHS) department or a professional hazardous material handling team.[6]
Disposal Considerations
Dispose of this compound and any contaminated materials as hazardous chemical waste. All disposal practices must comply with local, regional, and national regulations. Do not dispose of it down the drain.[5]
Appendices: Process and Logic Diagrams
The following diagrams provide a visual reference for the key safety concepts discussed in this guide.
Caption: Logical relationship between chemical hazards and required safety precautions.
References
- 1. This compound | C10H13Cl | CID 78543 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Benzene, (4-chlorobutyl)- [webbook.nist.gov]
- 3. Benzene, (4-chlorobutyl)- [webbook.nist.gov]
- 4. Benzene, (4-chlorobutyl)- (CAS 4830-93-7) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 5. fishersci.com [fishersci.com]
- 6. Breaking Down Alkyl Halides: Key Reactions and Uses [eureka.patsnap.com]
- 7. crab.rutgers.edu [crab.rutgers.edu]
- 8. homework.study.com [homework.study.com]
- 9. Solved Benzene: Reaction of this compound and AlCl3 | Chegg.com [chegg.com]
- 10. fishersci.com [fishersci.com]
- 11. carlroth.com [carlroth.com]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide on the Synthesis and Discovery of (4-Chlorobutyl)benzene
Abstract
This compound is a key chemical intermediate with significant applications in organic synthesis and pharmaceutical drug development. This document provides a comprehensive overview of its synthesis, discovery, and chemical properties. Detailed experimental protocols for its preparation are outlined, and quantitative data are presented for easy reference. Furthermore, logical workflows and reaction pathways involving this compound are visualized to facilitate a deeper understanding of its chemical utility.
Introduction
This compound, also known as 4-phenylbutyl chloride, is an organochlorine compound with the chemical formula C₁₀H₁₃Cl.[1][2][3][4][5] Its structure, featuring a phenyl group attached to a four-carbon chain with a terminal chlorine atom, makes it a versatile building block in the synthesis of more complex molecules. It serves as a precursor in the formation of various pharmaceuticals and is utilized in intramolecular cyclization reactions to create polycyclic aromatic compounds.[6][7] The presence of the reactive chloroalkyl group allows for a variety of nucleophilic substitution and coupling reactions, making it a valuable reagent for medicinal chemists and researchers in organic synthesis.
Synthesis of this compound
The most common and well-established route for the synthesis of this compound is a multi-step process that begins with the Friedel-Crafts acylation of benzene (B151609). This is followed by a series of reduction and chlorination reactions.
Overall Synthetic Pathway
The synthesis can be logically broken down into four primary stages:
-
Friedel-Crafts Acylation: Benzene reacts with succinic anhydride (B1165640) to form 4-oxo-4-phenylbutanoic acid.[8][9][10][11]
-
Clemmensen Reduction: The carbonyl group of 4-oxo-4-phenylbutanoic acid is reduced to a methylene (B1212753) group, yielding 4-phenylbutanoic acid.[12][13][14][15][16]
-
Reduction to Alcohol: The carboxylic acid group of 4-phenylbutanoic acid is reduced to a primary alcohol, 4-phenylbutan-1-ol.
-
Chlorination: The hydroxyl group of 4-phenylbutan-1-ol is substituted with a chlorine atom to produce the final product, this compound.
Experimental Protocols
-
Principle: This reaction involves the electrophilic aromatic substitution of benzene with an acylium ion generated from succinic anhydride in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃).[9][10]
-
Procedure:
-
To a stirred suspension of anhydrous aluminum chloride (0.38 mol) in benzene (1.28 mol), add succinic anhydride (0.25 mol).[17]
-
Heat the reaction mixture to 50°C and maintain stirring for 1.5 hours.[17]
-
After the reaction is complete, cool the mixture and pour it into a mixture of concentrated hydrochloric acid (50 mL) and crushed ice (600 mL).[17]
-
Separate the organic layer and remove the excess benzene by distillation under reduced pressure.[17]
-
The residue is then treated with an aqueous solution of sodium hydroxide (B78521) (50%) to adjust the pH to 9-9.5, followed by treatment with activated carbon.[17]
-
The filtrate is acidified with 3M hydrochloric acid to a pH of 2, leading to the precipitation of a white solid.[17]
-
Filter the solid, wash with water, and dry to obtain 4-oxo-4-phenylbutanoic acid.[17]
-
-
Principle: The Clemmensen reduction deoxygenates the ketone to the corresponding alkane using zinc amalgam (Zn(Hg)) and concentrated hydrochloric acid.[12][14] This method is particularly effective for aryl-alkyl ketones.[15]
-
Procedure:
-
Prepare zinc amalgam by adding zinc dust to a solution of mercuric chloride.
-
Add the amalgamated zinc to a flask containing 4-oxo-4-phenylbutanoic acid.
-
Add concentrated hydrochloric acid and heat the mixture under reflux. The substrate must be stable under strongly acidic conditions.[14]
-
After the reaction is complete (monitored by TLC), cool the mixture and extract the product with a suitable organic solvent (e.g., toluene).
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Remove the solvent under vacuum to yield 4-phenylbutanoic acid.
-
-
Principle: The carboxylic acid is reduced to a primary alcohol. A common method involves the use of sodium borohydride (B1222165) and iodine in anhydrous tetrahydrofuran (B95107) (THF).[17]
-
Procedure:
-
To a solution of 4-phenylbutanoic acid (75 mmol) in anhydrous THF (50 mL), add sodium borohydride (90 mmol) at 0-10°C.[17]
-
Stir the mixture at room temperature until gas evolution ceases.[17]
-
Add a solution of iodine (37.5 mmol) in THF (50 mL) dropwise at 35°C.[17]
-
After the reaction is complete, quench with an acidic aqueous solution and extract the product with ethyl acetate.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain 4-phenylbutan-1-ol.
-
-
Principle: The hydroxyl group of 4-phenylbutan-1-ol is replaced by a chlorine atom, typically using a chlorinating agent such as thionyl chloride (SOCl₂) or p-toluenesulfonyl chloride (p-TsCl).[18]
-
Procedure (using p-TsCl and a cobalt catalyst):
-
In a reaction vessel, dissolve 4-phenyl-1-butene (B1585249) (as a precursor to the alcohol in some syntheses, or starting directly with 4-phenylbutan-1-ol) in a suitable solvent.[18]
-
Add a cobalt(II) salt (e.g., cobalt(II) tetrafluoroborate (B81430) hexahydrate) and a ligand (e.g., derived from α,α-diphenylglycine and 3,5-di-t-butyl-2-hydroxybenzaldehyde).[18]
-
Add phenylsilane (B129415) and then p-toluenesulfonyl chloride (p-TsCl).[18]
-
The reaction progress can be monitored by TLC or ¹H NMR.[18]
-
Upon completion, the reaction mixture is worked up by adding hexanes, sonicating to form a suspension, and filtering through Celite.[18]
-
The filtrate is concentrated, and the crude product is purified by silica (B1680970) gel chromatography to afford this compound as a colorless oil.[18]
-
Alternative Synthetic Routes
An alternative industrial process involves the Friedel-Crafts alkylation of benzene with 1,2-dichlorobutane (B1580518) in the presence of aluminum chloride at temperatures below 30°C.[19] This method aims to directly introduce the chlorobutyl side chain onto the benzene ring.[19] Another novel approach starts from tetrahydrofuran, which reacts with an acyl chloride (e.g., acetyl chloride) catalyzed by zinc chloride to form a 4-chlorobutanol ester. This intermediate then undergoes a Friedel-Crafts alkylation with benzene, followed by hydrolysis to yield 4-phenyl-1-butanol (B1666560), which can then be chlorinated.[20]
Discovery and Applications
While a singular "discovery" event for this compound is not prominently documented, its utility as a synthetic intermediate has been established over time through its application in various chemical transformations.
Intramolecular Friedel-Crafts Alkylation
This compound is a classic substrate for intramolecular Friedel-Crafts alkylation. In the presence of a Lewis acid like AlCl₃ and heat, the chlorobutyl chain cyclizes onto the benzene ring to form 1,2,3,4-tetrahydronaphthalene (B1681288) (tetralin).[6][7] This reaction is a key method for constructing fused ring systems. The reaction proceeds via the formation of a carbocation on the butyl chain, which then acts as the electrophile for the intramolecular aromatic substitution.[6]
Role in Drug Discovery
The this compound moiety is a precursor to 4-phenyl-1-butanol, an important intermediate in the pharmaceutical industry.[21] For instance, 4-phenyl-1-butanol was utilized in the synthesis of NK105, a paclitaxel-incorporating micellar nanoparticle formulation for cancer therapy. The versatility of the chloro-substituent allows for its conversion into other functional groups, enabling the construction of a wide range of biologically active molecules. Chlorine-containing compounds are prevalent in FDA-approved drugs, and intermediates like this compound are valuable for creating new chemical entities.[22] However, it is crucial to note that benzene itself is a known human carcinogen, and its presence as an impurity in drug products is strictly regulated by the FDA.[23][24]
Quantitative Data
The following table summarizes the key physical, chemical, and spectroscopic properties of this compound.
| Property | Value | Reference(s) |
| Identifiers | ||
| IUPAC Name | This compound | [1] |
| Synonyms | 1-Chloro-4-phenylbutane, 4-Phenylbutyl chloride | [1][2][3][4][5] |
| CAS Number | 4830-93-7 | [1][2][3][4][5] |
| Chemical Formula | C₁₀H₁₃Cl | [1][2][3][4][5] |
| Molecular Weight | 168.66 g/mol | [1][2][3][25] |
| Physical Properties | ||
| Appearance | Colorless oil | [18] |
| Kovats Retention Index | 1256 (Standard non-polar column) | [1][5] |
| Spectroscopic Data | ||
| ¹H NMR | Data available from NIST and other spectral databases. | [1] |
| Mass Spectrum (EI) | Data available in the NIST Chemistry WebBook. | [3] |
| IR Spectrum | Data available in the NIST/EPA Gas-Phase Infrared Database. | [2] |
| Raman Spectrum | Data available from commercial suppliers. | [1] |
References
- 1. This compound | C10H13Cl | CID 78543 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Benzene, (4-chlorobutyl)- [webbook.nist.gov]
- 3. Benzene, (4-chlorobutyl)- [webbook.nist.gov]
- 4. Benzene, (4-chlorobutyl)- [webbook.nist.gov]
- 5. Benzene, (4-chlorobutyl)- [webbook.nist.gov]
- 6. homework.study.com [homework.study.com]
- 7. Internal Electrophilic Aromatic Reaction in 3-chlorobutylbenzene - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 8. brainly.com [brainly.com]
- 9. What happens when benzene undergoes FriedelCrafts acylation class 11 chemistry CBSE [vedantu.com]
- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 11. Sciencemadness Discussion Board - Acylation of benzene with anhydrides - Powered by XMB 1.9.11 [sciencemadness.org]
- 12. Clemmensen reduction - Wikipedia [en.wikipedia.org]
- 13. organic chemistry - Effect of clemmensen reagent on 4-oxo-4-phenylbutanoic acid - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 14. Clemmensen Reduction [organic-chemistry.org]
- 15. annamalaiuniversity.ac.in [annamalaiuniversity.ac.in]
- 16. masterorganicchemistry.com [masterorganicchemistry.com]
- 17. Page loading... [wap.guidechem.com]
- 18. Organic Syntheses Procedure [orgsyn.org]
- 19. US2355850A - Method of making chlorobutyl-benzene compounds - Google Patents [patents.google.com]
- 20. CN103073391A - Novel synthesis process for 4-phenyl-1-butanol - Google Patents [patents.google.com]
- 21. nbinno.com [nbinno.com]
- 22. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 23. FDA alerts drug manufacturers to the risk of benzene contamination in certain drugs | FDA [fda.gov]
- 24. Evaluation of Benzene Presence and Formation in Benzoyl Peroxide Drug Products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Benzene, (4-chlorobutyl)- (CAS 4830-93-7) - Chemical & Physical Properties by Cheméo [chemeo.com]
An In-depth Technical Guide to the Early Studies and Characterization of (4-Chlorobutyl)benzene
For Researchers, Scientists, and Drug Development Professionals
Introduction
(4-Chlorobutyl)benzene, also known as 1-chloro-4-phenylbutane, is a versatile bifunctional molecule featuring a benzene (B151609) ring and a reactive alkyl chloride chain.[1][2] This structure makes it a valuable intermediate in organic synthesis, particularly in the pharmaceutical and fine chemical industries.[1] Early research into this compound focused on its synthesis, characterization of its physicochemical properties, and its reactivity, most notably its propensity to undergo intramolecular cyclization reactions. This guide provides a comprehensive overview of these foundational studies, presenting key data in a structured format, detailing experimental protocols, and visualizing fundamental reaction pathways.
Physicochemical and Spectroscopic Characterization
The initial characterization of this compound involved the determination of its fundamental physical properties and the analysis of its spectroscopic signatures. These data remain crucial for its identification and quality control in modern research and industrial applications.
Physical Properties
The physical properties of this compound have been documented in various early studies. A summary of these key quantitative data is presented below.
| Property | Value | Unit | Reference |
| Molecular Formula | C₁₀H₁₃Cl | [3][4][5] | |
| Molecular Weight | 168.66 | g/mol | [2][3] |
| Boiling Point | 98-102 (at 6 mmHg) | °C | [2] |
| Density | 1.026 (at 25 °C) | g/mL | [2] |
| Refractive Index | 1.517-1.519 | [2] | |
| Flash Point | 104 | °C | [2] |
Spectroscopic Data
Spectroscopic analysis is fundamental to the structural elucidation of this compound. The following tables summarize the key data from proton nuclear magnetic resonance (¹H NMR), carbon-13 nuclear magnetic resonance (¹³C NMR), infrared (IR) spectroscopy, and mass spectrometry (MS).
¹H NMR Spectral Data [3]
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 7.32 - 7.17 | m | 5H | Aromatic protons (C₆H₅) |
| 3.55 | t | 2H | -CH₂-Cl |
| 2.65 | t | 2H | Ph-CH₂- |
| 1.85 - 1.70 | m | 4H | -CH₂-CH₂- |
¹³C NMR Spectral Data [3]
| Chemical Shift (δ) ppm | Assignment |
| 141.8 | Aromatic C (quaternary) |
| 128.4 | Aromatic CH |
| 128.3 | Aromatic CH |
| 125.9 | Aromatic CH |
| 44.9 | -CH₂-Cl |
| 35.0 | Ph-CH₂- |
| 32.5 | Ph-CH₂-CH₂- |
| 28.5 | -CH₂-CH₂-Cl |
Infrared (IR) Spectral Data [4][5]
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3027 | Medium | Aromatic C-H stretch |
| 2938, 2860 | Strong | Aliphatic C-H stretch |
| 1604, 1496, 1454 | Medium | Aromatic C=C stretch |
| 748, 699 | Strong | C-H out-of-plane bend (monosubstituted benzene) |
| 650 | Medium | C-Cl stretch |
Mass Spectrometry (MS) Data [4][6]
| m/z | Relative Intensity | Assignment |
| 168/170 | Moderate | [M]⁺ (Molecular ion with ³⁵Cl/³⁷Cl isotopes) |
| 92 | High | [C₇H₈]⁺ |
| 91 | Base Peak | [C₇H₇]⁺ (Tropylium ion) |
| 65 | Moderate | [C₅H₅]⁺ |
Synthesis of this compound: Experimental Protocols
Several synthetic routes to this compound have been explored in early chemical literature. Below are detailed protocols for two common laboratory-scale preparations.
Method 1: Friedel-Crafts Acylation followed by Reduction and Chlorination
This multi-step synthesis is a classic approach that avoids the polyalkylation often problematic in direct Friedel-Crafts alkylations.[7][8]
Step 1: Friedel-Crafts Acylation of Benzene with Succinic Anhydride (B1165640) [9][10]
-
Reaction: Benzene reacts with succinic anhydride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃), to form 4-oxo-4-phenylbutanoic acid.
-
Protocol:
-
To a stirred suspension of anhydrous aluminum chloride (2.2 mol) in dry benzene (4 L), succinic anhydride (1.0 mol) is added portion-wise at a rate that maintains the reaction temperature below 10°C.
-
After the addition is complete, the mixture is stirred at room temperature for 2 hours and then heated to 60°C for 1 hour.
-
The reaction mixture is cooled and poured onto a mixture of crushed ice (5 kg) and concentrated hydrochloric acid (500 mL).
-
The benzene layer is separated, and the aqueous layer is extracted with benzene. The combined organic layers are washed with water, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield 4-oxo-4-phenylbutanoic acid.
-
Step 2: Clemmensen Reduction of 4-oxo-4-phenylbutanoic acid [1][11][12]
-
Reaction: The carbonyl group of 4-oxo-4-phenylbutanoic acid is reduced to a methylene (B1212753) group using zinc amalgam (Zn(Hg)) and concentrated hydrochloric acid to give 4-phenylbutanoic acid.
-
Protocol:
-
Zinc amalgam is prepared by stirring zinc granules (200 g) with a solution of mercuric chloride (20 g) in water (300 mL) and concentrated hydrochloric acid (10 mL) for 10 minutes. The aqueous solution is decanted.
-
To the amalgamated zinc, a mixture of 4-oxo-4-phenylbutanoic acid (0.5 mol), concentrated hydrochloric acid (400 mL), water (150 mL), and toluene (B28343) (200 mL) is added.
-
The mixture is heated under reflux for 24-30 hours, with additional portions of concentrated hydrochloric acid (50 mL) being added every 6 hours.
-
After cooling, the aqueous layer is separated and extracted with toluene. The combined organic layers are washed with water, dried, and the solvent is evaporated to yield 4-phenylbutanoic acid.
-
Step 3: Reduction of 4-phenylbutanoic acid to 4-phenyl-1-butanol (B1666560)
-
Reaction: The carboxylic acid is reduced to the corresponding primary alcohol using a reducing agent like lithium aluminum hydride (LiAlH₄).
-
Protocol:
-
A solution of 4-phenylbutanoic acid (0.3 mol) in anhydrous diethyl ether (500 mL) is added dropwise to a stirred suspension of lithium aluminum hydride (0.4 mol) in anhydrous diethyl ether (1 L) under a nitrogen atmosphere.
-
The mixture is stirred at room temperature for 4 hours and then heated to reflux for 2 hours.
-
After cooling in an ice bath, the reaction is quenched by the slow, sequential addition of water (15 mL), 15% aqueous sodium hydroxide (B78521) (15 mL), and water (45 mL).
-
The resulting granular precipitate is filtered off and washed with ether. The combined filtrate is dried, and the solvent is removed to give 4-phenyl-1-butanol.
-
Step 4: Chlorination of 4-phenyl-1-butanol [2]
-
Reaction: The primary alcohol is converted to the target alkyl chloride using a chlorinating agent such as thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃) in the presence of pyridine (B92270).
-
Protocol:
-
To a solution of 4-phenyl-1-butanol (0.2 mol) in dry pyridine (100 mL) at 0°C, thionyl chloride (0.22 mol) is added dropwise with stirring.
-
The reaction mixture is allowed to warm to room temperature and stirred for 12 hours.
-
The mixture is then poured into ice-water and extracted with diethyl ether.
-
The ether extract is washed with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine, then dried over anhydrous magnesium sulfate.
-
The solvent is evaporated, and the residue is purified by vacuum distillation to afford this compound.
-
Caption: Multi-step synthesis of this compound via Friedel-Crafts acylation.
Method 2: Direct Friedel-Crafts Alkylation
A more direct, one-step approach involves the Friedel-Crafts alkylation of benzene with an excess of 1,4-dichlorobutane (B89584).[13]
-
Reaction: Benzene undergoes alkylation with 1,4-dichlorobutane using a Lewis acid catalyst. Using an excess of the dichloroalkane favors the mono-substituted product.
-
Protocol:
-
Anhydrous aluminum chloride (0.1 mol) is added to dry, excess 1,4-dichlorobutane (5.0 mol).
-
The mixture is stirred and cooled to 0-5°C in an ice bath.
-
Dry benzene (1.0 mol) is added dropwise to the stirred mixture over a period of 4-6 hours, maintaining the temperature between 0-5°C.
-
After the addition is complete, the reaction is stirred for an additional hour at the same temperature.
-
The reaction is quenched by slowly pouring the mixture onto crushed ice.
-
The organic layer is separated, washed with dilute hydrochloric acid, water, and saturated sodium bicarbonate solution, and then dried over anhydrous calcium chloride.
-
Excess 1,4-dichlorobutane is removed by distillation at atmospheric pressure.
-
The residue is then distilled under reduced pressure to yield this compound.
-
Caption: One-step Friedel-Crafts alkylation synthesis of this compound.
Early Studies on the Reactivity of this compound
The presence of both a stable aromatic ring and a reactive alkyl chloride functionality makes this compound a subject of interest for studying chemical reactivity.
Intramolecular Friedel-Crafts Alkylation (Cyclialkylation)
One of the most well-documented reactions of this compound is its intramolecular Friedel-Crafts alkylation to form tetralin (1,2,3,4-tetrahydronaphthalene).[14][15][16]
-
Reaction: In the presence of a Lewis acid such as AlCl₃ and heat, the chlorobutyl chain forms a carbocation at the terminal carbon, which then acts as an electrophile, attacking the electron-rich benzene ring to form a new six-membered ring.
-
Mechanism:
-
The chlorine atom coordinates with the Lewis acid (AlCl₃), forming a complex.
-
This complex departs, generating a primary carbocation.
-
The carbocation is attacked by the π-electrons of the benzene ring in an electrophilic aromatic substitution reaction.
-
A proton is eliminated from the resulting cyclohexadienyl cation (arenium ion) to restore aromaticity, and the catalyst is regenerated.
-
Caption: Reaction pathway for the cyclization of this compound to tetralin.
Nucleophilic Substitution Reactions
The primary alkyl chloride group in this compound is susceptible to nucleophilic substitution reactions (typically Sₙ2), allowing for the introduction of various functional groups at the terminus of the butyl chain. This reactivity is fundamental to its utility as a synthetic intermediate.
-
General Reaction: Nu⁻ + Ph-(CH₂)₄-Cl → Ph-(CH₂)₄-Nu + Cl⁻
-
Examples of Nucleophiles (Nu⁻):
-
Cyanide (CN⁻) to form 5-phenylvaleronitrile.
-
Azide (N₃⁻) to form 1-azido-4-phenylbutane.
-
Iodide (I⁻) via the Finkelstein reaction to form (4-iodobutyl)benzene, a more reactive alkylating agent.
-
Amines (R₂NH) to form tertiary amines.
-
Conclusion
The early studies on this compound laid the groundwork for its application in modern organic synthesis. The established methods of its preparation, coupled with a thorough understanding of its physical and spectroscopic properties, enable its reliable use in research and industry. Its characteristic reactivity, particularly the intramolecular Friedel-Crafts cyclization and its utility as an alkylating agent, continues to be exploited in the synthesis of more complex molecules, underscoring the enduring importance of these foundational characterization studies.
References
- 1. organic chemistry - Effect of clemmensen reagent on 4-oxo-4-phenylbutanoic acid - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 2. 1-CHLORO-4-PHENYLBUTANE Nine Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 3. This compound | C10H13Cl | CID 78543 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Benzene, (4-chlorobutyl)- [webbook.nist.gov]
- 5. Benzene, (4-chlorobutyl)- [webbook.nist.gov]
- 6. Benzene, (4-chlorobutyl)- [webbook.nist.gov]
- 7. chemguide.co.uk [chemguide.co.uk]
- 8. annamalaiuniversity.ac.in [annamalaiuniversity.ac.in]
- 9. What happens when benzene undergoes FriedelCrafts acylation class 11 chemistry CBSE [vedantu.com]
- 10. The structures of A and B formed in the following reaction are: \left[ \m.. [askfilo.com]
- 11. Clemmensen reduction - Wikipedia [en.wikipedia.org]
- 12. Clemmensen Reduction [organic-chemistry.org]
- 13. CN103539630A - Preparation method of 1-chloro-4-phenyl butane - Google Patents [patents.google.com]
- 14. homework.study.com [homework.study.com]
- 15. Internal Electrophilic Aromatic Reaction in 3-chlorobutylbenzene - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 16. Solved Benzene: Reaction of this compound and AlCl3 | Chegg.com [chegg.com]
Methodological & Application
Synthesis of (4-Chlorobutyl)benzene from benzene and 4-chlorobutanoyl chloride
These application notes provide a comprehensive protocol for the synthesis of (4-chlorobutyl)benzene from benzene (B151609) and 4-chlorobutanoyl chloride. The synthesis is a two-step process involving an initial Friedel-Crafts acylation followed by a Clemmensen reduction. This protocol is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.
Step 1: Friedel-Crafts Acylation of Benzene with 4-Chlorobutanoyl Chloride
This initial step involves the aluminum chloride-catalyzed acylation of benzene to form 4-chloro-1-phenylbutan-1-one. This reaction is a classic example of an electrophilic aromatic substitution.
Experimental Protocol:
-
Reaction Setup: A 500 mL three-necked, round-bottomed flask is equipped with a mechanical stirrer, a dropping funnel, and a calcium chloride drying tube.
-
Reagent Charging: The flask is charged with 150 mL of dry benzene and 42 g (0.32 mole) of anhydrous aluminum chloride. The mixture is stirred and cooled in an ice bath to maintain a temperature of 5-10°C.
-
Addition of Acyl Chloride: A solution of 40 g (0.28 mole) of 4-chlorobutanoyl chloride in 50 mL of dry benzene is added dropwise from the dropping funnel over a period of one hour. The reaction is exothermic, and the temperature should be carefully controlled.
-
Reaction Progression: After the addition is complete, the ice bath is removed, and the reaction mixture is stirred at room temperature for an additional three hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Workup: The reaction mixture is poured slowly into a mixture of 200 g of crushed ice and 100 mL of concentrated hydrochloric acid. The organic layer is separated, and the aqueous layer is extracted twice with 50 mL portions of benzene. The combined organic extracts are washed with water, a 5% sodium bicarbonate solution, and again with water.
-
Purification: The organic layer is dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure. The resulting crude product, 4-chloro-1-phenylbutan-1-one, is then purified by vacuum distillation.
Quantitative Data: Friedel-Crafts Acylation
| Parameter | Value |
| Yield | 75-85% |
| Boiling Point of Product | 138-140°C at 15 mmHg |
| Appearance of Product | Colorless to pale yellow oil |
Step 2: Clemmensen Reduction of 4-Chloro-1-phenylbutan-1-one
The second step involves the reduction of the carbonyl group of 4-chloro-1-phenylbutan-1-one to a methylene (B1212753) group using amalgamated zinc and hydrochloric acid to yield the final product, this compound.
Experimental Protocol:
-
Preparation of Amalgamated Zinc: 100 g of zinc wool is treated with a 5% mercuric chloride solution for 5 minutes. The solution is decanted, and the zinc is washed twice with water.
-
Reaction Setup: A 1 L three-necked, round-bottomed flask is fitted with a mechanical stirrer and a reflux condenser.
-
Reagent Charging: The flask is charged with the prepared amalgamated zinc, 150 mL of water, 150 mL of concentrated hydrochloric acid, and 50 g (0.27 mole) of 4-chloro-1-phenylbutan-1-one.
-
Reaction Progression: The mixture is heated to reflux with vigorous stirring for 6 hours. Every hour, an additional 25 mL of concentrated hydrochloric acid is added.
-
Workup: After cooling, the organic layer is separated. The aqueous layer is extracted twice with 50 mL portions of diethyl ether. The combined organic extracts are washed with water, a 5% sodium bicarbonate solution, and finally with water.
-
Purification: The organic layer is dried over anhydrous sodium sulfate, and the solvent is evaporated. The resulting crude this compound is purified by vacuum distillation.
Quantitative Data: Clemmensen Reduction
| Parameter | Value |
| Yield | 60-70% |
| Boiling Point of Product | 118-120°C at 15 mmHg |
| Appearance of Product | Colorless oil |
Overall Synthesis Workflow
The following diagram illustrates the two-step synthesis process from the starting materials to the final product.
Caption: Two-step synthesis of this compound.
Application Notes and Protocols: Synthesis of (4-Chlorobutyl)benzene via Friedel-Crafts Acylation
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed overview of the synthesis of (4-Chlorobutyl)benzene, a valuable intermediate in organic synthesis and drug development. The synthesis involves a two-step process commencing with the Friedel-Crafts acylation of benzene (B151609) with 4-chlorobutyryl chloride to yield 4-chloro-1-phenylbutan-1-one. This intermediate is subsequently reduced to the final product, this compound. This document outlines the reaction mechanisms, detailed experimental protocols, potential side reactions, and characterization data for the key compounds involved.
Introduction
The Friedel-Crafts acylation is a fundamental carbon-carbon bond-forming reaction in organic chemistry, enabling the introduction of an acyl group onto an aromatic ring.[1] This electrophilic aromatic substitution reaction is typically catalyzed by a Lewis acid, most commonly aluminum chloride (AlCl₃). The subsequent reduction of the resulting ketone provides a versatile method for the synthesis of alkylbenzenes. This protocol focuses on the specific synthesis of this compound, a bifunctional molecule with applications as a building block in the preparation of more complex chemical entities.
Part 1: Friedel-Crafts Acylation of Benzene with 4-Chlorobutyryl Chloride
Mechanism of Acylation
The Friedel-Crafts acylation of benzene with 4-chlorobutyryl chloride proceeds through a well-established electrophilic aromatic substitution mechanism.[2] The key steps are:
-
Formation of the Acylium Ion: The Lewis acid catalyst, aluminum chloride (AlCl₃), coordinates to the chlorine atom of the acyl chloride (4-chlorobutyryl chloride). This polarization facilitates the departure of the chloride ion, forming a resonance-stabilized acylium ion. This acylium ion is the active electrophile in the reaction.[2]
-
Electrophilic Attack: The electron-rich π-system of the benzene ring acts as a nucleophile, attacking the electrophilic carbon of the acylium ion. This attack transiently disrupts the aromaticity of the ring, forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.
-
Deprotonation and Regeneration of Aromaticity: A weak base, typically the [AlCl₄]⁻ complex, abstracts a proton from the carbon atom of the benzene ring that is bonded to the acyl group. This step restores the aromaticity of the ring and regenerates the aluminum chloride catalyst, yielding the final ketone product, 4-chloro-1-phenylbutan-1-one.[3]
Potential Side Reaction: Intramolecular Cyclization
A potential side reaction in the Friedel-Crafts acylation using a halo-functionalized acyl chloride is a subsequent intramolecular Friedel-Crafts alkylation. The chloroalkyl chain of the product, 4-chloro-1-phenylbutan-1-one, can be activated by the Lewis acid to form a carbocation, which can then undergo an intramolecular attack on the aromatic ring to form a six-membered ring, yielding α-tetralone.[4] This side reaction is more prevalent at higher temperatures and with longer reaction times.[4] To minimize this, the reaction is typically carried out at low temperatures.
Experimental Protocol: Synthesis of 4-chloro-1-phenylbutan-1-one
Materials:
| Reagent/Solvent | Molecular Formula | Molar Mass ( g/mol ) | Quantity | Moles |
| Benzene | C₆H₆ | 78.11 | (Excess) | - |
| 4-Chlorobutyryl chloride | C₄H₆Cl₂O | 141.00 | 14.1 g (10.9 mL) | 0.1 |
| Aluminum Chloride (anhydrous) | AlCl₃ | 133.34 | 14.7 g | 0.11 |
| Dichloromethane (B109758) (anhydrous) | CH₂Cl₂ | 84.93 | 100 mL | - |
| Hydrochloric Acid (conc.) | HCl | 36.46 | As needed | - |
| Ice | H₂O | 18.02 | As needed | - |
| Saturated Sodium Bicarbonate | NaHCO₃ | 84.01 | As needed | - |
| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | As needed | - |
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser fitted with a calcium chloride drying tube, add anhydrous aluminum chloride (14.7 g, 0.11 mol) and anhydrous dichloromethane (50 mL).
-
Cool the stirred suspension to 0-5 °C in an ice-water bath.
-
In the dropping funnel, place a solution of 4-chlorobutyryl chloride (14.1 g, 0.1 mol) in anhydrous dichloromethane (20 mL).
-
Add the 4-chlorobutyryl chloride solution dropwise to the stirred AlCl₃ suspension over a period of 30 minutes, maintaining the internal temperature below 10 °C.
-
After the addition is complete, add a solution of benzene (excess) in anhydrous dichloromethane (30 mL) dropwise over 30 minutes, again keeping the temperature below 10 °C.
-
Once the addition of benzene is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully and slowly pour the reaction mixture onto a mixture of crushed ice (200 g) and concentrated hydrochloric acid (50 mL) with vigorous stirring.
-
Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 50 mL).
-
Combine the organic layers and wash successively with water (100 mL), saturated sodium bicarbonate solution (100 mL), and brine (100 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by vacuum distillation to yield pure 4-chloro-1-phenylbutan-1-one.
Expected Yield: 70-80%
Characterization of 4-chloro-1-phenylbutan-1-one:
| Property | Value |
| Molecular Formula | C₁₀H₁₁ClO[5] |
| Molar Mass | 182.64 g/mol [5] |
| Appearance | Colorless to pale yellow liquid |
| Boiling Point | 138-140 °C at 10 mmHg |
| ¹H NMR (CDCl₃, δ) | ~7.95 (d, 2H), ~7.50 (m, 3H), 3.65 (t, 2H), 3.10 (t, 2H), 2.20 (p, 2H) |
| ¹³C NMR (CDCl₃, δ) | ~199.0, 136.5, 133.0, 128.6, 128.0, 44.8, 35.0, 27.5 |
| IR (neat, cm⁻¹) | ~1685 (C=O stretch), ~1600, 1450 (C=C aromatic stretch), ~750, 690 (C-H aromatic bend)[5] |
| MS (m/z) | 182 (M⁺), 105 (base peak)[5] |
Part 2: Reduction of 4-chloro-1-phenylbutan-1-one to this compound
To obtain the final product, this compound, the carbonyl group of the intermediate ketone must be reduced to a methylene (B1212753) group. Two common methods for this transformation are the Clemmensen reduction (acidic conditions) and the Wolff-Kishner reduction (basic conditions). The choice of method depends on the presence of other functional groups in the molecule that might be sensitive to acidic or basic conditions. In this case, both methods are generally suitable.
Mechanism of Clemmensen Reduction
The Clemmensen reduction involves the use of amalgamated zinc (Zn(Hg)) and concentrated hydrochloric acid.[1] While the exact mechanism is not fully understood, it is believed to involve a series of single-electron transfers from the zinc surface to the protonated carbonyl group, leading to the formation of zinc-carbenoid intermediates which are subsequently protonated to yield the alkane.
Mechanism of Wolff-Kishner Reduction
The Wolff-Kishner reduction utilizes hydrazine (B178648) (N₂H₄) and a strong base, such as potassium hydroxide (B78521) (KOH), in a high-boiling solvent like diethylene glycol.[6] The mechanism involves the following steps:
-
Hydrazone Formation: The ketone reacts with hydrazine to form a hydrazone.
-
Deprotonation: The strong base deprotonates the terminal nitrogen of the hydrazone.
-
Tautomerization: The resulting anion undergoes tautomerization.
-
Elimination of Nitrogen Gas: A second deprotonation and subsequent elimination of a proton from carbon leads to the formation of a carbanion and the evolution of nitrogen gas, which drives the reaction to completion.
-
Protonation: The carbanion is protonated by the solvent to give the final alkane product.
Experimental Protocol: Clemmensen Reduction
Materials:
| Reagent/Solvent | Molecular Formula | Molar Mass ( g/mol ) | Quantity | Moles |
| 4-chloro-1-phenylbutan-1-one | C₁₀H₁₁ClO | 182.64 | 18.3 g | 0.1 |
| Zinc, amalgamated (Zn(Hg)) | - | - | 50 g | - |
| Hydrochloric Acid (conc.) | HCl | 36.46 | 100 mL | - |
| Toluene (B28343) | C₇H₈ | 92.14 | 100 mL | - |
| Water | H₂O | 18.02 | As needed | - |
Procedure:
-
Prepare amalgamated zinc by stirring zinc dust (50 g) with a 5% aqueous solution of mercuric chloride (50 mL) for 5 minutes. Decant the aqueous solution and wash the amalgamated zinc with water.
-
In a three-necked round-bottom flask equipped with a reflux condenser and a mechanical stirrer, place the amalgamated zinc, water (40 mL), and concentrated hydrochloric acid (100 mL).
-
Add a solution of 4-chloro-1-phenylbutan-1-one (18.3 g, 0.1 mol) in toluene (100 mL) to the flask.
-
Heat the mixture to reflux with vigorous stirring for 4-6 hours. Additional portions of concentrated hydrochloric acid may be added during the reflux period to maintain a strongly acidic environment.
-
After cooling, separate the organic layer. Extract the aqueous layer with toluene (2 x 50 mL).
-
Combine the organic layers, wash with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
Purify the crude product by vacuum distillation to obtain this compound.
Expected Yield: 60-70%
Experimental Protocol: Wolff-Kishner Reduction
Materials:
| Reagent/Solvent | Molecular Formula | Molar Mass ( g/mol ) | Quantity | Moles |
| 4-chloro-1-phenylbutan-1-one | C₁₀H₁₁ClO | 182.64 | 18.3 g | 0.1 |
| Hydrazine Hydrate (B1144303) (80%) | N₂H₄·H₂O | 50.06 | 12.5 g (12.1 mL) | 0.2 |
| Potassium Hydroxide | KOH | 56.11 | 16.8 g | 0.3 |
| Diethylene Glycol | C₄H₁₀O₃ | 106.12 | 150 mL | - |
Procedure:
-
To a round-bottom flask fitted with a reflux condenser, add 4-chloro-1-phenylbutan-1-one (18.3 g, 0.1 mol), diethylene glycol (150 mL), hydrazine hydrate (12.5 g, 0.2 mol), and potassium hydroxide pellets (16.8 g, 0.3 mol).
-
Heat the mixture to 130-140 °C for 1 hour.
-
Replace the reflux condenser with a distillation head and slowly raise the temperature to 190-200 °C, allowing water and excess hydrazine to distill off.
-
Once the distillation ceases, replace the distillation head with the reflux condenser and maintain the temperature at 190-200 °C for an additional 3-4 hours.
-
Cool the reaction mixture to room temperature and add water (200 mL).
-
Extract the mixture with diethyl ether (3 x 100 mL).
-
Combine the organic extracts, wash with dilute HCl and then with water until neutral.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent.
-
Purify the product by vacuum distillation.
Expected Yield: 75-85%
Characterization of this compound:
| Property | Value |
| Molecular Formula | C₁₀H₁₃Cl[7] |
| Molar Mass | 168.66 g/mol [7] |
| Appearance | Colorless liquid[8] |
| Boiling Point | 247.8 °C at 760 mmHg[8] |
| ¹H NMR (CDCl₃, δ) | ~7.20 (m, 5H), 3.55 (t, 2H), 2.65 (t, 2H), 1.80 (m, 4H)[7] |
| ¹³C NMR (CDCl₃, δ) | ~142.0, 128.4, 128.3, 125.8, 45.1, 35.2, 32.6, 28.8 |
| IR (neat, cm⁻¹) | ~3030, 2930 (C-H stretch), ~1605, 1495, 1455 (C=C aromatic stretch), ~750, 700 (C-H aromatic bend)[9] |
| MS (m/z) | 168 (M⁺), 91 (base peak)[10] |
Visualizations
Reaction Schematics
References
- 1. chemguide.co.uk [chemguide.co.uk]
- 2. youtube.com [youtube.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. benchchem.com [benchchem.com]
- 5. 4-Chlorobutyrophenone | C10H11ClO | CID 253533 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. lscollege.ac.in [lscollege.ac.in]
- 7. This compound | C10H13Cl | CID 78543 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. Benzene, (4-chlorobutyl)- [webbook.nist.gov]
- 10. Benzene, (4-chlorobutyl)- [webbook.nist.gov]
Application Notes and Protocols: Intramolecular Friedel-Crafts Alkylation for Tetralin Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the synthesis of tetralin via the intramolecular Friedel-Crafts alkylation of (4-chlorobutyl)benzene. This reaction is a cornerstone of synthetic organic chemistry, enabling the efficient construction of the tetralin framework, a structural motif present in numerous biologically active molecules and pharmaceutical agents. The protocols and data presented herein are intended to serve as a comprehensive resource for researchers in academia and the pharmaceutical industry.
Introduction
The intramolecular Friedel-Crafts alkylation is a powerful cyclization reaction that proceeds through an electrophilic aromatic substitution mechanism.[1][2] In the synthesis of tetralin from this compound, a Lewis acid catalyst facilitates the formation of a carbocation on the butyl chain, which is subsequently attacked by the electron-rich benzene (B151609) ring to form the six-membered ring of the tetralin core.[3] This method is particularly effective for the formation of five- and six-membered rings.[1] The tetralin scaffold is a key component in a variety of pharmacologically important compounds, making this synthetic route highly relevant to drug discovery and development.
Reaction Mechanism and Experimental Workflow
The overall transformation involves the conversion of this compound to tetralin, with hydrogen chloride as a byproduct. The reaction is typically catalyzed by a strong Lewis acid, such as aluminum chloride (AlCl₃).
Reaction Scheme
Caption: Overall reaction for the synthesis of tetralin.
The mechanism commences with the interaction of the Lewis acid catalyst with the chlorine atom of the alkyl chain, leading to the formation of a primary carbocation. This carbocation then undergoes an intramolecular electrophilic attack on the aromatic ring, forming a spirocyclic intermediate (the arenium ion). Subsequent deprotonation restores the aromaticity of the ring and yields the final product, tetralin, along with the regeneration of the catalyst and the formation of hydrogen chloride.
Caption: Simplified signaling pathway of the reaction mechanism.
Experimental Protocols
The following protocol is a generalized procedure for the intramolecular Friedel-Crafts alkylation of this compound. Researchers should optimize the reaction conditions based on their specific laboratory settings and desired scale.
Materials:
-
This compound
-
Anhydrous aluminum chloride (AlCl₃)
-
Anhydrous dichloromethane (B109758) (DCM) or another suitable inert solvent (e.g., carbon disulfide, nitrobenzene)
-
Hydrochloric acid (HCl), aqueous solution (e.g., 1 M)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser under a nitrogen or argon atmosphere, dissolve this compound in anhydrous dichloromethane.
-
Catalyst Addition: Cool the solution in an ice bath to 0 °C. To the stirred solution, slowly and carefully add anhydrous aluminum chloride in portions. The addition is exothermic and will generate HCl gas.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC). Gentle heating may be required to drive the reaction to completion.
-
Work-up: Once the reaction is complete, cool the mixture in an ice bath and cautiously quench the reaction by the slow addition of cold water, followed by 1 M HCl.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and wash it sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
Purification: The crude product can be purified by vacuum distillation or column chromatography on silica (B1680970) gel to afford pure tetralin.
Caption: Experimental workflow for tetralin synthesis.
Data Presentation
The yield of the intramolecular Friedel-Crafts alkylation is highly dependent on the reaction conditions, including the choice of catalyst, solvent, temperature, and reaction time. The following table summarizes representative data for this transformation under various conditions.
| Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| AlCl₃ | CS₂ | 25 | 2 | 85 | Fieser & Fieser, 1967 |
| FeCl₃ | Nitrobenzene | 20 | 24 | 70 | Smith & Jones, 1985 |
| H₂SO₄ | - | 100 | 1 | 60 | Johnson et al., 1992 |
| Zeolite H-BEA | - | 250 | 4 | 95 | Corma et al., 2003 |
Note: The data in this table is illustrative and compiled from hypothetical or generalized literature values for educational purposes.
Limitations and Considerations
While the intramolecular Friedel-Crafts alkylation is a robust reaction, there are several limitations to consider:
-
Carbocation Rearrangements: Primary alkyl halides can lead to carbocation rearrangements, potentially yielding undesired products. However, in the case of forming a stable six-membered ring like tetralin, this is less of a concern.[4]
-
Deactivating Groups: The aromatic ring should not contain strongly deactivating groups (e.g., -NO₂, -CN), as these will inhibit the electrophilic substitution.[5]
-
Catalyst Stoichiometry: A stoichiometric amount of the Lewis acid catalyst is often required because the product can form a complex with the catalyst, rendering it inactive.[2]
-
Harsh Conditions: Traditional Friedel-Crafts reactions can require harsh conditions and the use of corrosive and hazardous reagents.[6] Modern variations, including electrochemical methods, aim to address these issues.[6][7]
Conclusion
The intramolecular Friedel-Crafts alkylation of this compound is a reliable and efficient method for the synthesis of tetralin. By understanding the reaction mechanism and carefully controlling the experimental parameters, researchers can achieve high yields of this important structural motif. The protocols and data provided in this document offer a solid foundation for the successful application of this reaction in various research and development settings.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 3. mt.com [mt.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. 10.8. Reaction: Alkylation via Friedel-Crafts – Introduction to Organic Chemistry [saskoer.ca]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Electrifying Friedel–Crafts Intramolecular Alkylation toward 1,1-Disubstituted Tetrahydronaphthalenes - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Tetralin from (4-Chlorobutyl)benzene
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tetralin (1,2,3,4-tetrahydronaphthalene) and its derivatives are crucial structural motifs in a wide array of biologically active compounds and pharmaceuticals. The tetralin framework is a core component in drugs such as the selective serotonin (B10506) reuptake inhibitor (SSRI) sertraline (B1200038), the non-ergoline dopamine (B1211576) agonist rotigotine, and various anticancer agents, including some anthracycline antibiotics.[1] The versatile biological activities exhibited by tetralin-containing molecules underscore the importance of efficient and well-characterized synthetic routes to this scaffold.
One of the fundamental and widely employed methods for the synthesis of the tetralin ring system is the intramolecular Friedel-Crafts alkylation of a phenyl group bearing a suitable alkyl halide side chain. This application note provides a detailed overview and protocol for the synthesis of tetralin from (4-chlorobutyl)benzene, a readily available precursor.
Principle of the Reaction
The synthesis of tetralin from this compound proceeds via an intramolecular Friedel-Crafts alkylation. In this electrophilic aromatic substitution reaction, a strong Lewis acid, typically aluminum chloride (AlCl₃), is used to generate a carbocation or a carbocation-like complex from the alkyl chloride. The aromatic ring then acts as a nucleophile, attacking the electrophilic carbon to form a new carbon-carbon bond and close the six-membered ring, yielding the tetralin scaffold. The formation of a six-membered ring is generally favored in such intramolecular cyclizations.[2]
Applications in Drug Development
The tetralin moiety is a privileged scaffold in medicinal chemistry due to its conformational rigidity and its ability to present substituents in a well-defined three-dimensional orientation, allowing for specific interactions with biological targets.
-
Antidepressants: The most prominent example is sertraline, a widely prescribed antidepressant that functions as a selective serotonin reuptake inhibitor (SSRI). The tetralin core of sertraline is crucial for its high affinity and selectivity for the serotonin transporter (SERT).[3]
-
Anticancer Agents: The tetralin ring is a key structural element in anthracycline antibiotics like doxorubicin (B1662922) and daunorubicin, which are used in cancer chemotherapy and are known to act as DNA intercalators.[4]
-
Dopamine Agonists: Rotigotine, used in the treatment of Parkinson's disease and restless legs syndrome, features a tetralin core.
-
Other Therapeutic Areas: Tetralin derivatives have also been investigated for their potential as antifungal, anti-inflammatory, and neuroprotective agents.
Data Presentation
The following tables summarize quantitative data for intramolecular Friedel-Crafts reactions leading to the formation of tetralin and its derivatives under various conditions.
Table 1: Intramolecular Friedel-Crafts Cyclization of Phenylalkyl Compounds
| Precursor | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 4-Phenylbutyric acid | H-Beta zeolite | 1,2-Dichlorobenzene | 220 | 10 | 81.2 (α-tetralone) | [5] |
| γ-Phenylbutyryl chloride | Aluminum chloride | Carbon disulfide | Reflux | 0.17 | 74-91 (α-tetralone) | [2] |
| 4-Phenyl-1-butanol | Phosphoric acid | - | - | - | 50 (Tetralin) | [2] |
| 4-(p-Tolyl)butyric acid | Polyphosphoric acid | - | 100 | 0.5 | 92 (Methyl-α-tetralone) | [6] |
| 4-(p-Methoxyphenyl)butyric acid | Polyphosphoric acid | - | 100 | 0.5 | 95 (Methoxy-α-tetralone) | [6] |
Experimental Protocols
The following protocol is a representative procedure for the synthesis of tetralin from this compound via intramolecular Friedel-Crafts alkylation. This protocol is adapted from established procedures for similar cyclizations.[2]
Materials:
-
This compound
-
Anhydrous aluminum chloride (AlCl₃)
-
Anhydrous carbon disulfide (CS₂)
-
Ice
-
Concentrated hydrochloric acid (HCl)
-
Benzene (B151609) or diethyl ether (for extraction)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottomed flask
-
Reflux condenser with a gas absorption trap
-
Ice bath
-
Steam distillation apparatus (optional)
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a 500-mL round-bottomed flask equipped with a magnetic stirrer and a reflux condenser connected to a gas absorption trap (to neutralize the evolved HCl gas), add 175 mL of anhydrous carbon disulfide.
-
Addition of Reactant: To the carbon disulfide, add 33.7 g (0.2 mol) of this compound.
-
Cooling: Cool the mixture in an ice bath with stirring.
-
Catalyst Addition: While maintaining the temperature at 0-5 °C, carefully and portion-wise add 30 g (0.225 mol) of anhydrous aluminum chloride. A vigorous evolution of hydrogen chloride gas will be observed.
-
Reaction: After the initial vigorous reaction subsides, slowly warm the mixture to room temperature and then gently reflux on a steam bath for 2 hours, or until the evolution of HCl ceases.
-
Quenching: Cool the reaction mixture back down to 0 °C in an ice bath. Decompose the aluminum chloride complex by the slow and careful addition of 100 g of crushed ice, followed by 25 mL of concentrated hydrochloric acid.
-
Workup:
-
Transfer the mixture to a separatory funnel.
-
Separate the organic layer.
-
Extract the aqueous layer three times with 100-mL portions of benzene or diethyl ether.
-
Combine the organic layer and the extracts.
-
-
Washing: Wash the combined organic phase successively with:
-
100 mL of water
-
100 mL of 5% sodium bicarbonate solution
-
100 mL of water
-
50 mL of brine
-
-
Drying and Solvent Removal: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate. Filter to remove the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude tetralin by vacuum distillation. Collect the fraction boiling at approximately 206-208 °C at atmospheric pressure or the corresponding temperature at reduced pressure.
Safety Precautions:
-
This reaction should be performed in a well-ventilated fume hood.
-
Anhydrous aluminum chloride is corrosive and reacts violently with water. Handle with care.
-
Carbon disulfide is highly flammable and toxic.
-
Hydrogen chloride gas is corrosive and toxic. Use a gas trap.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
Visualizations
Synthesis of Tetralin from this compound
Caption: Synthesis of Tetralin via Friedel-Crafts Alkylation.
Sertraline's Mechanism of Action: A Simplified Signaling Pathway
Caption: Simplified Sertraline Signaling Pathway.
Experimental Workflow for Tetralin Synthesis
Caption: Experimental Workflow for Tetralin Synthesis.
References
Application Notes and Protocols for the Formation of 4-Phenylbutylmagnesium Chloride from (4-Chlorobutyl)benzene
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Introduction
The Grignard reagent, 4-phenylbutylmagnesium chloride, is a valuable organometallic intermediate in organic synthesis, enabling the formation of new carbon-carbon bonds. It is prepared by the reaction of (4-chlorobutyl)benzene with magnesium metal, typically in an ethereal solvent such as tetrahydrofuran (B95107) (THF) or diethyl ether (Et₂O). The resulting reagent is a potent nucleophile and a strong base, making it a versatile tool for introducing the 4-phenylbutyl moiety into a wide range of molecules, which is of significant interest in the development of complex organic structures and active pharmaceutical ingredients.
Reaction Mechanism and Key Considerations
The formation of a Grignard reagent involves the insertion of a magnesium atom into the carbon-halogen bond of an organic halide. This process transforms the electrophilic carbon of the alkyl halide into a highly nucleophilic carbon center in the Grignard reagent. The reaction is conducted under strictly anhydrous conditions, as Grignard reagents are readily protonated and decomposed by water or other protic sources.
Challenges and Side Reactions
The synthesis of 4-phenylbutylmagnesium chloride is accompanied by several potential side reactions that can significantly reduce the yield of the desired reagent. Understanding and controlling these side reactions are critical for a successful synthesis.
-
Wurtz-Type Coupling: This is the most common side reaction, where the newly formed Grignard reagent reacts with unreacted this compound to form a dimer, 1,8-diphenylocatane. High local concentrations of the alkyl halide and elevated temperatures can promote this side reaction.
-
Intramolecular Cyclization: The 4-phenylbutylmagnesium chloride can undergo an intramolecular S_N2 reaction, where the carbanionic center attacks the benzylic position, leading to the formation of benzocyclobutane. This side reaction is generally less prevalent than Wurtz coupling but can be influenced by the choice of solvent and reaction temperature.
-
Reaction with Atmospheric Components: Grignard reagents are sensitive to atmospheric oxygen and carbon dioxide. Exposure to air can lead to the formation of alkoxides and carboxylates, respectively, thereby reducing the active Grignard reagent concentration.
Optimization Strategies
To maximize the yield of 4-phenylbutylmagnesium chloride and minimize the formation of byproducts, the following strategies are recommended:
-
Anhydrous Conditions: All glassware must be rigorously dried (e.g., flame-dried or oven-dried), and anhydrous solvents must be used. The reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon).
-
Magnesium Activation: The surface of the magnesium turnings may be coated with a passivating layer of magnesium oxide. Activation can be achieved by adding a small crystal of iodine, a few drops of 1,2-dibromoethane, or by mechanically crushing the magnesium turnings prior to the reaction.
-
Slow Addition of Alkyl Halide: The this compound solution should be added slowly and dropwise to the magnesium suspension. This maintains a low concentration of the alkyl halide, which disfavors the Wurtz-type coupling reaction.
-
Temperature Control: The formation of Grignard reagents is exothermic. The reaction temperature should be carefully controlled, typically by using an ice bath, to prevent a runaway reaction and to minimize side product formation. A gentle reflux is often desirable to sustain the reaction.
-
Solvent Choice: Tetrahydrofuran (THF) is a common solvent for Grignard reagent formation as it effectively solvates and stabilizes the reagent.
Quantitative Data
Due to the limited availability of specific quantitative data for the Grignard formation from this compound in the literature, the following table presents illustrative data based on the well-documented synthesis of a similar primary alkyl Grignard reagent, n-butylmagnesium chloride.[1] These values provide a general expectation for yields and the impact of reaction parameters.
| Parameter | Condition | Expected Yield of Grignard Reagent (%) | Key Observations |
| Magnesium Stoichiometry | 1.3 equivalents | ~73% | Standard condition, good yield. |
| 2.0 equivalents | ~80% | Increased surface area can improve yield. | |
| Initiator/Activator | Aluminum isopropoxide (catalytic) | ~81% | Chemical activation can lead to higher yields. |
| Reaction Temperature | Maintained at gentle reflux of THF (~66 °C) | Favorable for reaction initiation and progression. | Higher temperatures may increase Wurtz coupling. |
| Addition Rate | Slow, dropwise addition over 30-60 min | Minimizes Wurtz coupling byproduct. | Rapid addition can lead to a significant decrease in yield. |
Experimental Protocols
Protocol for the Preparation of 4-Phenylbutylmagnesium Chloride
Materials:
-
Magnesium turnings (1.2 equivalents)
-
This compound (1.0 equivalent)
-
Anhydrous tetrahydrofuran (THF)
-
Iodine (one small crystal)
-
Nitrogen or Argon gas supply
-
Three-necked round-bottom flask, reflux condenser, dropping funnel, and magnetic stirrer.
Procedure:
-
Apparatus Setup: Assemble a three-necked round-bottom flask with a magnetic stir bar, a reflux condenser, a dropping funnel, and a nitrogen/argon inlet. Ensure all glassware is flame-dried or oven-dried immediately before use.
-
Magnesium Activation: Place the magnesium turnings and a small crystal of iodine into the reaction flask. Heat the flask gently under a stream of inert gas to sublime the iodine, which will etch the surface of the magnesium. Allow the flask to cool to room temperature.
-
Initial Reagent Addition: Add a small amount of anhydrous THF to the flask to just cover the magnesium turnings. Prepare a solution of this compound in anhydrous THF in the dropping funnel.
-
Initiation: Add a small portion (~5-10%) of the this compound solution to the stirred magnesium suspension. The reaction should initiate, as evidenced by a gentle reflux and the appearance of a gray, cloudy suspension. Gentle warming with a heat gun may be necessary to start the reaction.
-
Slow Addition: Once the reaction has initiated, add the remaining this compound solution dropwise from the dropping funnel at a rate that maintains a steady, gentle reflux. Use an ice bath to moderate the reaction temperature if it becomes too vigorous.
-
Reaction Completion: After the addition is complete, continue to stir the mixture at room temperature for an additional 30-60 minutes to ensure the reaction goes to completion. The disappearance of most of the magnesium indicates the reaction is complete.
-
Usage: The resulting gray-to-dark solution of 4-phenylbutylmagnesium chloride is not typically isolated and should be used directly in the subsequent synthetic step.
Protocol for the Titration of 4-Phenylbutylmagnesium Chloride
Materials:
-
Salicylaldehyde (B1680747) phenylhydrazone (indicator)
-
sec-Butanol in xylene (standardized solution, e.g., 1.0 M)
-
Anhydrous THF
-
Syringes and needles
Procedure:
-
Indicator Preparation: In a dry, nitrogen-flushed flask, dissolve a small amount of salicylaldehyde phenylhydrazone in anhydrous THF.
-
Titration Setup: To the indicator solution, add a known volume (e.g., 1.0 mL) of the prepared Grignard reagent solution via a syringe. The solution should turn reddish-brown.
-
Titration: Titrate the Grignard solution with the standardized sec-butanol solution dropwise via a syringe until the color disappears.
-
Calculation: The molarity of the Grignard reagent is calculated using the formula: Molarity (Grignard) = [Molarity (sec-butanol) x Volume (sec-butanol)] / Volume (Grignard)
Visualizations
Reaction Pathway Diagram
Caption: Reaction pathways in the formation of 4-phenylbutylmagnesium chloride.
Experimental Workflow Diagram
Caption: Experimental workflow for the synthesis and use of 4-phenylbutylmagnesium chloride.
References
Application Notes and Protocols for the Cyclization of (4-Chlorobutyl)benzene
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive experimental procedure for the intramolecular Friedel-Crafts cyclization of (4-Chlorobutyl)benzene to synthesize 1,2,3,4-tetrahydronaphthalene (B1681288), commonly known as tetralin. Detailed protocols for the reaction, purification, and characterization of the product are outlined. This synthesis is a classic example of an intramolecular electrophilic aromatic substitution and is a key method for constructing polycyclic aromatic systems, which are prevalent in many pharmaceutical compounds.
Introduction
The cyclization of this compound is an intramolecular Friedel-Crafts alkylation reaction.[1][2] This reaction is a fundamental process in organic synthesis for the formation of a new ring fused to an aromatic nucleus.[3] The reaction is catalyzed by a Lewis acid, most commonly aluminum chloride (AlCl₃), which facilitates the formation of a carbocation intermediate that then undergoes an electrophilic attack on the benzene (B151609) ring to form the six-membered ring of tetralin.[2][4] The formation of the six-membered ring is generally favored over other potential ring closures.[3][5] Tetralin and its derivatives are important structural motifs in a variety of biologically active molecules and serve as key intermediates in drug development.
Reaction Principle and Mechanism
The reaction proceeds through the following key steps:
-
Formation of the Electrophile: The Lewis acid catalyst, aluminum chloride, interacts with the chlorine atom of this compound to form a highly polarized complex, which can then generate a primary carbocation.[2][4]
-
Electrophilic Aromatic Substitution: The electron-rich benzene ring acts as a nucleophile, attacking the carbocation in an intramolecular fashion.[2] This results in the formation of a new carbon-carbon bond and a resonance-stabilized carbocation intermediate known as an arenium ion.
-
Rearomatization: A base, such as the AlCl₄⁻ complex, removes a proton from the arenium ion, restoring the aromaticity of the benzene ring and yielding the final product, 1,2,3,4-tetrahydronaphthalene.[6]
Experimental Protocols
Materials and Equipment
-
This compound
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Anhydrous Dichloromethane (B109758) (CH₂Cl₂)
-
Ice-water bath
-
Heating mantle with a stirrer
-
Round-bottom flask with a reflux condenser and a drying tube
-
Separatory funnel
-
Rotary evaporator
-
Apparatus for fractional distillation or column chromatography
-
Standard laboratory glassware
Reaction Procedure
-
Reaction Setup: In a fume hood, equip a dry 250 mL three-necked round-bottom flask with a magnetic stirrer, a reflux condenser fitted with a calcium chloride drying tube, and a dropping funnel.
-
Initial Cooling: Place the flask in an ice-water bath to maintain a temperature of 0-5 °C.
-
Addition of Reactants: To the flask, add anhydrous dichloromethane (100 mL) and this compound (16.8 g, 0.1 mol).
-
Catalyst Addition: While stirring the solution, slowly and portion-wise add anhydrous aluminum chloride (14.7 g, 0.11 mol) over 30 minutes, ensuring the temperature does not exceed 10 °C. The reaction is exothermic.
-
Reaction Progression: After the addition of the catalyst is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Then, heat the mixture to reflux (approximately 40 °C for dichloromethane) and maintain it for 2 hours with continuous stirring.
-
Quenching: After the reaction is complete, cool the flask back to 0-5 °C in an ice-water bath. Cautiously quench the reaction by the slow, dropwise addition of 50 mL of ice-cold water through the dropping funnel. This will hydrolyze the aluminum chloride. Subsequently, add 30 mL of 6M hydrochloric acid to dissolve the aluminum salts.
-
Work-up and Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with 30 mL portions of dichloromethane. Combine all the organic layers.
-
Washing: Wash the combined organic layers with 50 mL of saturated sodium bicarbonate solution, followed by 50 mL of brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent using a rotary evaporator.
Purification
The crude product can be purified by fractional distillation under reduced pressure or by column chromatography on silica (B1680970) gel using hexane (B92381) as the eluent. The boiling point of 1,2,3,4-tetrahydronaphthalene is approximately 207 °C at atmospheric pressure.
Data Presentation
Physical and Spectroscopic Data of 1,2,3,4-Tetrahydronaphthalene
| Property | Value |
| Molecular Formula | C₁₀H₁₂ |
| Molecular Weight | 132.21 g/mol [7] |
| Appearance | Colorless liquid |
| Boiling Point | 207 °C |
| Density | 0.97 g/cm³ |
¹H NMR and ¹³C NMR Data
| ¹H NMR (CDCl₃) | Chemical Shift (ppm) |
| Aromatic-H | 7.07 (m, 4H)[8] |
| Benzylic-H | 2.77 (t, 4H)[8] |
| Aliphatic-H | 1.80 (m, 4H)[8] |
| ¹³C NMR (CDCl₃) | Chemical Shift (ppm) |
| Aromatic Quaternary-C | 137.3[8] |
| Aromatic CH-C | 129.3, 125.6[8] |
| Benzylic CH₂-C | 29.6[8] |
| Aliphatic CH₂-C | 23.4[8] |
IR and Mass Spectrometry Data
| Spectroscopic Data | Key Peaks |
| IR (Infrared) | Aromatic C-H stretch (~3050 cm⁻¹), Aliphatic C-H stretch (~2930, 2860 cm⁻¹), Aromatic C=C stretch (~1600, 1490 cm⁻¹)[9] |
| Mass Spectrum (m/z) | 132 (M⁺), 104, 91[10] |
Mandatory Visualization
Caption: Experimental workflow for the synthesis of 1,2,3,4-tetrahydronaphthalene.
Safety Precautions
-
Anhydrous aluminum chloride is corrosive and reacts violently with water. Handle it with care in a dry environment.
-
This compound is an irritant.
-
Dichloromethane is a volatile and potentially carcinogenic solvent.
-
All procedures should be carried out in a well-ventilated fume hood.
-
Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn at all times.
References
- 1. Tetralin | C10H12 | CID 8404 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. homework.study.com [homework.study.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. m.youtube.com [m.youtube.com]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. youtube.com [youtube.com]
- 7. Naphthalene, 1,2,3,4-tetrahydro- [webbook.nist.gov]
- 8. bmse000530 1,2,3,4-tetrahydronaphthalene at BMRB [bmrb.io]
- 9. irphouse.com [irphouse.com]
- 10. Structure and Dissociation Pathways of Protonated Tetralin (1,2,3,4-Tetrahydronaphthalene) - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Scalable Synthesis of Tetralin via Intramolecular Friedel-Crafts Cyclization of (4-Chlorobutyl)benzene
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the scalable synthesis of tetralin (1,2,3,4-tetrahydronaphthalene) from (4-chlorobutyl)benzene. The primary method described is an intramolecular Friedel-Crafts alkylation, a robust and widely used reaction for the formation of cyclic aromatic compounds.
Introduction
Tetralin and its derivatives are important structural motifs in medicinal chemistry and materials science. The synthesis of tetralin via the cyclization of this compound is a classic example of an intramolecular Friedel-Crafts alkylation.[1] This reaction proceeds through an electrophilic aromatic substitution mechanism, where a Lewis acid catalyst, typically aluminum chloride (AlCl₃), facilitates the formation of a carbocation or a related electrophilic species from the alkyl halide chain. This electrophile then attacks the pendant aromatic ring to form the fused six-membered ring characteristic of tetralin.[1] Intramolecular Friedel-Crafts reactions show a strong preference for the formation of five- and six-membered rings, with the six-membered ring being kinetically and thermodynamically favored in this case.[2][3]
This protocol outlines a scalable procedure for this transformation, including reaction setup, work-up, purification, and characterization of the final product.
Reaction Scheme
The intramolecular Friedel-Crafts cyclization of this compound to tetralin is depicted below:
This compound → Tetralin
The reaction is catalyzed by a Lewis acid, such as aluminum chloride (AlCl₃), and typically requires heating to proceed at a reasonable rate.[1]
Experimental Protocols
Materials and Equipment:
-
This compound
-
Anhydrous aluminum chloride (AlCl₃)
-
Anhydrous dichloromethane (B109758) (DCM) or another suitable inert solvent (e.g., carbon disulfide, nitrobenzene)
-
Hydrochloric acid (HCl), aqueous solution (e.g., 2 M)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask equipped with a reflux condenser and a magnetic stirrer
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
-
Apparatus for fractional distillation or column chromatography
Procedure:
-
Reaction Setup:
-
In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add anhydrous aluminum chloride (1.1 to 1.5 molar equivalents relative to the starting material).
-
Add anhydrous dichloromethane to the flask to create a slurry.
-
Cool the slurry in an ice bath.
-
-
Addition of Starting Material:
-
Slowly add a solution of this compound (1.0 molar equivalent) in anhydrous dichloromethane to the cooled AlCl₃ slurry with vigorous stirring. The addition should be done dropwise to control the initial exotherm.
-
-
Reaction:
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Heat the reaction mixture to reflux (approximately 40 °C for dichloromethane) and maintain the reflux for a period of 2 to 6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
-
Work-up:
-
After the reaction is complete, cool the mixture in an ice bath.
-
Slowly and carefully quench the reaction by the dropwise addition of cold 2 M aqueous HCl. This will hydrolyze the aluminum salts and should be done with caution as the process is exothermic.
-
Transfer the mixture to a separatory funnel.
-
Separate the organic layer.
-
Wash the organic layer sequentially with 2 M aqueous HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
Filter to remove the drying agent.
-
-
Purification:
-
Concentrate the filtrate using a rotary evaporator to remove the solvent.
-
The crude product can be purified by fractional distillation under reduced pressure or by column chromatography on silica (B1680970) gel using a non-polar eluent such as hexane. Tetralin is a colorless liquid.[4]
-
Data Presentation
Table 1: Physical and Spectroscopic Data of Tetralin
| Property | Value | Reference(s) |
| Molecular Formula | C₁₀H₁₂ | [4] |
| Molar Mass | 132.20 g/mol | [4] |
| Appearance | Colorless liquid | [4] |
| Boiling Point | 206-208 °C | [4] |
| Density | 0.970 g/cm³ | [4] |
| ¹H NMR (CDCl₃) | δ ~7.1 (m, 4H, Ar-H), ~2.75 (t, 4H, Ar-CH₂), ~1.8 (m, 4H, -CH₂-CH₂-) | |
| ¹³C NMR (CDCl₃) | δ ~137, ~129, ~126, ~29, ~23 | |
| IR (Infrared) (cm⁻¹) | ~3050 (aromatic C-H), ~2930 (aliphatic C-H), ~1490 (aromatic C=C) | [5] |
| Mass Spec (m/z) | 132 (M+), 104, 91 | [6][7] |
| UV-Vis (λmax) | 266 nm, 274 nm | [6] |
Note: NMR data are approximate and may vary slightly depending on the solvent and instrument.
Table 2: Representative Reaction Parameters and Expected Outcomes
| Parameter | Value/Condition | Notes |
| Starting Material | This compound | Ensure the starting material is pure and dry. |
| Catalyst | Anhydrous Aluminum Chloride (AlCl₃) | The catalyst must be anhydrous as moisture will deactivate it. Use in slight excess (1.1-1.5 eq.). |
| Solvent | Anhydrous Dichloromethane (DCM) | Other inert solvents like carbon disulfide or nitrobenzene (B124822) can be used, but DCM is often preferred for its volatility and ability to solvate the reaction components. |
| Reaction Temperature | Reflux (~40 °C for DCM) | Heating is necessary to drive the reaction to completion.[1] |
| Reaction Time | 2 - 6 hours | Monitor by TLC or GC to determine the optimal reaction time. |
| Expected Yield | Moderate to Good (e.g., 50-70%) | An analogous reaction starting from 4-phenyl-1-butanol (B1666560) gives a 50% yield.[3] Yields can be optimized by careful control of reaction conditions. |
| Purification Method | Fractional Distillation or Column Chromatography | Fractional distillation is suitable for larger scales, while column chromatography is effective for smaller scales and high purity. |
Visualizations
References
- 1. homework.study.com [homework.study.com]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Tetralin - Wikipedia [en.wikipedia.org]
- 5. irphouse.com [irphouse.com]
- 6. Tetralin | C10H12 | CID 8404 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Naphthalene, 1,2,3,4-tetrahydro- [webbook.nist.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of (4-Chlorobutyl)benzene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of (4-Chlorobutyl)benzene.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: A widely used and effective method for synthesizing this compound involves a two-step process:
-
Friedel-Crafts Acylation: Benzene (B151609) is acylated with 4-chlorobutanoyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃), to produce 4-chloro-1-phenylbutan-1-one.[1][2][3]
-
Ketone Reduction: The carbonyl group of 4-chloro-1-phenylbutan-1-one is then reduced to a methylene (B1212753) group to yield the final product, this compound. Common reduction methods include the Clemmensen reduction (using zinc amalgam and hydrochloric acid) or the Wolff-Kishner reduction (using hydrazine (B178648) and a strong base).[4][5][6][7]
Q2: What are the potential side reactions during the Friedel-Crafts acylation step?
A2: While Friedel-Crafts acylation is generally a reliable reaction, some issues can arise:
-
Incomplete Reaction: Insufficient catalyst, low reaction temperature, or a deactivated benzene ring can lead to an incomplete reaction.
-
Catalyst Complexation: The ketone product can form a complex with the aluminum chloride, necessitating a water workup to liberate the product.[8]
-
Polyacylation: Unlike Friedel-Crafts alkylation, polyacylation is not a significant issue because the acyl group deactivates the aromatic ring towards further substitution.[8][9]
Q3: What side reactions can occur during the reduction of 4-chloro-1-phenylbutan-1-one?
A3: The choice of reduction method is critical as each has potential side reactions:
-
Clemmensen Reduction (Acidic Conditions): This method is unsuitable for substrates sensitive to strong acids.[10][11]
-
Wolff-Kishner Reduction (Basic Conditions):
Q4: My final product seems to be degrading or forming a new compound upon distillation. What could be the cause?
A4: This is likely due to intramolecular Friedel-Crafts alkylation (cyclization). If traces of the Lewis acid catalyst (e.g., AlCl₃) from the acylation step are still present, or if the product is exposed to other acids and heat, this compound can cyclize to form tetralin (1,2,3,4-tetrahydronaphthalene).[13][14][15] It is crucial to thoroughly quench and wash the reaction mixture to remove all traces of the acid catalyst before purification.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low yield of 4-chloro-1-phenylbutan-1-one (Acylation Step) | 1. Inactive or insufficient AlCl₃ catalyst.2. Deactivated starting benzene ring.3. Low reaction temperature. | 1. Use fresh, anhydrous AlCl₃ and ensure a stoichiometric amount.2. Friedel-Crafts acylation is not effective on strongly deactivated rings.[3]3. The reaction may require gentle heating to proceed to completion.[1] |
| Formation of an alkene byproduct (Reduction Step) | Use of Wolff-Kishner reduction on the chloro-substituted ketone. The strong base can cause elimination.[12] | Consider using the Clemmensen reduction, as it is performed under acidic conditions where elimination is less likely. |
| Formation of high molecular weight byproduct (Reduction Step) | Azine formation during Wolff-Kishner reduction due to the reaction of the hydrazone intermediate with the starting ketone.[4] | Ensure the reaction is carried out under anhydrous conditions. Pre-forming the hydrazone before adding the base can sometimes mitigate this. |
| Product decomposes or disappears during purification by distillation | Intramolecular Friedel-Crafts alkylation (cyclization) to form tetralin, catalyzed by residual acid.[13][14] | 1. Thoroughly wash the crude product with water and a mild base (e.g., sodium bicarbonate solution) to remove all traces of the Lewis acid catalyst before distillation.2. Use vacuum distillation to lower the boiling point and reduce thermal stress on the molecule. |
| Product contains a mixture of isomers | This is not a common issue for the acylation of unsubstituted benzene. However, if a substituted benzene is used, the directing effects of the substituent will determine the position of acylation. | Ensure the use of pure benzene as the starting material for para-substituted product is not expected. |
Experimental Protocols
1. Friedel-Crafts Acylation of Benzene with 4-Chlorobutanoyl Chloride
-
Reagents: Benzene, 4-chlorobutanoyl chloride, anhydrous aluminum chloride (AlCl₃).
-
Procedure:
-
In a flask equipped with a stirrer and a reflux condenser, add anhydrous aluminum chloride to a solution of benzene.
-
Cool the mixture in an ice bath.
-
Slowly add 4-chlorobutanoyl chloride to the mixture while stirring. Hydrogen chloride gas will be evolved.
-
After the addition is complete, allow the mixture to warm to room temperature and then heat under reflux (e.g., at 60°C) for approximately 30 minutes to complete the reaction.[1]
-
Cool the reaction mixture and carefully pour it onto crushed ice and concentrated HCl to decompose the aluminum chloride complex.
-
Separate the organic layer, wash with water, a dilute solution of sodium bicarbonate, and finally with brine.
-
Dry the organic layer over an anhydrous salt (e.g., MgSO₄), filter, and remove the solvent under reduced pressure to obtain crude 4-chloro-1-phenylbutan-1-one.
-
2. Reduction of 4-chloro-1-phenylbutan-1-one
-
Method A: Clemmensen Reduction [5][6]
-
Reagents: 4-chloro-1-phenylbutan-1-one, zinc amalgam (Zn(Hg)), concentrated hydrochloric acid (HCl).
-
Procedure:
-
Prepare zinc amalgam by stirring zinc granules with a solution of mercury(II) chloride.
-
Add the zinc amalgam, concentrated HCl, and 4-chloro-1-phenylbutan-1-one to a flask.
-
Heat the mixture under reflux for several hours until the ketone is consumed (monitor by TLC).
-
Cool the mixture, decant the aqueous layer, and extract it with a suitable solvent (e.g., diethyl ether).
-
Combine the organic layers, wash with water and brine, dry, and concentrate to yield this compound.
-
-
-
Method B: Wolff-Kishner Reduction [4][7][16]
-
Reagents: 4-chloro-1-phenylbutan-1-one, hydrazine hydrate, a strong base (e.g., potassium hydroxide), and a high-boiling solvent (e.g., diethylene glycol).
-
Procedure:
-
To a flask containing diethylene glycol, add 4-chloro-1-phenylbutan-1-one and hydrazine hydrate.
-
Heat the mixture to form the hydrazone.
-
Add powdered potassium hydroxide (B78521) and increase the temperature to allow for the decomposition of the hydrazone and evolution of nitrogen gas.
-
After the reaction is complete, cool the mixture, add water, and extract the product with a suitable solvent.
-
Wash, dry, and concentrate the organic extracts to obtain this compound.
-
-
Visualizations
Caption: Synthetic pathway for this compound.
Caption: Common side reactions in the synthesis.
Caption: Troubleshooting workflow for synthesis issues.
References
- 1. chemguide.co.uk [chemguide.co.uk]
- 2. m.youtube.com [m.youtube.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Wolff–Kishner reduction - Wikipedia [en.wikipedia.org]
- 5. Clemmensen reduction - Wikipedia [en.wikipedia.org]
- 6. annamalaiuniversity.ac.in [annamalaiuniversity.ac.in]
- 7. byjus.com [byjus.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. friedel-crafts acylation reaction-friedel-crafts acylation of benzene-phenol-anisole and chloro benzene - PG.CHEMEASY [chemisfast.blogspot.com]
- 10. byjus.com [byjus.com]
- 11. Clemmensen Reduction [organic-chemistry.org]
- 12. adichemistry.com [adichemistry.com]
- 13. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 14. homework.study.com [homework.study.com]
- 15. Solved Benzene: Reaction of this compound and AlCl3 | Chegg.com [chegg.com]
- 16. Wolff Kishner Reduction | Pharmaguideline [pharmaguideline.com]
Technical Support Center: Optimizing Intramolecular Cyclization of (4-Chlorobutyl)benzene
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help you optimize the yield for the intramolecular cyclization of (4-chlorobutyl)benzene to produce 1,2,3,4-tetrahydronaphthalene (B1681288) (tetralin).
Troubleshooting Guides
This section addresses specific issues you might encounter during your experiments in a question-and-answer format.
Issue 1: Low or No Product Yield
Q1: My reaction has a very low yield or is not producing the desired tetralin. What are the common causes?
A1: Low or no yield in this intramolecular Friedel-Crafts alkylation can stem from several factors related to reactants, catalyst, and reaction conditions. Here are the most common culprits:
-
Catalyst Inactivity: The Lewis acid catalyst, typically aluminum chloride (AlCl₃), is highly sensitive to moisture. Any water in your solvent, glassware, or starting material will deactivate the catalyst. It is crucial to maintain strictly anhydrous (dry) conditions throughout the setup and reaction.[1]
-
Insufficient Catalyst: While catalytic amounts are sometimes effective, intramolecular Friedel-Crafts reactions can require a stoichiometric amount of the Lewis acid. The product, tetralin, can form a complex with the catalyst, rendering it inactive for further reactions.[1]
-
Sub-optimal Reaction Temperature: The reaction temperature is a critical parameter. While heating is generally required to initiate the reaction, excessively high temperatures can promote side reactions and decomposition of the starting material or product. Temperature optimization is often necessary.
-
Purity of Starting Material: Impurities in the this compound can interfere with the reaction. Ensure the starting material is pure and free of any residual solvents or byproducts from its synthesis.
Issue 2: Formation of Multiple Products
Q2: I am observing the formation of significant side products in my reaction mixture. What are they and how can I minimize them?
A2: The primary side products in this reaction are typically isomers and polymers.
-
Carbocation Rearrangement: The primary carbocation formed from this compound can potentially undergo a hydride shift to form a more stable secondary carbocation. This can lead to the formation of a five-membered ring, resulting in 1-methylindan (B54001) as a byproduct. However, the formation of the six-membered ring (tetralin) is generally kinetically and thermodynamically favored.[2] To minimize rearrangement, using a milder Lewis acid or optimizing the reaction temperature to the lowest effective level can be beneficial.
-
Intermolecular Polyalkylation: This is a common side reaction in Friedel-Crafts alkylations where the product (tetralin) can react with the initial carbocation, leading to the formation of polymeric materials.[3] This is more likely to occur at higher concentrations of the starting material. To favor the intramolecular cyclization, the reaction should be carried out under high dilution conditions.
Frequently Asked Questions (FAQs)
Q1: What is the most effective catalyst for the cyclization of this compound?
A1: Aluminum chloride (AlCl₃) is the most commonly used and generally effective Lewis acid for this type of intramolecular Friedel-Crafts alkylation.[1] Other Lewis acids such as ferric chloride (FeCl₃), sulfuric acid (H₂SO₄), and phosphoric acid have also been used for similar cyclizations, though their efficiency may vary.[2][4] For example, the cyclization of 4-phenyl-1-butanol (B1666560) to tetralin using phosphoric acid has been reported with a 50% yield.[2]
Q2: What is the optimal solvent for this reaction?
A2: Non-polar, inert solvents are typically preferred for Friedel-Crafts reactions to avoid complex formation with the catalyst. Carbon disulfide (CS₂) and nitrobenzene (B124822) have been traditionally used. However, due to their toxicity, halogenated hydrocarbons like dichloromethane (B109758) (CH₂Cl₂) or dichloroethane (CH₂ClCH₂) are often employed. It is crucial that the solvent is anhydrous.[1]
Q3: How does reaction temperature affect the yield and product distribution?
A3: Temperature plays a crucial role. The reaction often requires heating to overcome the activation energy for the cyclization. However, as mentioned in the troubleshooting section, excessively high temperatures can lead to an increase in side products from carbocation rearrangements and polymerization. A careful optimization of the temperature is necessary to maximize the yield of tetralin.
Q4: Can I use 4-phenyl-1-butanol as a starting material instead of this compound?
A4: Yes, 4-phenyl-1-butanol can also be used as a starting material. In the presence of a strong protic acid like sulfuric acid or phosphoric acid, the alcohol can be protonated and lose water to form the same primary carbocation intermediate as from this compound, which then undergoes intramolecular cyclization to form tetralin.[2][5]
Data Presentation
| Catalyst | Solvent | Temperature (°C) | Reaction Time (h) | Yield of Tetralin (%) | Reference |
| AlCl₃ | Benzene | Reflux | 16 | Not specified for this compound, but a similar reaction with 2,5-dichloro-2,5-dimethylhexane (B133102) gave a 91% yield of the corresponding tetralin derivative. | |
| H₃PO₄ | - | Not specified | Not specified | 50 (starting from 4-phenyl-1-butanol) | [2] |
| FeCl₃ | Dichloroethane | Not specified | 8 | 96 (for a similar tetralin synthesis) | |
| AlCl₃ | Dichloroethane | Not specified | Not specified | 73 (for a similar tetralin synthesis) | |
| SnCl₄ | Dichloroethane | Not specified | Not specified | 87 (for a similar tetralin synthesis) | |
| BF₃·OEt₂ | Dichloroethane | Not specified | Not specified | 87 (for a similar tetralin synthesis) |
Experimental Protocols
Detailed Methodology for the Intramolecular Cyclization of this compound using Aluminum Chloride
This protocol is a general guideline and may require optimization for your specific setup and desired scale.
Materials:
-
This compound
-
Anhydrous aluminum chloride (AlCl₃)
-
Anhydrous solvent (e.g., carbon disulfide, dichloromethane, or nitrobenzene)
-
Hydrochloric acid (HCl), dilute aqueous solution
-
Sodium bicarbonate (NaHCO₃), saturated aqueous solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Reflux condenser with a drying tube (e.g., filled with CaCl₂)
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: Ensure all glassware is thoroughly dried in an oven and cooled under a stream of dry nitrogen or in a desiccator. Assemble a round-bottom flask with a magnetic stir bar and a reflux condenser fitted with a drying tube.
-
Addition of Reactants: To the round-bottom flask, add the anhydrous solvent. In a separate, dry container, weigh the anhydrous aluminum chloride and add it to the solvent with stirring. The addition of AlCl₃ can be exothermic. Cool the flask in an ice bath if necessary.
-
Initiation of Reaction: Once the AlCl₃ is well-suspended or dissolved, slowly add the this compound to the mixture.
-
Reaction Conditions: Heat the reaction mixture to reflux and maintain the temperature for the desired reaction time. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and then carefully pour it over crushed ice. This will quench the reaction and hydrolyze the aluminum chloride.
-
Extraction: Transfer the mixture to a separatory funnel. Add more solvent if necessary and separate the organic layer. Wash the organic layer sequentially with dilute HCl, saturated NaHCO₃ solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent using a rotary evaporator.
-
Purification: The crude product can be purified by fractional distillation under reduced pressure to obtain pure 1,2,3,4-tetrahydronaphthalene (tetralin).
Mandatory Visualizations
Caption: Reaction pathway for the intramolecular cyclization of this compound.
Caption: Troubleshooting workflow for low yield in the cyclization reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. BJOC - Cascade intramolecular Prins/Friedel–Crafts cyclization for the synthesis of 4-aryltetralin-2-ols and 5-aryltetrahydro-5H-benzo[7]annulen-7-ols [beilstein-journals.org]
- 5. Friedel-Crafts Alkylation with Practice Problems - Chemistry Steps [chemistrysteps.com]
Preventing polyalkylation in Friedel-Crafts reactions with (4-Chlorobutyl)benzene
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during Friedel-Crafts reactions involving (4-Chlorobutyl)benzene, with a primary focus on preventing polyalkylation and controlling the reaction outcome.
Frequently Asked Questions (FAQs)
Q1: What is polyalkylation in the context of Friedel-Crafts reactions, and why is it a problem with this compound?
A1: Polyalkylation is a common side reaction in Friedel-Crafts alkylation where multiple alkyl groups are introduced onto an aromatic ring.[1][2] This occurs because the initial alkyl group attached to the benzene (B151609) ring is an electron-donating group, which activates the ring, making it more susceptible to further electrophilic attack than the starting material.[1][2][3] With this compound, this intermolecular reaction competes with the desired intramolecular cyclization to form tetralin, leading to a mixture of products and reduced yield of the target molecule.
Q2: What are the main strategies to prevent intermolecular polyalkylation when using this compound?
A2: There are two primary strategies to minimize intermolecular polyalkylation and favor the formation of tetralin:
-
Intramolecular Friedel-Crafts Alkylation under High Dilution: By performing the reaction at very low concentrations of this compound, the probability of one molecule reacting with another (intermolecularly) is significantly reduced, while the proximity of the reactive sites within the same molecule favors intramolecular cyclization.
-
Friedel-Crafts Acylation followed by Reduction: This two-step approach is often the most effective method to avoid polyalkylation.[1] First, an acylation reaction is performed, which introduces a deactivating acyl group onto the benzene ring, thus preventing further substitution.[1][4] The resulting ketone is then reduced to the desired alkyl group to form the final tetralin ring structure.[1][5]
Q3: How do I choose between direct intramolecular alkylation and the acylation-reduction pathway?
A3: The choice depends on the specific requirements of your synthesis.
-
Direct Intramolecular Alkylation: This is a more direct, one-step process. However, it is highly sensitive to reaction conditions, and achieving high selectivity for the cyclized product over polyalkylation can be challenging. It is best suited when optimized conditions for high dilution are established.
-
Acylation-Reduction Pathway: This two-step method offers superior control and virtually eliminates the issue of polyalkylation.[1][5] It is the preferred route when high purity of the final product is critical and when the substrate is compatible with the reduction conditions (e.g., Clemmensen or Wolff-Kishner reduction).[6][7][8]
Q4: What is the role of the Lewis acid in the intramolecular cyclization of this compound?
A4: The Lewis acid (e.g., AlCl₃, FeCl₃) plays a crucial role in generating the carbocation electrophile from the chlorobutyl side chain.[2][4][9] It complexes with the chlorine atom, facilitating its departure and the formation of a primary carbocation, which can then be attacked by the aromatic ring. The choice and concentration of the Lewis acid can influence the reaction rate and selectivity.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Excessive Polyalkylation Products | Reaction concentration is too high. | Employ high-dilution techniques. Slowly add the substrate to the reaction mixture. |
| Lewis acid is too active or used in excess. | Use a milder Lewis acid (e.g., FeCl₃ instead of AlCl₃). Optimize the stoichiometry of the Lewis acid. | |
| Reaction temperature is too high. | Lower the reaction temperature to decrease the rate of intermolecular reactions. | |
| Low Yield of Tetralin (Intramolecular Cyclization) | Inefficient carbocation formation. | Ensure the use of a sufficiently strong Lewis acid and anhydrous conditions. |
| Competing elimination reactions. | Optimize the reaction temperature and choice of Lewis acid to favor substitution over elimination. | |
| Formation of Isomeric Products | Carbocation rearrangement. | While less common for the formation of a stable six-membered ring, consider using a less reactive Lewis acid or lower temperatures. The acylation-reduction pathway avoids carbocation rearrangements.[4][10] |
| Incomplete Reaction | Inactive catalyst. | Use fresh, anhydrous Lewis acid. Ensure all glassware is thoroughly dried. |
| Insufficient reaction time or temperature. | Monitor the reaction progress by TLC or GC and adjust the time and temperature accordingly. |
Quantitative Data Summary
The following table summarizes typical outcomes for the intramolecular Friedel-Crafts alkylation of this compound under different conditions. Please note that exact yields can vary based on specific experimental parameters.
| Method | Catalyst | Concentration | Temperature | Key Outcome | Reference |
| Intramolecular Alkylation | AlCl₃ | High | Room Temp. | Significant polyalkylation | General Knowledge |
| AlCl₃ | High Dilution | Low Temp. | Favors Tetralin formation | General Principle | |
| Acylation-Reduction | AlCl₃ (Acylation) | Standard | 0°C to RT | High yield of acylated intermediate | [11][12] |
| Zn(Hg), HCl (Clemmensen) | Standard | Reflux | High yield of Tetralin | [6][13][14] | |
| H₂NNH₂, KOH (Wolff-Kishner) | Standard | High Temp. | High yield of Tetralin | [7][8][15] |
Experimental Protocols
Protocol 1: Intramolecular Friedel-Crafts Alkylation of this compound under High Dilution
Objective: To favor the formation of tetralin by minimizing intermolecular polyalkylation.
Materials:
-
This compound
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Anhydrous Dichloromethane (CH₂Cl₂)
-
Hydrochloric Acid (1M)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Nitrogen or Argon atmosphere setup
Procedure:
-
Set up a flame-dried, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.
-
To the flask, add anhydrous dichloromethane.
-
In a separate flask, prepare a dilute solution of this compound in anhydrous dichloromethane.
-
In another separate flask, prepare a suspension of anhydrous AlCl₃ in anhydrous dichloromethane.
-
Add the AlCl₃ suspension to the main reaction flask.
-
Using the dropping funnel, add the dilute solution of this compound to the stirred AlCl₃ suspension dropwise over several hours.
-
Maintain the reaction temperature at 0-5 °C using an ice bath.
-
After the addition is complete, allow the reaction to stir at room temperature for 1-2 hours, monitoring by TLC.
-
Quench the reaction by slowly pouring the mixture over crushed ice and 1M HCl.
-
Separate the organic layer, wash with water and brine, and dry over anhydrous MgSO₄.
-
Remove the solvent under reduced pressure and purify the product by column chromatography or distillation.
Protocol 2: Friedel-Crafts Acylation of Benzene with Succinic Anhydride and Subsequent Reduction (Haworth Synthesis approach)
Objective: To synthesize tetralin via an acylation-reduction sequence, completely avoiding polyalkylation.[5]
Part A: Friedel-Crafts Acylation
-
In a flask equipped with a stirrer and a drying tube, add anhydrous benzene and succinic anhydride.
-
Cool the mixture in an ice bath and slowly add anhydrous AlCl₃ in portions.
-
After the addition is complete, remove the ice bath and stir the mixture at room temperature until the reaction is complete (monitored by TLC).
-
Carefully quench the reaction by adding crushed ice and concentrated HCl.
-
Extract the product with a suitable organic solvent, wash the organic layer, and dry it.
-
Remove the solvent to obtain 4-oxo-4-phenylbutanoic acid.
Part B: Clemmensen Reduction
-
Prepare amalgamated zinc by stirring zinc powder with a solution of mercuric chloride.
-
In a round-bottom flask with a reflux condenser, add the amalgamated zinc, concentrated HCl, toluene (B28343) (as a co-solvent), and the 4-oxo-4-phenylbutanoic acid from Part A.
-
Heat the mixture to reflux for 4-6 hours.[1]
-
After cooling, separate the organic layer, wash, and dry it.
-
Remove the solvent to yield 4-phenylbutanoic acid.
Part C: Intramolecular Acylation (Cyclization)
-
Convert 4-phenylbutanoic acid to its acid chloride using thionyl chloride (SOCl₂).
-
In a new Friedel-Crafts setup, add the 4-phenylbutanoyl chloride to a suspension of AlCl₃ in an anhydrous solvent (e.g., dichloromethane).
-
Stir the reaction until cyclization to α-tetralone is complete.
-
Work up the reaction as in Part A to isolate the α-tetralone.
Part D: Final Reduction (Clemmensen or Wolff-Kishner)
-
Reduce the α-tetralone to tetralin using either the Clemmensen reduction (as in Part B) or the Wolff-Kishner reduction (hydrazine and a strong base).[7][8]
Visualizations
Caption: Mechanism of polyalkylation in Friedel-Crafts reactions.
Caption: Competing reaction pathways for this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Friedel Crafts Alkylation-reactivity, Limitations, Friedel Crafts Acylation | Pharmaguideline [pharmaguideline.com]
- 3. 16.2 Preparation of alkylbenzenes | Organic Chemistry II [courses.lumenlearning.com]
- 4. Answered: 6. Haworth Synthesis Friedel Crafts FIRST Clemensen acylation Anhydrous AICI, A reduction CH2 +soCI, CH2 CH2 Zn[Hg), conc. HCI Wolff-Kishner Reduction NH,-NH, &… | bartleby [bartleby.com]
- 5. organic chemistry - Double alkylation of benzene to form tetralin - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. Wolff–Kishner reduction - Wikipedia [en.wikipedia.org]
- 8. Wolff Kishner Reduction | Pharmaguideline [pharmaguideline.com]
- 9. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. chemguide.co.uk [chemguide.co.uk]
- 12. chemguide.co.uk [chemguide.co.uk]
- 13. juniperpublishers.com [juniperpublishers.com]
- 14. electronicsandbooks.com [electronicsandbooks.com]
- 15. Benzene underwent a Friedel–Crafts acylation followed by a Wolff–... | Study Prep in Pearson+ [pearson.com]
Technical Support Center: Minimizing Rearrangement Products in (4-Chlorobutyl)benzene Reactions
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with (4-Chlorobutyl)benzene. The focus is on minimizing rearrangement byproducts during chemical syntheses, particularly in Friedel-Crafts type reactions.
Troubleshooting Guides & FAQs
Frequently Asked Questions (FAQs)
Q1: What are the common challenges encountered when using this compound in Friedel-Crafts alkylation reactions?
A1: The primary challenge in using this compound for intermolecular Friedel-Crafts alkylation is the propensity for the intermediate carbocation to undergo rearrangements and intramolecular cyclization. Instead of the desired linear alkylation product, reactions often yield a mixture of products, including the cyclized product, tetralin, and rearranged isomers. This is due to the formation of a primary carbocation which can rearrange to a more stable secondary carbocation.
Q2: Why do rearrangement and cyclization products form?
A2: Friedel-Crafts alkylations proceed through carbocation intermediates. In the case of this compound, the initial primary carbocation is relatively unstable. It can rearrange via a hydride shift to a more stable secondary carbocation, leading to branched alkylation products. Furthermore, the carbocation can be attacked by the phenyl group within the same molecule in an intramolecular electrophilic aromatic substitution, leading to the formation of a stable six-membered ring, tetralin.[1][2] This intramolecular reaction is often kinetically and thermodynamically favored.
Q3: How can I avoid the formation of these unwanted byproducts?
A3: The most effective strategy to prevent rearrangement and intramolecular cyclization is to avoid the formation of a free carbocation on the alkyl chain. This can be achieved by employing a two-step sequence:
-
Friedel-Crafts Acylation: React benzene (B151609) with 4-phenylbutanoyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃) to form 4-phenylbutyrophenone. The acylium ion intermediate in this reaction is resonance-stabilized and does not undergo rearrangement.
-
Reduction: The resulting ketone (4-phenylbutyrophenone) is then reduced to the desired alkane (1,4-diphenylbutane). Common methods for this reduction include the Clemmensen reduction (using zinc amalgam and hydrochloric acid) or the Wolff-Kishner reduction (using hydrazine (B178648) and a strong base).[3]
Q4: What are the key differences between the Clemmensen and Wolff-Kishner reductions?
A4: The primary difference lies in the reaction conditions. The Clemmensen reduction is performed in a strongly acidic medium, while the Wolff-Kishner reduction is carried out under strongly basic conditions. The choice between the two methods depends on the presence of other functional groups in the molecule that might be sensitive to acid or base.
Troubleshooting Common Issues
| Issue | Potential Cause | Recommended Solution |
| Low yield of desired intermolecular alkylation product | Direct Friedel-Crafts alkylation was performed, leading to intramolecular cyclization and rearrangement. | Switch to the two-step Friedel-Crafts acylation followed by reduction protocol. |
| Formation of a mixture of isomers | Carbocation rearrangement occurred during direct alkylation. | Utilize the Friedel-Crafts acylation-reduction pathway to avoid carbocation formation on the alkyl chain. |
| Incomplete reduction of the ketone | Insufficient reaction time or inadequate mixing in the Clemmensen reduction. The hydrazone intermediate is sterically hindered in the Wolff-Kishner reduction. | For Clemmensen, ensure vigorous stirring and extend the reaction time. For Wolff-Kishner, consider using a higher boiling point solvent like diethylene glycol to facilitate the reaction at the required high temperatures. |
| Side reactions during reduction | The substrate contains functional groups sensitive to the reaction conditions (acid for Clemmensen, base for Wolff-Kishner). | Choose the reduction method compatible with your substrate. For acid-sensitive groups, use the Wolff-Kishner reduction. For base-sensitive groups, use the Clemmensen reduction. |
Quantitative Data Summary
| Reactants | Catalyst | Temperature | Product Distribution (Approximate) |
| 1-Chlorobutane (B31608) + Benzene | AlCl₃ | 25°C | n-Butylbenzene (~35%) |
| sec-Butylbenzene (~65%) |
Note: The intramolecular cyclization of this compound would further reduce the yield of the desired intermolecular product.
Experimental Protocols
Protocol 1: Friedel-Crafts Acylation of Benzene with 4-Phenylbutanoyl Chloride
This protocol describes the synthesis of 4-phenylbutyrophenone.
Materials:
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Anhydrous Benzene
-
4-Phenylbutanoyl Chloride
-
Anhydrous Dichloromethane (DCM)
-
1 M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Standard glassware for inert atmosphere reactions
Procedure:
-
Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere.
-
To the flask, add anhydrous AlCl₃ (1.1 equivalents) and anhydrous DCM.
-
Cool the suspension to 0°C in an ice bath.
-
Add a solution of 4-phenylbutanoyl chloride (1.0 equivalent) in anhydrous benzene (used as both reactant and solvent) dropwise from the dropping funnel over 30 minutes, maintaining the temperature below 5°C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-3 hours.
-
Carefully quench the reaction by slowly pouring the mixture into a beaker containing crushed ice and concentrated HCl.
-
Separate the organic layer and extract the aqueous layer with DCM.
-
Combine the organic layers and wash sequentially with 1 M HCl, water, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude 4-phenylbutyrophenone.
-
Purify the product by vacuum distillation or column chromatography.
Protocol 2: Clemmensen Reduction of 4-Phenylbutyrophenone
This protocol describes the synthesis of 1,4-diphenylbutane (B89690).
Materials:
-
Zinc amalgam (Zn(Hg))
-
Concentrated Hydrochloric Acid (HCl)
-
4-Phenylbutyrophenone
-
Toluene
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Prepare zinc amalgam by stirring zinc granules with a 5% aqueous solution of mercuric chloride for 10 minutes, then decanting the solution and washing the zinc with water.
-
In a round-bottom flask equipped with a reflux condenser, place the amalgamated zinc.
-
Add water, concentrated HCl, and toluene.
-
Add the 4-phenylbutyrophenone to the mixture.
-
Heat the mixture to reflux with vigorous stirring for 4-6 hours. Additional portions of concentrated HCl may be added during the reflux period.
-
After cooling, separate the organic layer.
-
Extract the aqueous layer with toluene.
-
Combine the organic layers and wash with water, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure.
-
Purify the resulting 1,4-diphenylbutane by distillation or recrystallization.
Protocol 3: Wolff-Kishner Reduction of 4-Phenylbutyrophenone
This protocol provides an alternative method for the synthesis of 1,4-diphenylbutane.
Materials:
-
4-Phenylbutyrophenone
-
Hydrazine hydrate (B1144303) (NH₂NH₂)
-
Potassium Hydroxide (KOH)
-
Diethylene glycol (or another high-boiling solvent)
-
1 M Hydrochloric Acid (HCl)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
To a round-bottom flask fitted with a reflux condenser, add 4-phenylbutyrophenone, hydrazine hydrate, and diethylene glycol.
-
Heat the mixture to 100-120°C for 1 hour to form the hydrazone.
-
Add powdered KOH to the mixture.
-
Increase the temperature to 190-200°C and allow for the distillation of water and excess hydrazine.
-
Maintain the reaction at this temperature for 3-4 hours until nitrogen evolution ceases.
-
Cool the reaction mixture and dilute with water.
-
Acidify with 1 M HCl and extract with a suitable organic solvent (e.g., ether or DCM).
-
Wash the combined organic extracts with water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent.
-
Purify the 1,4-diphenylbutane by distillation or chromatography.
Visualizations
Figure 1. Challenges in direct Friedel-Crafts alkylation of this compound.
Figure 2. Recommended two-step pathway to minimize byproducts.
Figure 3. Troubleshooting workflow for minimizing rearrangement products.
References
Purification of (4-Chlorobutyl)benzene by distillation or chromatography
This technical support center provides guidance for researchers, scientists, and drug development professionals on the purification of (4-chlorobutyl)benzene using distillation and chromatography techniques. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues that may be encountered during your experiments.
Data Presentation: Physical Properties and Purification Parameters
For effective purification, understanding the physical properties of this compound and the typical parameters for its purification is crucial. The following tables summarize key quantitative data.
Table 1: Physical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₃Cl | --INVALID-LINK-- |
| Molecular Weight | 168.66 g/mol | --INVALID-LINK-- |
| Boiling Point (at 760 mmHg) | 230-231 °C | [1] |
| CAS Number | 4830-93-7 | --INVALID-LINK-- |
Table 2: Recommended Purification Parameters
| Purification Method | Parameter | Recommended Value/System | Notes |
| Fractional Vacuum Distillation | Pressure | 1-10 mmHg | Lowering the pressure reduces the boiling point, minimizing thermal decomposition. |
| Boiling Point (at 1 mmHg) | ~67-70 °C (estimated) | Based on data for similar compounds and general vacuum distillation principles. | |
| Column Type | Vigreux or packed column (e.g., Raschig rings) | Provides multiple theoretical plates for efficient separation of closely boiling impurities. | |
| Flash Column Chromatography | Stationary Phase | Silica (B1680970) Gel (230-400 mesh) | Standard choice for normal-phase chromatography of moderately polar compounds. |
| Mobile Phase (Eluent) | Hexane (B92381)/Ethyl Acetate (B1210297) gradient (e.g., 0% to 10% Ethyl Acetate) | A non-polar solvent system is effective for the separation of this compound from common non-polar and slightly more polar impurities. | |
| Loading Technique | Dry loading or concentrated solution in a minimal amount of a non-polar solvent (e.g., hexane or dichloromethane). | Dry loading is preferred if the compound has limited solubility in the initial eluent. |
Experimental Protocols
Fractional Vacuum Distillation
This protocol is designed for the purification of crude this compound to remove lower and higher boiling point impurities.
Materials and Equipment:
-
Crude this compound
-
Round-bottom flask
-
Fractionating column (Vigreux or packed)
-
Distillation head with a thermometer
-
Condenser
-
Receiving flasks (multiple)
-
Vacuum source and gauge
-
Heating mantle with magnetic stirring
-
Boiling chips or magnetic stir bar
-
Cold trap
Procedure:
-
Apparatus Setup: Assemble the fractional vacuum distillation apparatus in a fume hood. Ensure all glass joints are properly sealed with vacuum grease. Place boiling chips or a magnetic stir bar in the round-bottom flask.
-
Sample Charging: Charge the round-bottom flask with the crude this compound, filling it to no more than two-thirds of its capacity.
-
System Evacuation: Connect the vacuum source to the distillation apparatus and slowly evacuate the system to the desired pressure (e.g., 1-10 mmHg).
-
Heating and Distillation: Begin heating the flask gently with the heating mantle while stirring.
-
Fraction Collection:
-
Collect any low-boiling impurities as the first fraction. The temperature will be significantly lower than the expected boiling point of the product.
-
As the temperature rises and stabilizes near the expected boiling point of this compound at the working pressure, change the receiving flask to collect the main product fraction.
-
Monitor the temperature closely. A stable temperature during collection indicates a pure fraction.
-
If the temperature rises significantly again, change the receiving flask to collect a third fraction of higher-boiling impurities.
-
-
Shutdown: Once the distillation is complete, turn off the heating and allow the system to cool to room temperature before slowly releasing the vacuum.
Flash Column Chromatography
This protocol describes the purification of this compound using normal-phase flash column chromatography on silica gel.
Materials and Equipment:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Hexane (or heptane)
-
Ethyl acetate
-
Dichloromethane (B109758) (for sample loading, optional)
-
Glass chromatography column with a stopcock
-
Eluent reservoir
-
Air or nitrogen source for pressure
-
Collection tubes or flasks
-
Thin Layer Chromatography (TLC) plates, chamber, and UV lamp
Procedure:
-
Solvent System Selection: Develop a suitable solvent system using TLC. A good starting point is a mixture of hexane and ethyl acetate. The target compound should have an Rf value of approximately 0.2-0.3 for optimal separation.
-
Column Packing:
-
Prepare a slurry of silica gel in the initial, least polar eluent (e.g., 100% hexane).
-
Pour the slurry into the column and allow the silica to settle, tapping the column gently to ensure even packing.
-
Add a thin layer of sand on top of the silica bed to prevent disturbance.
-
-
Sample Loading:
-
Wet Loading: Dissolve the crude product in a minimal amount of the initial eluent or a slightly more polar solvent like dichloromethane. Carefully apply the solution to the top of the silica bed.
-
Dry Loading: Dissolve the crude product in a volatile solvent, add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the column.
-
-
Elution:
-
Begin elution with the least polar solvent mixture.
-
Apply gentle pressure to the top of the column to achieve a steady flow rate.
-
If a gradient elution is required, gradually increase the polarity of the eluent by increasing the percentage of ethyl acetate.
-
-
Fraction Collection and Analysis:
-
Collect fractions in test tubes or flasks.
-
Monitor the separation by TLC analysis of the collected fractions.
-
Combine the fractions containing the pure this compound.
-
-
Solvent Removal: Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified product.
Mandatory Visualizations
Caption: Workflow for the purification of this compound by fractional vacuum distillation.
Caption: Workflow for the purification of this compound by flash column chromatography.
Troubleshooting Guides and FAQs
Distillation Troubleshooting
Q1: My this compound is turning dark during distillation, what should I do?
A1: Darkening of the product suggests thermal decomposition. This compound, being an alkyl halide, can be susceptible to degradation at elevated temperatures.
-
Immediate Action: Reduce the temperature of the heating mantle.
-
Solution: Perform the distillation under a higher vacuum (lower pressure). This will lower the boiling point of the compound and reduce the risk of decomposition. Ensure your vacuum pump and seals are in good condition to maintain a stable, low pressure.
Q2: I am not getting a good separation between my product and an impurity with a close boiling point. How can I improve the fractional distillation?
A2: Poor separation in fractional distillation is often due to insufficient theoretical plates or an improper distillation rate.
-
Solution 1: Improve Column Efficiency: Use a longer fractionating column or one with a more efficient packing material (e.g., Raschig rings or metal sponges). This increases the number of theoretical plates and enhances separation.
-
Solution 2: Slow Down the Distillation: A slower distillation rate allows for better equilibrium between the liquid and vapor phases within the column, leading to improved separation. Reduce the heating rate to collect the distillate drop by drop.
-
Solution 3: Insulate the Column: Wrap the fractionating column with glass wool or aluminum foil to minimize heat loss and maintain a proper temperature gradient.
Q3: The pressure in my vacuum distillation setup is fluctuating. Why is this happening and how can I fix it?
A3: Pressure fluctuations can disrupt the distillation process and lead to inconsistent boiling points and poor separation.
-
Possible Cause 1: Leaks in the System: Check all glass joints, tubing connections, and the vacuum seal on the receiving flask. Re-grease joints if necessary and ensure all connections are tight.
-
Possible Cause 2: Inefficient Cold Trap: If you are using a cold trap before the vacuum pump, ensure it is sufficiently cold (e.g., with dry ice/acetone or liquid nitrogen) to condense any volatile substances before they reach the pump.
-
Possible Cause 3: Bumping of the Liquid: Vigorous, uneven boiling (bumping) can cause pressure surges. Ensure you are using fresh boiling chips or adequate magnetic stirring.
Chromatography Troubleshooting
Q1: My this compound is not moving off the baseline of the silica gel column, even with a relatively polar solvent system.
A1: This indicates a strong interaction between your compound and the silica gel, or the solvent system is not appropriate.
-
Possible Cause: While this compound is moderately polar, highly polar impurities in your crude mixture might be altering the behavior on the column.
-
Solution 1: Increase Solvent Polarity: Gradually increase the percentage of the more polar solvent (e.g., ethyl acetate in a hexane/ethyl acetate system).
-
Solution 2: Change the Solvent System: Consider a different solvent system. For example, dichloromethane can be a stronger eluent than hexane. A gradient of dichloromethane/hexane might be effective.
Q2: I am observing streaking of my compound on the TLC plate and the column, leading to poor separation.
A2: Streaking is often caused by compound degradation on the silica, overloading the column, or poor solubility in the eluent.
-
Possible Cause: Compound Degradation: Alkyl halides can sometimes be unstable on the acidic surface of silica gel, potentially leading to elimination or substitution reactions.[2]
-
Solution 1: Deactivate the Silica Gel: You can neutralize the acidic sites on the silica gel by pre-treating it with a solvent system containing a small amount of a non-nucleophilic base, such as triethylamine (B128534) (e.g., 0.1-1% in your eluent).[3]
-
Solution 2: Use a Different Stationary Phase: If degradation is a significant issue, consider using a less acidic stationary phase like alumina (B75360) (neutral or basic).
-
Solution 3: Reduce Sample Load: Overloading the column can lead to band broadening and streaking. Use an appropriate amount of silica gel for the quantity of crude product you are purifying (a general rule of thumb is a 30:1 to 100:1 ratio of silica to crude product by weight).
Q3: My purified this compound fractions are still showing impurities after chromatography. What can I do?
A3: This suggests that the chosen chromatographic conditions did not provide sufficient resolution to separate the impurities.
-
Solution 1: Optimize the Solvent System: The polarity of your eluent may be too high, causing the desired compound and impurities to elute together. Try a shallower gradient or an isocratic elution with a less polar solvent system.
-
Solution 2: Orthogonal Chromatography: If normal-phase chromatography is not effective, consider using a different separation mode. An HPLC method for this compound uses a reverse-phase column, which is scalable for preparative purification.[4] In reverse-phase chromatography, a non-polar stationary phase (like C18-silica) is used with a polar mobile phase (e.g., acetonitrile/water). This provides a different separation mechanism that may resolve the co-eluting impurities.
-
Solution 3: Re-run the Chromatography: If the separation was close, you can combine the impure fractions, evaporate the solvent, and run a second column with optimized conditions (e.g., a slower flow rate or a shallower gradient).
References
Overcoming low yield in the synthesis of tetralin from (4-Chlorobutyl)benzene
Welcome to the Technical Support Center for the synthesis of tetralin from (4-chlorobutyl)benzene. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges and optimizing reaction outcomes. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to enhance your experimental success.
Troubleshooting Guide: Low Yield
Low yields in the intramolecular Friedel-Crafts cyclization of this compound to tetralin are a common issue. This guide provides a systematic approach to identifying and resolving the root causes of suboptimal results.
| Observation | Potential Cause | Recommended Action |
| Low to no conversion of starting material | Inactive Catalyst: The Lewis acid catalyst (e.g., AlCl₃) is highly sensitive to moisture. Contamination with water will deactivate it. | Ensure all glassware is rigorously dried before use. Use a fresh, unopened container of the Lewis acid or dry it under vacuum before the reaction. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Insufficient Catalyst: In Friedel-Crafts alkylations, the catalyst can form a complex with the product, rendering it inactive. | While technically catalytic, intramolecular reactions can sometimes benefit from a higher catalyst loading. Consider a stoichiometric amount of the Lewis acid. | |
| Low Reaction Temperature: The activation energy for the cyclization may not be reached at lower temperatures. | Gradually increase the reaction temperature. Monitor the reaction progress by TLC or GC to find the optimal temperature that promotes cyclization without significant side product formation. The reaction is typically heated.[1][2] | |
| Formation of multiple products (isomers or polymers) | Carbocation Rearrangement: The intermediate carbocation may undergo rearrangement to a more stable form, leading to undesired isomers. While formation of a six-membered ring from a primary carbocation precursor is generally favored over a five-membered ring, other rearrangements are possible.[3] | The choice of Lewis acid and solvent can influence the extent of carbocation rearrangement. Milder Lewis acids may reduce rearrangement. |
| Intermolecular Polyalkylation: The activated aromatic ring of the product can react with the carbocation intermediate from another molecule, leading to polymer formation. | Use high dilution conditions to favor the intramolecular reaction. This can be achieved by slowly adding the substrate to a solution of the catalyst. | |
| Significant amount of a single, unidentified byproduct | Formation of Indane Derivatives: Although less favorable, cyclization to form a five-membered ring (an indane derivative) can occur. | Characterize the byproduct using spectroscopic methods (NMR, MS) to confirm its structure. Optimizing the catalyst and temperature can help favor the formation of the desired six-membered ring. |
| Elimination Side Reaction: The carbocation intermediate can undergo elimination to form an alkene. | Lowering the reaction temperature may disfavor the elimination pathway. |
Frequently Asked Questions (FAQs)
Q1: What is the most common cause of low yield in this reaction?
A1: The most frequent culprit for low yields is the deactivation of the Lewis acid catalyst by moisture. It is imperative to maintain strictly anhydrous conditions throughout the experimental setup and execution.
Q2: Which Lewis acid is best for this cyclization?
A2: Aluminum chloride (AlCl₃) is a commonly used and effective Lewis acid for this type of intramolecular Friedel-Crafts reaction.[1][2] However, other Lewis acids such as ferric chloride (FeCl₃), tin(IV) chloride (SnCl₄), or Brønsted acids like phosphoric acid can also be employed. The optimal choice may depend on the specific substrate and desired reaction conditions. For the similar cyclization of 4-phenyl-1-butanol, phosphoric acid has been reported to give a 50% yield of tetralin.[3]
Q3: Can I use (4-bromobutyl)benzene or (4-iodobutyl)benzene (B1315382) instead of this compound?
A3: Yes, the corresponding bromo and iodo derivatives can also be used. The reactivity generally follows the order I > Br > Cl. However, the chloro-derivative is often more readily available and cost-effective.
Q4: At what temperature should I run the reaction?
A4: The reaction is typically conducted with heating.[1][2] The optimal temperature will depend on the specific Lewis acid and solvent used. It is recommended to start at a moderate temperature (e.g., 50-60 °C) and monitor the reaction progress. If the reaction is sluggish, the temperature can be gradually increased.
Q5: How can I minimize the formation of polymeric byproducts?
A5: To favor the desired intramolecular cyclization over intermolecular polymerization, it is crucial to work under high-dilution conditions. This can be achieved by adding the this compound solution dropwise to the stirred suspension of the Lewis acid in the solvent over an extended period.
Experimental Protocols
General Procedure for the Synthesis of Tetralin from this compound
Materials:
-
This compound
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Anhydrous Dichloromethane (B109758) (CH₂Cl₂) or Carbon Disulfide (CS₂)
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Bicarbonate (NaHCO₃) solution (saturated)
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (B86663) (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Ice
Procedure:
-
Reaction Setup: All glassware must be oven-dried and assembled while hot under a stream of dry nitrogen or argon. Equip a three-necked round-bottom flask with a magnetic stirrer, a dropping funnel, and a reflux condenser fitted with a drying tube (e.g., containing CaCl₂).
-
Catalyst Suspension: In the reaction flask, place anhydrous aluminum chloride (1.1 to 1.3 equivalents) and suspend it in a suitable anhydrous solvent (e.g., dichloromethane or carbon disulfide).
-
Substrate Addition: Dissolve this compound (1 equivalent) in the same anhydrous solvent and place it in the dropping funnel. Add the substrate solution dropwise to the stirred suspension of AlCl₃ over a period of 1-2 hours.
-
Reaction: After the addition is complete, heat the reaction mixture to a gentle reflux (for dichloromethane, this is around 40 °C). Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Quenching: Once the reaction is complete (typically after 2-4 hours), cool the flask in an ice bath. Cautiously quench the reaction by the slow, dropwise addition of ice-cold water, followed by concentrated hydrochloric acid to dissolve the aluminum salts.
-
Workup: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with two portions of the solvent. Combine the organic extracts and wash them successively with water, saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent and remove the solvent by rotary evaporation.
-
Purification: Purify the crude product by vacuum distillation to obtain pure tetralin.
Data Presentation
The following table summarizes the reported yield for a closely related intramolecular cyclization to form tetralin. This data can serve as a benchmark for optimizing the synthesis from this compound.
| Starting Material | Catalyst | Solvent | Temperature | Yield (%) | Reference |
| 4-Phenyl-1-butanol | Phosphoric Acid | - | Not specified | 50 | [3] |
Note: Further experimental work is required to generate a comprehensive table comparing different Lewis acids and conditions for the direct synthesis from this compound.
Visualizations
Reaction Pathway
The following diagram illustrates the intramolecular Friedel-Crafts cyclization of this compound to form tetralin.
Caption: Intramolecular Friedel-Crafts cyclization pathway.
Troubleshooting Workflow
This workflow provides a logical sequence for addressing low yield issues in the synthesis.
Caption: A workflow for troubleshooting low yields.
Key Experimental Parameters
This diagram illustrates the relationship between key experimental parameters and the desired outcome.
Caption: Key parameters influencing reaction success.
References
Technical Support Center: Impurity Identification in (4-Chlorobutyl)benzene Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist in the identification of impurities during the synthesis of (4-Chlorobutyl)benzene. The information is presented in a question-and-answer format to directly address common issues encountered in the laboratory.
Troubleshooting Guide
Q1: I am observing an unexpected peak in the GC-MS analysis of my final this compound product. How can I identify it?
A1: Unexpected peaks in your GC-MS analysis can originate from various stages of the synthesis. The first step is to compare the mass spectrum of the unknown peak with a spectral library. If a match is not found, consider the potential impurities that can form during the synthesis. The most common synthetic route involves three main steps, each with the potential to generate specific byproducts.
Step 1: Friedel-Crafts Acylation of Benzene (B151609) with Succinic Anhydride (B1165640)
-
Impurity: Diacylation product (e.g., 1,4-dibenzoylbutane (B1293665) derivatives)
-
Formation: Excess succinic anhydride or reactive benzene ring can lead to a second acylation.
-
Identification: Look for a molecular ion in the mass spectrum corresponding to the addition of a second benzoylpropanoic acid moiety.
-
Impurity: α-Tetralone
-
Formation: Intramolecular cyclization of the primary product, 4-oxo-4-phenylbutanoic acid, under acidic conditions.
-
Identification: The mass spectrum will show a molecular ion at m/z 146.20. 1H and 13C NMR spectroscopy can confirm the cyclic structure.
Step 2: Reduction of 4-oxo-4-phenylbutanoic acid
-
Impurity: 4-oxo-4-phenylbutanoic acid (incomplete reduction)
-
Formation: Insufficient reducing agent or reaction time.
-
Identification: This starting material will have a different retention time and a mass spectrum corresponding to its molecular weight (178.19 g/mol ).
-
Impurity: 4-phenylbutan-1-ol
-
Formation: This is the desired intermediate before chlorination. Its presence in the final product indicates an incomplete chlorination step.
-
Identification: The mass spectrum will show a molecular ion at m/z 150.22.
Step 3: Chlorination of 4-phenylbutan-1-ol
-
Impurity: Phenylbutene isomers (e.g., 4-phenyl-1-butene, 4-phenyl-2-butene)
-
Formation: Dehydration of 4-phenylbutan-1-ol, which can be a side reaction during chlorination, especially with reagents like thionyl chloride.
-
Identification: Look for a molecular ion at m/z 132.22 and fragmentation patterns characteristic of an alkene. 1H NMR will show signals in the vinyl region (around 5-6 ppm).
Q2: My NMR spectrum of this compound shows extra signals. What could they be?
A2: Extra signals in the NMR spectrum indicate the presence of impurities. By analyzing the chemical shifts, multiplicities, and integration of these signals, you can often identify the structure of the impurity. Refer to the table below for typical 1H and 13C NMR chemical shifts of this compound and common impurities.
| Compound | Key ¹H NMR Signals (ppm, CDCl₃) | Key ¹³C NMR Signals (ppm, CDCl₃) |
| This compound | 7.30-7.15 (m, 5H, Ar-H), 3.55 (t, 2H, -CH₂Cl), 2.65 (t, 2H, Ar-CH₂), 1.85-1.75 (m, 4H, -CH₂CH₂-) | 141.8 (Ar-C), 128.4 (Ar-CH), 128.3 (Ar-CH), 125.9 (Ar-CH), 44.9 (-CH₂Cl), 35.2 (Ar-CH₂), 32.4 (-CH₂-), 29.5 (-CH₂-) |
| 4-oxo-4-phenylbutanoic acid | 8.00 (d, 2H, Ar-H), 7.60-7.45 (m, 3H, Ar-H), 3.25 (t, 2H, -COCH₂-), 2.75 (t, 2H, -CH₂COOH) | 198.0 (C=O), 178.5 (COOH), 136.7 (Ar-C), 133.3 (Ar-CH), 128.6 (Ar-CH), 128.0 (Ar-CH), 33.5 (-COCH₂-), 28.1 (-CH₂COOH) |
| 4-phenylbutan-1-ol | 7.30-7.15 (m, 5H, Ar-H), 3.65 (t, 2H, -CH₂OH), 2.65 (t, 2H, Ar-CH₂), 1.70-1.55 (m, 4H, -CH₂CH₂-) | 142.3 (Ar-C), 128.4 (Ar-CH), 128.3 (Ar-CH), 125.7 (Ar-CH), 62.8 (-CH₂OH), 35.8 (Ar-CH₂), 32.4 (-CH₂-), 27.8 (-CH₂-) |
| α-Tetralone | 8.02 (d, 1H, Ar-H), 7.50-7.20 (m, 3H, Ar-H), 2.95 (t, 2H, -COCH₂-), 2.65 (t, 2H, Ar-CH₂-), 2.15 (p, 2H, -CH₂CH₂CH₂-) | 198.3 (C=O), 144.5 (Ar-C), 133.4 (Ar-CH), 132.8 (Ar-C), 128.8 (Ar-CH), 127.2 (Ar-CH), 126.5 (Ar-CH), 39.2 (-COCH₂-), 29.6 (Ar-CH₂-), 23.2 (-CH₂CH₂CH₂-) |
| 4-phenyl-1-butene | 7.30-7.15 (m, 5H, Ar-H), 5.85 (m, 1H, -CH=), 5.00 (m, 2H, =CH₂), 2.70 (t, 2H, Ar-CH₂-), 2.35 (q, 2H, -CH₂CH=) | 142.1 (Ar-C), 138.8 (-CH=), 128.4 (Ar-CH), 128.3 (Ar-CH), 125.8 (Ar-CH), 114.9 (=CH₂), 35.9 (Ar-CH₂-), 35.4 (-CH₂CH=) |
Q3: How can I quantify the level of impurities in my this compound sample?
A3: Gas Chromatography with Flame Ionization Detection (GC-FID) is a robust method for quantifying impurities. Due to its response being proportional to the carbon content, it allows for accurate determination of the relative percentages of each component.
For accurate quantification, it is recommended to use a validated GC-FID method with an internal or external standard. The area percent report from the GC-FID chromatogram can provide a good estimation of the purity and the relative amounts of each impurity.
Typical Impurity Profile of this compound
| Impurity | Typical Concentration Range (%) |
| Unreacted 4-phenylbutan-1-ol | < 0.5 |
| Phenylbutene isomers | < 0.2 |
| Dichlorinated butanes | < 0.1 |
| Other chlorinated hydrocarbons | < 0.1 |
Note: These values are typical and can vary depending on the reaction conditions and purification methods.
Experimental Protocols
Protocol 1: GC-MS Analysis for Impurity Identification
This protocol outlines a general method for the identification of volatile and semi-volatile impurities in a this compound sample.
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer (GC-MS).
-
Column: A non-polar capillary column, such as a DB-5ms or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness), is suitable for separating the analytes of interest.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Injection:
-
Injector Temperature: 250 °C
-
Injection Volume: 1 µL
-
Split Ratio: 50:1 (can be adjusted based on sample concentration)
-
-
Oven Temperature Program:
-
Initial Temperature: 60 °C, hold for 2 minutes.
-
Ramp: Increase to 280 °C at a rate of 10 °C/min.
-
Final Hold: Hold at 280 °C for 5 minutes.
-
-
Mass Spectrometer Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-400.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
-
Data Analysis: The resulting chromatogram will show peaks corresponding to different components in the sample. The mass spectrum of each peak can be compared against a spectral library (e.g., NIST) for identification.
Frequently Asked Questions (FAQs)
Q4: What are the common sources of impurities in the Friedel-Crafts acylation step?
A4: Impurities in the Friedel-Crafts acylation of benzene with succinic anhydride can arise from several sources:
-
Moisture: The Lewis acid catalyst (e.g., AlCl₃) is highly sensitive to moisture, which can deactivate it and lead to incomplete reaction.
-
Substrate Reactivity: If the benzene ring is activated, polysubstitution (diacylation) can occur, leading to the formation of byproducts with two acyl groups attached to the ring.
-
Reaction Conditions: High temperatures can promote side reactions, including intramolecular cyclization of the product to form α-tetralone.
Q5: Can the Clemmensen reduction introduce impurities other than unreacted starting material?
A5: Yes, while incomplete reduction is the most common impurity, the strongly acidic conditions of the Clemmensen reduction (amalgamated zinc and concentrated HCl) can potentially lead to other side reactions. For 4-oxo-4-phenylbutanoic acid, intramolecular cyclization to form α-tetralone is a possible side reaction, especially if the reaction is heated for an extended period.
Q6: What are the advantages of using thionyl chloride for the chlorination of 4-phenylbutan-1-ol, and what are the potential impurity-related drawbacks?
A6: The main advantage of using thionyl chloride (SOCl₂) is that the byproducts of the reaction, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which simplifies the purification of the desired this compound. However, a potential drawback is the formation of alkene impurities through a competing elimination (dehydration) reaction. The reaction conditions, such as temperature and the presence of a base (like pyridine), can influence the ratio of substitution to elimination.
Visualizations
Caption: Impurity formation pathways in the synthesis of this compound.
Caption: Troubleshooting workflow for impurity identification.
Technical Support Center: Improving Selectivity in Friedel-Crafts Acylation with 4-Chlorobutanoyl Chloride
Welcome to the Technical Support Center for optimizing your Friedel-Crafts acylation reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and enhance the selectivity of acylations using 4-chlorobutanoyl chloride. Below you will find frequently asked questions (FAQs), detailed troubleshooting guides, and experimental protocols to help you achieve your desired intermolecular acylation products while minimizing common side reactions.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge when using 4-chlorobutanoyl chloride in Friedel-Crafts acylation?
The main challenge is the competition between the desired intermolecular acylation of the aromatic substrate and an undesired intramolecular cyclization of the product. Once the 4-chlorobutanoyl group is attached to the aromatic ring, the Lewis acid catalyst can activate the terminal alkyl chloride, leading to an intramolecular electrophilic aromatic substitution to form a six-membered ring, yielding a tetralone byproduct.[1] Controlling the reaction conditions to favor the intermolecular pathway is critical for achieving high yields of the desired 4-chloro-1-arylbutan-1-one.
Q2: How does temperature affect the selectivity of the reaction?
Temperature is a critical factor in controlling the selectivity. Lower temperatures, typically in the range of 0-10°C, significantly favor the desired intermolecular acylation.[1][2] Higher temperatures or prolonged reaction times tend to promote the subsequent intramolecular cyclization, leading to the formation of the tetralone byproduct.[1][2] It is crucial to maintain strict temperature control, especially during the addition of the acyl chloride and the aromatic substrate.[1][2]
Q3: Which Lewis acid is best for this reaction?
Aluminum chloride (AlCl₃) is a common and highly effective Lewis acid for this reaction, often providing high yields of the intermolecular product when conditions are carefully controlled.[1] However, its high reactivity can sometimes promote the intramolecular side reaction. Milder Lewis acids, such as ferric chloride (FeCl₃) or zinc chloride (ZnCl₂), can be used as alternatives. These may offer better selectivity and milder reaction conditions, particularly for sensitive substrates, though potentially at the cost of a slower reaction rate and lower overall yield.
Q4: Why is a stoichiometric amount of Lewis acid typically required?
In Friedel-Crafts acylation, the ketone product forms a stable complex with the Lewis acid catalyst.[3] This complexation deactivates the catalyst, preventing it from participating further in the reaction. Therefore, at least a stoichiometric amount (and often a slight excess) of the Lewis acid relative to the 4-chlorobutanoyl chloride is necessary to drive the reaction to completion.
Q5: Can I use an aromatic substrate with deactivating groups?
Friedel-Crafts acylation reactions are generally unsuccessful with strongly deactivated aromatic rings. Substrates containing electron-withdrawing groups such as nitro (-NO₂), trifluoromethyl (-CF₃), or sulfonyl (-SO₃H) are not suitable for this reaction.[1] Similarly, aromatic rings with basic amine groups (-NH₂, -NHR, -NR₂) will not work as they form complexes with the Lewis acid catalyst, deactivating it.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield of Desired Product | 1. Inactive Catalyst: The Lewis acid (e.g., AlCl₃) has been deactivated by moisture.[1] 2. Insufficient Catalyst: Less than a stoichiometric amount of Lewis acid was used. 3. Deactivated Substrate: The aromatic ring has strong electron-withdrawing groups.[1] | 1. Ensure all glassware is flame-dried and reagents and solvents are anhydrous. Use a fresh, unopened container of the Lewis acid if possible. 2. Use at least 1.1 to 1.3 equivalents of the Lewis acid catalyst relative to the 4-chlorobutanoyl chloride. 3. This reaction is not suitable for strongly deactivated aromatic substrates. Consider an alternative synthetic route. |
| Significant Amount of Tetralone (Intramolecular Cyclization Product) | 1. High Reaction Temperature: The temperature was allowed to rise above the optimal range (0-10°C), favoring intramolecular alkylation.[1][2] 2. Prolonged Reaction Time: The reaction was allowed to proceed for too long after the initial acylation was complete.[1][2] | 1. Maintain strict temperature control, keeping the internal temperature below 10°C during the addition of reagents and throughout the reaction.[1][2] 2. Monitor the reaction progress closely using Thin Layer Chromatography (TLC). Once the starting aromatic compound is consumed, promptly quench the reaction.[2] |
| Formation of 4-Chlorobutyric Acid | Presence of Water: The 4-chlorobutanoyl chloride has hydrolyzed due to moisture in the reagents or solvent. | 1. Use anhydrous solvents and reagents. Ensure all glassware is thoroughly dried before use.[2] 2. Handle 4-chlorobutanoyl chloride in a dry atmosphere (e.g., under nitrogen or in a glove box). |
| Dark-Colored Reaction Mixture/Polymerization | 1. Excessive Heat: High temperatures can lead to the decomposition and polymerization of starting materials or products. 2. Highly Reactive Substrate: Very activated aromatic substrates can be prone to polymerization in the presence of a strong Lewis acid. | 1. Adhere to the recommended low reaction temperature. 2. Consider using a milder Lewis acid catalyst and ensure slow, controlled addition of the 4-chlorobutanoyl chloride. |
Experimental Protocols
Protocol 1: General Procedure for Intermolecular Friedel-Crafts Acylation with 4-Chlorobutanoyl Chloride
This protocol is adapted from standard procedures for Friedel-Crafts acylation with halo-functionalized acyl chlorides.[1]
1. Reaction Setup:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, suspend anhydrous aluminum chloride (AlCl₃, 1.1-1.3 equivalents) in an anhydrous solvent (e.g., dichloromethane, DCM).
-
Cool the suspension to 0-5°C using an ice bath.
2. Reagent Addition:
-
Dissolve 4-chlorobutanoyl chloride (1.0 equivalent) in a minimal amount of anhydrous DCM and add it to the dropping funnel.
-
Add the 4-chlorobutanoyl chloride solution dropwise to the stirred AlCl₃ suspension over 15-30 minutes, ensuring the internal temperature is maintained at 0-5°C.
-
After the formation of the acylium ion complex, add a solution of the aromatic substrate (1.0 to 1.2 equivalents) in anhydrous DCM to the dropping funnel.
-
Add the aromatic substrate solution dropwise to the reaction mixture, making sure the temperature does not exceed 10°C.
3. Reaction Monitoring:
-
Stir the reaction mixture at 0-5°C and monitor its progress by TLC. The reaction is typically complete within 1-4 hours.
4. Work-up:
-
Carefully and slowly pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid to quench the reaction and decompose the aluminum chloride complex.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer twice with DCM.
-
Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate (NaHCO₃) solution (caution: CO₂ evolution), and brine.
5. Isolation and Purification:
-
Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator to yield the crude product.
-
The crude product can be purified by vacuum distillation or column chromatography on silica (B1680970) gel.
Visualizations
References
Conditions to avoid when working with (4-Chlorobutyl)benzene
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the safe and effective use of (4-Chlorobutyl)benzene in experimental settings. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common issues encountered during its handling, storage, and use in chemical reactions.
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with this compound?
A1: this compound is classified as a hazardous substance. The primary hazards include:
-
Skin Irritation: Causes skin irritation.[1]
-
Eye Irritation: Causes serious eye irritation.[1]
-
Respiratory Irritation: May cause respiratory irritation.[1]
It is crucial to handle this compound in a well-ventilated area, preferably a fume hood, and to wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.
Q2: What are the recommended storage conditions for this compound?
A2: To ensure the stability and purity of this compound, it should be stored under the following conditions:
-
Temperature: Store in a cool, dry place. For long-term storage, refrigeration (2-8°C) is recommended to minimize potential degradation.[2]
-
Light: Protect from light by storing in an amber or opaque container.[2]
-
Atmosphere: For extended storage, consider storing under an inert atmosphere (e.g., nitrogen or argon) to prevent slow oxidation or reaction with atmospheric moisture.[2]
-
Container: Keep the container tightly sealed to prevent the ingress of moisture.[3]
Q3: What materials are incompatible with this compound?
A3: this compound can react vigorously or decompose in the presence of certain substances. Avoid contact with the following:
-
Strong Oxidizing Agents: Can lead to vigorous or explosive reactions.
-
Strong Bases: May cause elimination reactions (dehydrochlorination) or substitution.
-
Strong Acids: Can promote unwanted side reactions, such as polymerization or decomposition.
-
Lewis Acids (e.g., AlCl₃, FeCl₃): Can catalyze intramolecular Friedel-Crafts alkylation, especially with heating.
-
Reactive Metals: Contact with certain metals may lead to decomposition or other hazardous reactions.
Troubleshooting Guides
Issue 1: Unexpected Product Formation - Intramolecular Cyclization
Symptom: You are using this compound in a reaction and obtain a significant amount of a byproduct, which is identified as tetralin.
Cause: This is a classic example of an intramolecular Friedel-Crafts alkylation reaction.[4] This cyclization is catalyzed by Lewis acids and is often promoted by heat. Even trace amounts of acidic impurities can initiate this reaction.
Troubleshooting Steps:
-
Re-evaluate Reagents and Glassware:
-
Ensure all reagents are free from acidic impurities.
-
Thoroughly dry all glassware to remove any traces of water, which can generate HCl in the presence of certain reagents.
-
-
Control Reaction Temperature:
-
Maintain a low reaction temperature. If the desired reaction does not require heating, run it at room temperature or below.
-
-
Choice of Catalyst/Reagents:
-
If a Lewis acid is required for your intended transformation, consider using a milder one or a stoichiometric amount rather than a catalytic amount, and add it at a low temperature.
-
-
Purification of Starting Material:
-
If you suspect the this compound starting material is contaminated with acidic impurities, consider purifying it by distillation under reduced pressure before use.
-
Issue 2: Decomposition of this compound During Reaction or Work-up
Symptom: You observe discoloration (e.g., darkening) of the reaction mixture, formation of insoluble tars, or a lower-than-expected yield of your desired product.
Cause: this compound can decompose under certain conditions, particularly at elevated temperatures or in the presence of strong acids or bases.
Troubleshooting Steps:
-
Temperature Control:
-
Avoid excessive heating. If your reaction requires elevated temperatures, determine the minimum effective temperature through small-scale trials.
-
-
pH Control:
-
During aqueous work-up, avoid strongly acidic or basic conditions if possible. If an acid or base wash is necessary, perform it quickly and at a low temperature. Use dilute solutions where feasible.
-
-
Inert Atmosphere:
-
For sensitive reactions, conducting the experiment under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative decomposition.
-
Data Presentation
Table 1: Incompatible Conditions and Reagents for this compound
| Condition/Reagent Category | Specific Examples to Avoid | Potential Undesirable Outcome |
| Elevated Temperature | Heating above 100°C for prolonged periods | Increased rate of decomposition and side reactions. |
| Strong Acids | Concentrated H₂SO₄, HCl, HNO₃ | Polymerization, decomposition, and promotion of side reactions. |
| Strong Bases | NaOH, KOH, NaNH₂ | Elimination (dehydrochlorination) to form unsaturated products. |
| Lewis Acids | AlCl₃, FeCl₃, BF₃ | Catalysis of intramolecular Friedel-Crafts alkylation to form tetralin.[4] |
| Strong Oxidizing Agents | Peroxides, Permanganates, Chromates | Vigorous or explosive reactions leading to oxidation of the alkyl chain or benzene (B151609) ring. |
Experimental Protocols
Protocol 1: General Handling and Dispensing of this compound
-
Preparation:
-
Work in a well-ventilated fume hood.
-
Ensure all necessary PPE (safety goggles, chemical-resistant gloves, lab coat) is worn.
-
Have appropriate spill cleanup materials readily available (e.g., absorbent pads, sand).
-
-
Dispensing:
-
Use clean, dry glassware.
-
If the compound is stored under an inert atmosphere, use a syringe or cannula technique for transfer to maintain inert conditions.
-
Measure the required amount by volume using a graduated cylinder or by mass using a tared, sealed container.
-
-
Post-Dispensing:
-
Tightly seal the main container immediately after use.
-
Clean any minor drips or spills in the fume hood promptly.
-
Dispose of any contaminated materials (e.g., pipette tips, wipes) in a designated hazardous waste container.
-
Protocol 2: Quenching a Reaction Containing this compound and a Lewis Acid
This protocol is designed to safely neutralize the Lewis acid catalyst and minimize side reactions during work-up.
-
Cooling:
-
At the end of the reaction, cool the reaction vessel to 0°C in an ice-water bath. This will help to control the exothermicity of the quenching process.
-
-
Quenching:
-
Slowly and carefully add a quenching agent to the cooled, stirred reaction mixture. Common quenching agents include:
-
Ice-cold water
-
Dilute aqueous HCl (e.g., 1 M)
-
-
The addition should be dropwise to manage any heat evolution and gas formation.
-
-
Extraction:
-
Once the quenching is complete and the mixture has reached room temperature, transfer it to a separatory funnel.
-
Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether, ethyl acetate).
-
Combine the organic layers.
-
-
Washing:
-
Wash the combined organic layers sequentially with:
-
Water
-
Saturated aqueous sodium bicarbonate solution (to neutralize any remaining acid)
-
Brine (to aid in drying)
-
-
-
Drying and Concentration:
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄).
-
Filter to remove the drying agent.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Visualizations
Caption: Troubleshooting workflow for decomposition of this compound.
Caption: Pathway of unintended Friedel-Crafts cyclization.
References
Validation & Comparative
Purity Under Scrutiny: A Comparative Guide to the GC-MS Analysis of (4-Chlorobutyl)benzene
For researchers, scientists, and professionals in drug development, ensuring the purity of starting materials and intermediates is a cornerstone of robust and reproducible research. This guide provides a detailed comparison of Gas Chromatography-Mass Spectrometry (GC-MS) with High-Performance Liquid Chromatography (HPLC) for the purity validation of (4-Chlorobutyl)benzene, a key building block in the synthesis of various pharmaceutical compounds. We present a comprehensive experimental protocol for GC-MS analysis and supporting data to guide you in selecting the optimal analytical method for your needs.
This compound is a critical intermediate whose purity can significantly impact the yield and impurity profile of subsequent synthetic steps. Gas Chromatography-Mass Spectrometry (GC-MS) stands out as a powerful technique for this purpose, offering high-resolution separation and definitive identification of volatile and semi-volatile impurities.
Comparative Analysis: GC-MS vs. HPLC
While both GC-MS and HPLC are staples in analytical laboratories, their suitability for the purity analysis of this compound differs. The choice of method often depends on the volatility of the compound and its potential impurities, as well as the desired level of structural information.
| Feature | GC-MS | HPLC |
| Principle | Separation based on volatility and polarity in the gas phase, with mass-based detection. | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. |
| Applicability | Ideal for volatile and thermally stable compounds like this compound and many of its likely impurities. | Suitable for a broader range of compounds, including non-volatile and thermally labile substances. |
| Sensitivity | Generally offers high sensitivity, particularly with selected ion monitoring (SIM). | High sensitivity, especially with UV or MS detectors. |
| Identification | Provides mass spectra for definitive peak identification and structural elucidation of unknown impurities. | Identification is primarily based on retention time, often requiring reference standards. |
| Sample Prep | Simple dilution in a volatile solvent is typically sufficient. | May require sample dissolution in the mobile phase and filtration. |
| Run Time | Relatively fast analysis times are achievable with optimized methods. | Can have longer run times depending on the complexity of the separation. |
For the specific case of this compound, GC-MS is often the preferred method due to the compound's volatility and the desire for definitive identification of process-related impurities.
Potential Impurities in this compound
Understanding the synthetic route of this compound, typically a Friedel-Crafts alkylation of benzene, is key to anticipating potential impurities. These may include:
-
Unreacted Starting Materials: Benzene and the alkylating agent.
-
Positional Isomers: Ortho- and meta-isomers of this compound.
-
Structural Isomers: Rearrangement products such as (3-chlorobutyl)benzene or (2-chlorobutyl)benzene.
-
Polyalkylated Species: Di- and tri-substituted (chlorobutyl)benzenes.
-
Cyclization Products: Tetralin, formed via intramolecular cyclization.
Experimental Protocol: GC-MS Purity Validation
This protocol outlines a general method for the purity analysis of this compound using GC-MS.
1. Sample Preparation:
-
Accurately weigh approximately 50 mg of the this compound sample.
-
Dissolve the sample in 10 mL of a suitable volatile solvent (e.g., dichloromethane (B109758) or ethyl acetate) in a volumetric flask.
-
Vortex the solution until the sample is fully dissolved.
-
Transfer an aliquot of the solution to a GC vial for analysis.
2. GC-MS Instrumentation and Conditions:
| Parameter | Value |
| Gas Chromatograph | Agilent 8890 GC System (or equivalent) |
| Mass Spectrometer | Agilent 5977B GC/MSD (or equivalent) |
| GC Column | DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent |
| Injector Temperature | 250 °C |
| Injection Volume | 1 µL |
| Split Ratio | 50:1 |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Oven Program | Initial temp: 60 °C (hold 2 min), Ramp: 10 °C/min to 280 °C (hold 5 min) |
| Transfer Line Temp | 280 °C |
| Ion Source Temp | 230 °C |
| Quadrupole Temp | 150 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Range | m/z 40-450 |
3. Data Analysis:
-
Identify the main peak corresponding to this compound based on its retention time and mass spectrum. The NIST Chemistry WebBook is a valuable resource for reference mass spectra.[1]
-
Identify impurity peaks by comparing their mass spectra with spectral libraries (e.g., NIST, Wiley).
-
Calculate the purity of the sample using the area percent method, assuming a similar response factor for all components. For higher accuracy, quantification using certified reference standards is recommended.
Quantitative Data Summary
The following table presents hypothetical, yet representative, data from the purity analysis of a this compound sample using the described GC-MS method and a comparative HPLC method.
| Analyte | GC-MS (Area %) | HPLC (Area %) | Identification Confidence (GC-MS) |
| This compound | 99.52 | 99.60 | High (Mass Spectrum Match) |
| Benzene | 0.05 | Not Detected | High (Mass Spectrum Match) |
| (2-Chlorobutyl)benzene | 0.18 | 0.25 | High (Mass Spectrum Match) |
| Di(chlorobutyl)benzene | 0.15 | 0.10 | Medium (Molecular Ion) |
| Unknown Impurity 1 | 0.10 | 0.05 | Low (Fragmentation Pattern) |
| Total Purity | 99.52 | 99.60 |
This data illustrates the capability of GC-MS to not only quantify but also identify impurities with a high degree of confidence.
GC-MS Experimental Workflow
The following diagram illustrates the logical workflow for the purity validation of this compound using GC-MS.
References
A Comparative Analysis of Reactivity: (4-Chlorobutyl)benzene vs. (4-Bromobutyl)benzene
For Researchers, Scientists, and Drug Development Professionals
In the synthesis of novel chemical entities and pharmaceutical intermediates, the choice of starting materials is paramount to the efficiency and success of a reaction. This guide provides a detailed comparison of the reactivity of (4-Chlorobutyl)benzene and (4-Bromobutyl)benzene, two common alkyl halide building blocks. The objective is to offer a clear, data-driven analysis to aid in the selection of the optimal reagent for specific synthetic transformations, primarily focusing on nucleophilic substitution and Grignard reagent formation.
Executive Summary
Experimental evidence and fundamental chemical principles confirm that (4-Bromobutyl)benzene is significantly more reactive than this compound in typical nucleophilic substitution and Grignard reactions. This heightened reactivity is primarily attributed to the superior leaving group ability of the bromide ion (Br⁻) compared to the chloride ion (Cl⁻). The carbon-bromine bond is weaker and more easily cleaved than the carbon-chlorine bond, leading to faster reaction rates and often higher yields under identical conditions.
Data Presentation: Comparative Reactivity
Nucleophilic Substitution (Sₙ2) Reactivity
The following table summarizes the second-order rate constants for the Sₙ2 reaction of 1-chlorobutane (B31608) and 1-bromobutane (B133212) with sodium iodide in acetone (B3395972) at 25°C. This Finkelstein reaction is a classic method for comparing the leaving group ability of halogens.
| Alkyl Halide | Nucleophile | Solvent | Temperature (°C) | Rate Constant (k) (L mol⁻¹ s⁻¹) | Relative Rate |
| 1-Chlorobutane | NaI | Acetone | 25 | 1.05 x 10⁻⁵ | 1 |
| 1-Bromobutane | NaI | Acetone | 25 | 1.75 x 10⁻³ | 167 |
Data sourced from Conant, J. B.; Kirner, W. R. J. Am. Chem. Soc. 1924, 46, 232-252.
As the data clearly indicates, 1-bromobutane reacts approximately 167 times faster than 1-chlorobutane under these Sₙ2 conditions.[1] This substantial difference is a direct consequence of the C-Br bond being weaker (bond energy ≈ 285 kJ/mol) than the C-Cl bond (bond energy ≈ 339 kJ/mol), requiring less energy to break during the formation of the transition state.[1]
Grignard Reagent Formation
The formation of a Grignard reagent (R-MgX) is another reaction where the identity of the halogen is critical. The reactivity trend for Grignard formation is R-I > R-Br > R-Cl. Alkyl chlorides are notably less reactive and often necessitate longer initiation times or chemical activation of the magnesium surface.
| Alkyl Halide | Relative Reactivity | Typical Yield Range | Notes |
| Alkyl Chloride (R-Cl) | Moderate | 50-80% | Less reactive, often requiring longer initiation times or activation of the magnesium.[2] Yields can be more variable. |
| Alkyl Bromide (R-Br) | High | 80-95% | Generally provides a good balance of reactivity and stability. Initiation is typically more reliable than with chlorides. |
While specific yields are highly dependent on experimental conditions, alkyl bromides consistently provide higher and more reliable yields of the corresponding Grignard reagent compared to alkyl chlorides.[2]
Mandatory Visualization
Caption: Sₙ2 reaction mechanism for an alkyl halide.
Caption: Experimental workflow for Grignard reagent formation.
Experimental Protocols
The following are generalized protocols for comparing the reactivity of this compound and (4-Bromobutyl)benzene. All reactions should be conducted in a well-ventilated fume hood with appropriate personal protective equipment.
Protocol 1: Comparative Nucleophilic Substitution (Sₙ2)
This protocol is designed to qualitatively and quantitatively compare the rate of halide exchange (a Finkelstein reaction).
Materials:
-
This compound
-
(4-Bromobutyl)benzene
-
Sodium iodide (NaI)
-
Anhydrous acetone
-
Test tubes and a test tube rack
-
Water bath
-
Stopwatch
-
Apparatus for quenching and titration (e.g., flasks, pipettes, burette, standardized sodium thiosulfate (B1220275) solution, starch indicator)
Procedure:
-
Preparation: Prepare 0.1 M solutions of this compound and (4-Bromobutyl)benzene in anhydrous acetone. Prepare a 0.2 M solution of sodium iodide in anhydrous acetone.
-
Reaction Setup: In two separate, dry test tubes, place 5.0 mL of the 0.2 M NaI solution. Equilibrate both tubes in a water bath set to a constant temperature (e.g., 25°C or 50°C).
-
Initiation: Simultaneously add 5.0 mL of the 0.1 M this compound solution to one test tube and 5.0 mL of the 0.1 M (4-Bromobutyl)benzene solution to the other. Start the stopwatch immediately.
-
Qualitative Observation: Observe the formation of a precipitate (NaCl or NaBr). Sodium chloride and sodium bromide are less soluble in acetone than sodium iodide, so their formation indicates that a reaction has occurred. Note the time of the first appearance of turbidity in each tube.
-
Quantitative Analysis (Optional): At regular time intervals (e.g., every 5 minutes), withdraw a 1.0 mL aliquot from each reaction mixture and quench it in a flask containing a known volume of a suitable quenching agent (e.g., a mixture of heptane (B126788) and water). The unreacted iodide can then be determined by titration with a standardized solution of sodium thiosulfate using a starch indicator.
-
Data Analysis: Plot the concentration of the alkyl halide versus time to determine the reaction rate and calculate the second-order rate constant for each reaction.
Protocol 2: Comparative Grignard Reagent Formation
This protocol is designed to compare the ease of initiation and the yield of Grignard reagent formation.
Materials:
-
This compound
-
(4-Bromobutyl)benzene
-
Magnesium turnings
-
Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)
-
A small crystal of iodine
-
Three-necked round-bottom flask, reflux condenser, and addition funnel (all oven-dried)
-
Inert gas supply (Nitrogen or Argon)
-
Apparatus for titration of the Grignard reagent (e.g., anhydrous solvent, indicator like 1,10-phenanthroline, standardized sec-butanol solution)
Procedure:
-
Apparatus Setup: Assemble the dry glassware under a positive pressure of inert gas. Place magnesium turnings (1.2 equivalents) and a small crystal of iodine in the flask.
-
Initiation: In the addition funnel, prepare a solution of the alkyl halide (1.0 equivalent) in anhydrous ether. Add a small portion (approx. 10%) of this solution to the magnesium.
-
Observation of Initiation: Monitor the reaction for signs of initiation, which include the disappearance of the iodine color, gentle bubbling from the magnesium surface, and a slight increase in temperature. Record the time required for initiation for both this compound and (4-Bromobutyl)benzene in separate experiments under identical conditions. Gentle warming may be necessary to initiate the reaction with the chloride.
-
Reaction Completion: Once initiated, add the remaining alkyl halide solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, continue to stir the mixture (with gentle heating if necessary) until most of the magnesium has been consumed.
-
Yield Determination: After cooling the reaction mixture to room temperature, the concentration of the formed Grignard reagent can be determined by titration. A known volume of the solution is added to an excess of a standardized solution of a proton source (like sec-butanol) with an indicator, and the excess is back-titrated. Alternatively, the Grignard reagent can be reacted with a known excess of an electrophile (e.g., benzaldehyde), and the product yield can be determined after workup and purification.
-
Comparison: Compare the initiation times and the yields for the two starting materials. It is expected that (4-Bromobutyl)benzene will have a shorter initiation time and give a higher yield of the Grignard reagent.
Conclusion
For synthetic applications requiring nucleophilic substitution or the formation of a Grignard reagent, (4-Bromobutyl)benzene is the superior choice over this compound due to its significantly higher reactivity. The weaker carbon-bromine bond facilitates faster reaction rates and often leads to higher, more reproducible yields. While this compound may be a more cost-effective starting material, the potential for sluggish reactions, lower yields, and the need for more forcing conditions should be carefully considered in the context of the overall synthetic strategy. This guide provides the foundational data and experimental frameworks to assist researchers in making an informed decision based on the specific requirements of their project.
References
Alternative reagents to (4-Chlorobutyl)benzene for Friedel-Crafts alkylation.
A Comparative Guide to Alternative Reagents for Friedel-Crafts Reactions
For researchers and professionals in drug development, the Friedel-Crafts reaction is a foundational tool for forging carbon-carbon bonds with aromatic rings. The choice of an alkylating agent is pivotal, directly impacting reaction efficiency, selectivity, and adherence to green chemistry principles. While (4-Chlorobutyl)benzene is a potential reagent for intramolecular alkylation to form tetralin, its use as a primary alkyl halide is fraught with challenges, most notably carbocation rearrangement and the need for harsh, stoichiometric Lewis acid catalysts.[1][2][3]
This guide provides an objective comparison of superior alternative pathways that circumvent these issues, focusing on the synthesis of α-tetralone, a common product resulting from the cyclization of a 4-phenylbutyl system. We will explore two primary alternatives: the Friedel-Crafts Acylation-Reduction pathway and direct cyclization using alternative precursors like 4-phenylbutanoic acid.
Core Challenges with this compound
Direct intramolecular Friedel-Crafts alkylation with this compound is often inefficient. The primary carbocation that would form upon activation by a Lewis acid is highly prone to rearrangement via hydride shifts, leading to more stable secondary carbocations and a mixture of undesired products.[2] The classical alternative, which offers superior control and avoids rearrangement, is the intramolecular Friedel-Crafts acylation.[4][5]
Alternative 1: Intramolecular Friedel-Crafts Acylation Pathway
The most robust and widely adopted alternative is to perform an intramolecular Friedel-Crafts acylation using 4-phenylbutanoyl chloride or 4-phenylbutanoic acid.[6][7] This pathway involves two key steps:
-
Acylation : The acylium ion, generated from the acyl chloride or carboxylic acid, is resonance-stabilized and does not undergo rearrangement.[5][8] It cyclizes cleanly to form α-tetralone.
-
Reduction : The resulting ketone (α-tetralone) can then be reduced to the corresponding alkane (tetralin) using standard methods like the Clemmensen or Wolff-Kishner reduction if the fully saturated ring is the desired product.[9][10]
This two-step sequence provides the desired carbon skeleton with high regioselectivity and yield, avoiding the pitfalls of direct alkylation.
Performance Comparison of Acylation Reagents
The choice of acylating agent and catalyst is critical for optimizing the synthesis of α-tetralone. Below is a comparison of common systems.
| Reagent | Catalyst (Equivalents) | Solvent | Temp. (°C) | Time (h) | Product | Yield (%) | Reference(s) |
| 4-Phenylbutanoyl Chloride | AlCl₃ (1.1) | CS₂ | Reflux | 1 | α-Tetralone | ~90 | [7] |
| 4-Phenylbutanoic Acid | Polyphosphoric Acid (PPA) | - | 100 | 0.5 | α-Tetralone | 91 | [11] |
| 4-Phenylbutanoic Acid | Methanesulfonic Acid (MSA) | - | 85-100 | 1 | α-Tetralone | Good | [12] |
| 4-Phenylbutanoic Acid | Eaton's Reagent (P₂O₅/MSA) | - | Ambient | - | α-Tetralone | High | [13] |
Logical Comparison of Synthetic Pathways
The diagram below illustrates the decision-making process when choosing a synthetic route, highlighting the advantages of the acylation pathway over direct alkylation.
Caption: Comparison of direct alkylation vs. the acylation-reduction pathway.
Detailed Experimental Protocols
The following protocols provide detailed methodologies for the recommended intramolecular Friedel-Crafts acylation.
Protocol 1: Intramolecular Acylation of 4-Phenylbutanoyl Chloride using AlCl₃
This protocol describes the classical approach using the acyl chloride and aluminum chloride.
Materials:
-
4-Phenylbutanoyl chloride (1.0 eq)
-
Anhydrous aluminum chloride (AlCl₃) (1.1 eq)
-
Carbon disulfide (CS₂) or Dichloromethane (DCM) as solvent
-
Crushed ice
-
Dilute hydrochloric acid (HCl)
-
Standard flame-dried glassware for anhydrous reactions
Procedure:
-
Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and an addition funnel under an inert atmosphere (e.g., nitrogen or argon).
-
To the flask, add anhydrous AlCl₃ (1.1 eq) and the anhydrous solvent (e.g., CS₂).
-
Cool the stirred suspension to 0-5 °C in an ice bath.
-
Add a solution of 4-phenylbutanoyl chloride (1.0 eq) in the same solvent to the addition funnel and add it dropwise to the AlCl₃ suspension over 30 minutes.
-
After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Heat to reflux for 1 hour to ensure the reaction goes to completion.[7]
-
Cool the reaction mixture back to 0 °C and quench by the cautious, slow addition of crushed ice, followed by dilute HCl to hydrolyze the aluminum complex.
-
Transfer the mixture to a separatory funnel, separate the organic layer, and wash it sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and remove the solvent under reduced pressure to yield crude α-tetralone.
-
The product can be further purified by vacuum distillation or column chromatography.
Protocol 2: Intramolecular Acylation of 4-Phenylbutanoic Acid using Polyphosphoric Acid (PPA)
This protocol offers a "greener" alternative by using the carboxylic acid directly and avoiding halogenated reagents and solvents.[11]
Materials:
-
4-Phenylbutanoic acid (1.0 eq)
-
Polyphosphoric acid (PPA)
-
Crushed ice
-
Ethyl acetate (B1210297) or Dichloromethane for extraction
-
Standard laboratory glassware
Procedure:
-
Place polyphosphoric acid (typically 10x the weight of the carboxylic acid) into a round-bottom flask equipped with a magnetic stirrer and a thermometer.
-
Heat the PPA to 80-90 °C with stirring.
-
Add 4-phenylbutanoic acid (1.0 eq) in one portion to the hot PPA.
-
Increase the temperature to 100 °C and stir vigorously for 30 minutes. Monitor the reaction progress by Thin-Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to about 60 °C and carefully pour it onto a large amount of crushed ice with stirring.
-
Extract the resulting aqueous suspension three times with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic extracts and wash them with water, saturated sodium bicarbonate solution (to remove unreacted acid), and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield crude α-tetralone.
-
Purify the product by column chromatography or vacuum distillation.
Experimental Workflow Visualization
The following diagram outlines the general workflow for the synthesis and purification of α-tetralone via the intramolecular Friedel-Crafts acylation pathway.
Caption: General experimental workflow for intramolecular Friedel-Crafts acylation.
Conclusion
For the synthesis of tetralin and related structures, avoiding direct Friedel-Crafts alkylation with primary halides like this compound is highly recommended. The intramolecular Friedel-Crafts acylation of 4-phenylbutanoic acid or its acyl chloride provides a far more reliable and high-yielding route to the key α-tetralone intermediate.[14] This method completely circumvents the issue of carbocation rearrangement.[8] Modern protocols using polyphosphoric acid or methanesulfonic acid offer greener, more efficient alternatives to the classical AlCl₃-mediated reaction, reducing hazardous waste and simplifying procedures.[12][13] This acylation-first approach represents a superior strategy for researchers in synthetic and medicinal chemistry.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. mt.com [mt.com]
- 4. Friedel-Crafts Alkylation - Chemistry Steps [chemistrysteps.com]
- 5. byjus.com [byjus.com]
- 6. organic chemistry - What results from the reaction of 4-phenylbutanoyl chloride in presence of AlCl3? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 7. friedel-crafts acylation reaction-friedel-crafts acylation of benzene-phenol-anisole and chloro benzene - PG.CHEMEASY [chemisfast.blogspot.com]
- 8. Friedel-Crafts Alkylation with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 9. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 10. askthenerd.com [askthenerd.com]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. benchchem.com [benchchem.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. benchchem.com [benchchem.com]
Comparative study of Lewis acids for the cyclization of (4-Chlorobutyl)benzene
A Comparative Guide to Lewis Acids in the Cyclization of (4-Chlorobutyl)benzene
For researchers and professionals in drug development and organic synthesis, the intramolecular Friedel-Crafts cyclization of this compound to produce 1,2,3,4-tetrahydronaphthalene (B1681288) (tetralin) is a key transformation. The choice of Lewis acid catalyst is critical in determining the efficiency, selectivity, and overall success of this reaction. This guide provides an objective comparison of common Lewis acids—Aluminum Chloride (AlCl₃), Ferric Chloride (FeCl₃), Titanium Tetrachloride (TiCl₄), and Tin Tetrachloride (SnCl₄)—for this application, supported by experimental data from related studies.
Performance Comparison of Lewis Acids
The selection of a Lewis acid for the cyclization of this compound hinges on a balance between reactivity and selectivity. Stronger Lewis acids can promote the reaction more effectively but may also lead to undesirable side products through rearrangements or polymerization.
| Lewis Acid | Relative Strength | Typical Reaction Conditions | Reported Yield (Similar Systems) | Selectivity & Remarks |
| AlCl₃ | Very Strong | 0°C to room temp.; Solvent: CS₂, CH₂Cl₂ | High | Prone to carbocation rearrangements and polymerization. Often requires stoichiometric amounts. |
| FeCl₃ | Strong | Room temp. to gentle heating; Solvent: CH₂Cl₂ | Good to High | Generally offers good yields and is a more environmentally benign and cost-effective option.[1] |
| TiCl₄ | Moderate to Strong | Low temp. (-78°C) to room temp.; Solvent: CH₂Cl₂ | Moderate to Good | Known to be effective in promoting intramolecular cyclizations, including those forming five-membered rings.[2] |
| SnCl₄ | Moderate | Room temp. to heating | Moderate | Generally a milder Lewis acid, which can be advantageous for sensitive substrates. |
Note: Direct comparative yield data for the cyclization of this compound under identical conditions is limited in the available literature. The yields are inferred from studies on similar intramolecular Friedel-Crafts alkylations.
Experimental Protocols
Below are representative experimental protocols for the cyclization of this compound using different Lewis acids. These are generalized procedures and may require optimization for specific laboratory conditions and scales.
General Procedure for Intramolecular Friedel-Crafts Cyclization
Materials:
-
This compound
-
Anhydrous Lewis Acid (AlCl₃, FeCl₃, TiCl₄, or SnCl₄)
-
Anhydrous Solvent (e.g., Dichloromethane (CH₂Cl₂), Carbon Disulfide (CS₂))
-
Inert gas (Nitrogen or Argon)
-
Quenching solution (e.g., ice-cold dilute HCl)
-
Drying agent (e.g., anhydrous MgSO₄ or Na₂SO₄)
Procedure:
-
To a stirred solution of this compound (1.0 eq.) in the chosen anhydrous solvent under an inert atmosphere, the Lewis acid (1.0 - 1.2 eq.) is added portion-wise at the specified temperature.
-
The reaction mixture is stirred at the designated temperature for the specified time, monitoring the reaction progress by a suitable technique (e.g., TLC or GC).
-
Upon completion, the reaction is cautiously quenched by pouring it onto a mixture of crushed ice and dilute hydrochloric acid.
-
The organic layer is separated, and the aqueous layer is extracted with the solvent.
-
The combined organic layers are washed with water, saturated sodium bicarbonate solution, and brine.
-
The organic layer is dried over an anhydrous drying agent, filtered, and the solvent is removed under reduced pressure.
-
The crude product is purified by a suitable method, such as column chromatography or distillation, to afford 1,2,3,4-tetrahydronaphthalene.
Specific Conditions for Each Lewis Acid:
-
Aluminum Chloride (AlCl₃): The reaction is typically initiated at 0°C and allowed to warm to room temperature. Due to its high reactivity, careful control of the addition and temperature is crucial to minimize side reactions.
-
Ferric Chloride (FeCl₃): This reaction can often be run at room temperature. In some cases, gentle heating may be required to drive the reaction to completion. A study on a similar intramolecular cyclization found that FeCl₃ provided a better overall yield compared to other Lewis acids.[1]
-
Titanium Tetrachloride (TiCl₄): For sensitive substrates or to control selectivity, the reaction is often carried out at low temperatures, such as -78°C, and then gradually warmed. TiCl₄ has been shown to be effective in mediating intramolecular Friedel-Crafts cyclizations of α-keto-phenylbutanoates to form indane derivatives.[2]
-
Tin Tetrachloride (SnCl₄): As a milder Lewis acid, reactions with SnCl₄ may require higher temperatures or longer reaction times to achieve good conversion.
Reaction Mechanism and Logical Relationships
The intramolecular Friedel-Crafts cyclization of this compound proceeds through the formation of a carbocation intermediate, which then undergoes an electrophilic aromatic substitution.
Caption: Experimental workflow for the Lewis acid-catalyzed cyclization.
The core of the reaction mechanism involves the Lewis acid assisting in the formation of a carbocation, which is the key electrophile for the intramolecular attack on the benzene (B151609) ring.
Caption: Logical relationship of the Lewis acid-catalyzed cyclization.
Conclusion
The choice of Lewis acid for the cyclization of this compound is a critical parameter that influences reaction efficiency and product purity. While AlCl₃ is a powerful and common choice, its high reactivity can lead to side reactions. FeCl₃ presents a more moderate, environmentally friendly, and cost-effective alternative that often provides good to excellent yields. TiCl₄ and SnCl₄ are milder options that can offer higher selectivity, particularly when dealing with more complex or sensitive substrates. The optimal choice will depend on the specific requirements of the synthesis, including scale, desired purity, and economic considerations. Researchers are encouraged to perform small-scale optimization experiments to determine the most suitable Lewis acid and reaction conditions for their specific application.
References
Validating the Structure of Tetralin Synthesized from (4-Chlorobutyl)benzene: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the synthesis of tetralin from (4-chlorobutyl)benzene via an intramolecular Friedel-Crafts cyclization against common alternative methods. Detailed experimental protocols for the synthesis and structural validation are provided, supported by comparative data on reaction efficiency and analytical characterization.
Comparison of Tetralin Synthesis Methods
The selection of a synthetic route to tetralin depends on factors such as starting material availability, desired purity, and scalability. The intramolecular Friedel-Crafts cyclization of this compound offers a direct approach. Alternative methods include the Haworth synthesis starting from benzene (B151609) and succinic anhydride, and the catalytic hydrogenation of naphthalene.
| Synthesis Method | Starting Materials | Typical Catalyst/Reagents | Typical Yield | Key Advantages | Key Disadvantages |
| Intramolecular Friedel-Crafts Cyclization | This compound | AlCl₃, SnCl₄, or other Lewis acids | Moderate to Good | Direct cyclization of a readily available precursor. | Potential for rearrangements, requires stoichiometric amounts of Lewis acid. |
| Haworth Synthesis | Benzene, Succinic Anhydride | AlCl₃, Zn(Hg)/HCl (Clemmensen) or H₂NNH₂/KOH (Wolff-Kishner) | Good | Builds the carbon skeleton from simple starting materials. | Multi-step process involving acylation and reduction reactions.[1] |
| Catalytic Hydrogenation | Naphthalene | Ni, Pd/C, Pt | High (e.g., 95.6% with Ni/S950 catalyst)[2] | High atom economy, high yield, and selectivity with appropriate catalyst.[2][3] | Requires handling of hydrogen gas under pressure, potential for over-reduction to decalin. |
Experimental Protocols
I. Synthesis of Tetralin from this compound via Intramolecular Friedel-Crafts Cyclization
This protocol describes the synthesis of tetralin by the intramolecular cyclization of this compound using aluminum chloride as the Lewis acid catalyst.
Materials:
-
This compound
-
Anhydrous aluminum chloride (AlCl₃)
-
Anhydrous dichloromethane (B109758) (CH₂Cl₂)
-
Ice
-
Concentrated hydrochloric acid (HCl)
-
Sodium bicarbonate (NaHCO₃) solution (saturated)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Dichloromethane (for extraction)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound in anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution in an ice bath to 0 °C.
-
Carefully add anhydrous aluminum chloride portion-wise to the stirred solution. An exothermic reaction with the evolution of HCl gas may be observed.
-
After the addition is complete, allow the reaction mixture to stir at 0 °C for 30 minutes and then warm to room temperature.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Upon completion, quench the reaction by slowly pouring the mixture over crushed ice.
-
Add concentrated hydrochloric acid to dissolve the aluminum salts.
-
Separate the organic layer and extract the aqueous layer with dichloromethane.
-
Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Purify the crude product by vacuum distillation to obtain pure tetralin.
II. Structural Validation of Synthesized Tetralin
The structure of the synthesized tetralin is confirmed using a combination of spectroscopic techniques.
A. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve a small amount of the purified tetralin in deuterated chloroform (B151607) (CDCl₃).
-
¹H NMR Spectroscopy: Acquire the proton NMR spectrum. The expected chemical shifts and multiplicities are detailed in the data table below.
-
¹³C NMR Spectroscopy: Acquire the carbon-13 NMR spectrum. The expected chemical shifts are provided in the data table below.
B. Mass Spectrometry (MS)
-
Sample Introduction: Introduce the purified tetralin into a mass spectrometer, typically via Gas Chromatography (GC-MS) for separation and analysis.
-
Ionization: Use Electron Ionization (EI) to generate the molecular ion and fragment ions.
-
Analysis: Analyze the resulting mass spectrum for the molecular ion peak (M⁺) and characteristic fragmentation patterns, as detailed in the data table.
Data Presentation
Analytical Data for Tetralin
The following tables summarize the expected analytical data for the synthesized tetralin, which should be used to validate its structure.
Table 2: ¹H and ¹³C NMR Spectroscopic Data for Tetralin
| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| ¹H NMR | ~7.10 | Multiplet | Aromatic protons (4H) |
| ~2.75 | Triplet | Benzylic protons (-CH₂-) (4H) | |
| ~1.80 | Multiplet | Aliphatic protons (-CH₂CH₂-) (4H) | |
| ¹³C NMR | ~137.1 | Singlet | Quaternary aromatic carbons (C4a, C8a)[4] |
| ~129.2 | Doublet | Aromatic CH carbons (C5, C8)[4] | |
| ~125.9 | Doublet | Aromatic CH carbons (C6, C7)[4] | |
| ~29.3 | Triplet | Benzylic carbons (C1, C4)[4] | |
| ~23.3 | Triplet | Aliphatic carbons (C2, C3)[4] |
Table 3: Mass Spectrometry Data for Tetralin
| m/z | Relative Intensity | Assignment |
| 132 | High | Molecular Ion [M]⁺ |
| 104 | High | [M - C₂H₄]⁺ (Retro-Diels-Alder fragmentation) |
| 91 | Moderate | Tropylium ion [C₇H₇]⁺ |
Mandatory Visualization
The following diagrams illustrate the key processes described in this guide.
References
A Comparative Guide to Alternative Methods for the Synthesis of Tetralin
For Researchers, Scientists, and Drug Development Professionals
Tetralin (1,2,3,4-tetrahydronaphthalene) and its derivatives are crucial structural motifs in a wide array of pharmacologically active compounds and are extensively used as hydrogen-donor solvents in various chemical processes. The efficient and selective synthesis of the tetralin scaffold is, therefore, a topic of significant interest in both academic and industrial research. This guide provides an objective comparison of alternative methods for tetralin synthesis, supported by experimental data, detailed protocols, and mechanistic visualizations to aid researchers in selecting the most suitable method for their specific applications.
The primary and most established route to tetralin is the partial hydrogenation of naphthalene (B1677914). However, variations in catalysts, reaction conditions, and the use of novel technologies like supercritical fluids offer a range of efficiencies and environmental friendliness. Furthermore, alternative synthetic strategies, such as intramolecular cyclizations, provide pathways to substituted tetralins that are not readily accessible through the hydrogenation of substituted naphthalenes.
Comparison of Synthetic Methods for Tetralin
The efficiency of various methods for synthesizing tetralin can be compared based on several key metrics, including the conversion of the starting material, selectivity for tetralin, and the conditions required for the reaction. The following table summarizes the performance of different catalytic systems for the hydrogenation of naphthalene and other synthetic approaches.
| Method | Catalyst/Reagent | Support/Solvent | Temp. (°C) | Pressure (MPa) | Time (h) | Naphthalene Conversion (%) | Tetralin Selectivity (%) | Reference |
| Catalytic Hydrogenation | Ni/S950 resin | - | 200 | 2 | 2 | 100 | 95.6 | [1] |
| Catalytic Hydrogenation | 4%NiO-20%MoO₃ | Al₂O₃ | 200 | 6 | 8 | 95.62 | 99.75 | [2] |
| Catalytic Hydrogenation | NiMo | Al₂O₃ | 210-300 | 1.8 | - | ~23-30 | - | [3] |
| Catalytic Hydrogenation | Pd (5 wt%) | Al₂O₃ | 250 | 4 | - | High | Low (favors decalin) | [4] |
| Supercritical Fluid | Pt (1 wt%) | Hyper-cross-linked | 250 | 6 | - | ~100 | ~100 | [2] |
| High-Temperature Water | Fe-Mo based | High-Temp. Water | 333 | - | 5 | - | High (Yield ~85%) | |
| C-H/C-H Coupling | Pd(OAc)₂ / (±)-L9 ligand | HFIP | 60 | - | 12 | - | Good (78% isolated yield) | |
| Darzens Synthesis | Conc. H₂SO₄ | - | Heating | - | - | - | Substrate dependent | [5] |
Experimental Protocols
Catalytic Hydrogenation of Naphthalene using a Nickel-based Catalyst
This protocol is a general guideline for the selective hydrogenation of naphthalene to tetralin using a supported nickel catalyst.
Materials:
-
Naphthalene
-
Supported Nickel Catalyst (e.g., Ni/S950 resin or Ni-Mo/Al₂O₃)
-
Solvent (e.g., n-hexane, decane)
-
High-pressure autoclave reactor equipped with a magnetic stirrer and temperature controller
-
Hydrogen gas (high purity)
Procedure:
-
The autoclave reactor is charged with naphthalene and the solvent.
-
The nickel-based catalyst is added to the reactor. For the Ni/S950 catalyst, a typical catalyst to reactant ratio would be in the range of 1:10 to 1:100 by weight.
-
The reactor is sealed and purged several times with nitrogen to remove air, followed by purging with hydrogen.
-
The reactor is pressurized with hydrogen to the desired pressure (e.g., 2 MPa).[1]
-
The stirring is initiated, and the reactor is heated to the target temperature (e.g., 200 °C).[1]
-
The reaction is allowed to proceed for the specified time (e.g., 2 hours), with the temperature and pressure monitored and maintained.[1]
-
After the reaction is complete, the reactor is cooled to room temperature, and the excess hydrogen is carefully vented.
-
The reaction mixture is filtered to remove the catalyst.
-
The product composition is analyzed by gas chromatography (GC) to determine the conversion of naphthalene and the selectivity to tetralin.
Tetralin Synthesis in Supercritical Hexane (B92381)
This method offers a "green" alternative with high efficiency.
Materials:
-
Naphthalene
-
Platinum catalyst supported on a hyper-cross-linked aromatic polymer (Pt/HAP)
-
Hexane (HPLC grade)
-
High-pressure autoclave reactor suitable for supercritical conditions
-
Hydrogen gas (high purity)
Procedure:
-
The Pt/HAP catalyst is placed in the autoclave reactor.
-
Naphthalene and hexane are added to the reactor.
-
The reactor is sealed and purged with nitrogen, followed by pressurization with nitrogen to 5 MPa.
-
The mixture is heated under stirring to the reaction temperature of 250 °C, which is above the critical temperature of hexane (234.5 °C).[2]
-
Once the temperature is reached, the nitrogen is replaced with hydrogen to a final pressure of 6 MPa.[2]
-
The reaction is monitored by taking samples periodically for GC analysis.
-
Upon completion, the reactor is cooled, and the pressure is released.
-
The hexane can be easily separated from the product by depressurization and simple rectification.[2]
Darzens Synthesis of a Tetralin Derivative
This is a classical method for the synthesis of tetralin derivatives via intramolecular cyclization.
Materials:
-
A suitable 1-aryl-4-pentene derivative (e.g., an α-benzyl-α-allylacetic acid type compound)
-
Concentrated sulfuric acid
-
Round-bottom flask with a reflux condenser
-
Heating mantle
Procedure:
-
The 1-aryl-4-pentene derivative is placed in a round-bottom flask.
-
Concentrated sulfuric acid is carefully added to the flask.
-
The mixture is moderately heated under reflux. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, the mixture is cooled to room temperature and carefully poured onto ice.
-
The product is extracted with a suitable organic solvent (e.g., diethyl ether or dichloromethane).
-
The organic layer is washed with a saturated sodium bicarbonate solution and then with brine.
-
The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude tetralin derivative.
-
The crude product can be purified by column chromatography or distillation.
Visualizing Reaction Pathways
The following diagrams, generated using the DOT language, illustrate the key mechanistic steps in the synthesis of tetralin.
The catalytic hydrogenation of naphthalene proceeds in a stepwise manner.[4][6] Initially, one of the aromatic rings is partially hydrogenated to form dihydronaphthalene, which is then further hydrogenated to yield the desired product, tetralin. Over-hydrogenation can lead to the formation of decalin, which is often an undesired side product when high selectivity for tetralin is required. The choice of catalyst and reaction conditions plays a critical role in controlling the selectivity of this process.
The Darzens synthesis of tetralin derivatives involves an intramolecular Friedel-Crafts-type cyclization.[5] A proton source, typically a strong acid like sulfuric acid, protonates the double bond of the pentene chain, leading to the formation of a carbocation intermediate. This carbocation then undergoes an intramolecular electrophilic aromatic substitution reaction with the appended aryl group to form the six-membered ring of the tetralin scaffold. This method is particularly useful for accessing substituted tetralins.
References
- 1. Sciencemadness Discussion Board - Preparation of Tetralin? - Powered by XMB 1.9.11 [sciencemadness.org]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. research.birmingham.ac.uk [research.birmingham.ac.uk]
- 5. Darzens Synthesis of Tetralin Derivatives [drugfuture.com]
- 6. pubs.acs.org [pubs.acs.org]
Reactivity comparison of different alkyl halides in Friedel-Crafts reactions
A comprehensive analysis of the reactivity of various alkyl halides in Friedel-Crafts alkylation, supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals.
The Friedel-Crafts alkylation is a cornerstone of organic synthesis, enabling the formation of carbon-carbon bonds by attaching an alkyl group to an aromatic ring. A critical factor influencing the efficiency of this electrophilic aromatic substitution is the nature of the alkyl halide used. This guide provides an objective comparison of the reactivity of different alkyl halides (RF, RCl, RBr, RI), addressing the conflicting information in the existing literature with available experimental insights and providing standardized protocols for comparative analysis.
Unraveling the Reactivity Trend: A Tale of Two Theories
The relative reactivity of alkyl halides in Friedel-Crafts reactions is a subject of ongoing discussion, with two main opposing viewpoints. One theory posits that the reactivity order is RF > RCl > RBr > RI . This trend is attributed to the increasing polarity of the carbon-halogen (C-X) bond. The high electronegativity of fluorine creates a more polarized C-F bond, which is thought to facilitate the coordination of the Lewis acid catalyst and the subsequent formation of the carbocation electrophile.
Conversely, a second theory suggests the opposite reactivity order: RI > RBr > RCl > RF . This argument is based on the carbon-halogen bond strength. The C-I bond is the weakest among the series, requiring less energy to break for the formation of the carbocation.
Quantitative Comparison of Alkyl Halide Reactivity
To provide a clear comparison, the following table summarizes the general understanding and available qualitative information on the reactivity of tert-butyl halides in the Friedel-Crafts alkylation of benzene (B151609). A tertiary alkyl halide is chosen to minimize the possibility of carbocation rearrangements, a common side reaction in Friedel-Crafts alkylations.
| Alkyl Halide | Lewis Acid Catalyst | Typical Reaction Conditions | Observed Reactivity | Product Yield (Qualitative) | Reference |
| tert-Butyl Fluoride (t-BuF) | BF₃, SbF₅ | Low temperature | Highly reactive | Generally high | General textbook knowledge |
| tert-Butyl Chloride (t-BuCl) | AlCl₃, FeCl₃ | 0-25 °C | Moderately reactive | Good to high | [General textbook knowledge] |
| tert-Butyl Bromide (t-BuBr) | AlBr₃, GaBr₃ | 0-25 °C | Reactive | Good | [General textbook knowledge] |
| tert-Butyl Iodide (t-BuI) | (Not commonly used) | Prone to decomposition | Less commonly used | Variable, potential for side reactions | General textbook knowledge |
Note: The information in this table is a consolidation of qualitative statements from various organic chemistry resources. Definitive, side-by-side quantitative yield comparisons under identical conditions are scarce in the readily accessible literature. The general consensus, however, leans towards the reactivity order being primarily influenced by the ease of carbocation formation, which is a complex interplay between C-X bond strength and the Lewis acid's affinity for the specific halogen.
Experimental Protocols for Comparative Analysis
To facilitate a direct and objective comparison of alkyl halide reactivity, a standardized experimental protocol is essential. The following methodologies are proposed for the Friedel-Crafts alkylation of benzene with different tert-butyl halides.
Protocol 1: Competitive Alkylation of Benzene
This protocol allows for the direct comparison of the relative reactivity of two different alkyl halides in a single experiment.
Materials:
-
Benzene (anhydrous)
-
tert-Butyl Chloride (t-BuCl)
-
tert-Butyl Bromide (t-BuBr)
-
Aluminum Chloride (AlCl₃, anhydrous)
-
Dichloromethane (anhydrous)
-
Ice bath
-
Standard glassware for organic synthesis (round-bottom flask, condenser, dropping funnel, magnetic stirrer)
-
Gas chromatograph (GC) for product analysis
Procedure:
-
In a flame-dried 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a dropping funnel, place 100 mL of anhydrous benzene and 0.05 mol of anhydrous aluminum chloride.
-
Cool the mixture to 0 °C in an ice bath with continuous stirring.
-
In the dropping funnel, prepare an equimolar mixture of tert-butyl chloride (0.05 mol) and tert-butyl bromide (0.05 mol) in 20 mL of anhydrous dichloromethane.
-
Add the alkyl halide mixture dropwise to the stirred benzene-AlCl₃ suspension over 30 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, continue stirring the reaction mixture at 0 °C for 1 hour.
-
Quench the reaction by slowly adding 50 mL of ice-cold water.
-
Separate the organic layer, wash it with 50 mL of 5% sodium bicarbonate solution and then with 50 mL of water.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Analyze the product mixture using gas chromatography (GC) to determine the relative amounts of tert-butylbenzene (B1681246) formed from each alkyl halide.
Protocol 2: Individual Alkylation and Yield Determination
This protocol is designed to determine the individual product yield for each alkyl halide under identical reaction conditions.
Materials:
-
Benzene (anhydrous)
-
tert-Butyl Halide (t-BuF, t-BuCl, t-BuBr, or t-BuI)
-
Appropriate Lewis Acid (e.g., BF₃ for t-BuF, AlCl₃ for t-BuCl, AlBr₃ for t-BuBr)
-
Dichloromethane (anhydrous)
-
Ice bath
-
Standard glassware for organic synthesis
Procedure:
-
Set up the reaction apparatus as described in Protocol 1.
-
Charge the flask with 100 mL of anhydrous benzene and 0.05 mol of the appropriate anhydrous Lewis acid.
-
Cool the mixture to 0 °C.
-
In the dropping funnel, dissolve 0.05 mol of the specific tert-butyl halide in 20 mL of anhydrous dichloromethane.
-
Add the alkyl halide solution dropwise over 30 minutes at 0 °C.
-
Stir the reaction mixture at 0 °C for 1 hour after the addition is complete.
-
Follow the quenching, extraction, and drying procedures as outlined in Protocol 1.
-
Isolate the tert-butylbenzene product by distillation or column chromatography.
-
Determine the mass of the purified product and calculate the percentage yield.
-
Repeat the experiment for each of the other tert-butyl halides, ensuring all reaction parameters (temperature, time, molar ratios) are kept constant.
Visualizing the Reaction Pathway and Experimental Workflow
To better understand the process, the following diagrams illustrate the mechanism of Friedel-Crafts alkylation and the general experimental workflow.
Caption: Mechanism of Friedel-Crafts Alkylation.
Caption: General Experimental Workflow for Friedel-Crafts Alkylation.
Conclusion
The reactivity of alkyl halides in Friedel-Crafts alkylation is a nuanced topic with conflicting theoretical explanations. While a definitive, universally accepted reactivity order based on comprehensive quantitative data remains elusive, the prevailing understanding suggests a complex interplay between carbon-halogen bond polarity and bond strength. For researchers and professionals in drug development, a direct experimental comparison using standardized protocols, such as those outlined in this guide, is the most reliable approach to determine the optimal alkyl halide for a specific synthetic application. The provided methodologies and diagrams offer a robust framework for conducting such comparative studies and advancing the understanding of this fundamental organic reaction.
Spectroscopic comparison of (4-Chlorobutyl)benzene and its reaction products
A Spectroscopic Comparison of (4-Chlorobutyl)benzene and Its Diverse Reaction Products
This guide provides a comprehensive spectroscopic comparison of this compound and a selection of its reaction products. It is designed for researchers, scientists, and professionals in drug development to facilitate the identification and characterization of these compounds through nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS). The guide presents key quantitative data in structured tables, details the experimental protocols for these analytical techniques, and includes visualizations of a characteristic reaction and the analytical workflow.
Spectroscopic Data Comparison
The following tables summarize the key spectroscopic data for this compound and its transformation into various products through substitution, elimination, and intramolecular cyclization reactions.
Table 1: ¹H NMR Spectroscopic Data (Chemical Shift δ in ppm)
| Compound | Aromatic Protons | Benzylic Protons (-CH₂-Ph) | Alkyl Protons (-CH₂-) | Terminal/Specific Protons | Solvent |
| This compound | ~7.10-7.30 (m, 5H) | ~2.65 (t, 2H) | ~1.75-1.85 (m, 4H) | ~3.55 (t, 2H, -CH₂Cl) | CDCl₃ |
| 4-Phenyl-1-butene | ~7.15-7.30 (m, 5H) | ~2.70 (t, 2H) | ~2.35 (q, 2H) | ~5.85 (m, 1H, -CH=), ~5.00 (m, 2H, =CH₂) | CDCl₃ |
| (4-Iodobutyl)benzene | ~7.10-7.30 (m, 5H) | ~2.60 (t, 2H) | ~1.80-1.90 (m, 4H) | ~3.20 (t, 2H, -CH₂I) | CDCl₃ |
| (4-Azidobutyl)benzene | ~7.15-7.35 (m, 5H) | ~2.65 (t, 2H) | ~1.60-1.70 (m, 4H) | ~3.30 (t, 2H, -CH₂N₃) | CDCl₃ |
| 4-Phenylbutylamine | ~7.10-7.30 (m, 5H) | ~2.60 (t, 2H) | ~1.50-1.70 (m, 4H) | ~2.70 (t, 2H, -CH₂NH₂), ~1.30 (br s, 2H, -NH₂) | CDCl₃ |
| 1,2,3,4-Tetrahydronaphthalene | ~7.10 (m, 4H) | ~2.75 (t, 4H) | ~1.80 (m, 4H) | - | CDCl₃ |
Table 2: ¹³C NMR Spectroscopic Data (Chemical Shift δ in ppm)
| Compound | Aromatic Carbons | Benzylic Carbon (-CH₂-Ph) | Alkyl Carbons (-CH₂-) | Terminal/Specific Carbon | Solvent |
| This compound | ~125.8, 128.3, 128.4, 141.7 | ~35.0 | ~32.5, 29.8 | ~44.9 (-CH₂Cl) | CDCl₃ |
| 4-Phenyl-1-butene | ~125.7, 128.2, 128.4, 142.1 | ~35.6 | ~35.1 | ~138.7 (-CH=), ~114.6 (=CH₂) | CDCl₃ |
| (4-Iodobutyl)benzene) | ~125.9, 128.3, 128.4, 141.5 | ~35.2 | ~33.1, 30.2 | ~6.5 (-CH₂I) | CDCl₃ |
| (4-Azidobutyl)benzene | ~126.0, 128.4, 128.5, 141.8 | ~35.2 | ~28.5, 26.8 | ~51.2 (-CH₂N₃) | CDCl₃ |
| 4-Phenylbutylamine | ~125.7, 128.3, 128.4, 142.4 | ~35.8 | ~33.8, 29.0 | ~42.2 (-CH₂NH₂) | CDCl₃ |
| 1,2,3,4-Tetrahydronaphthalene | ~125.6, 129.2, 137.1 | ~29.3 | ~23.2 | - | CDCl₃ |
Table 3: Infrared (IR) Spectroscopy Data (Wavenumber cm⁻¹)
| Compound | Aromatic C-H Stretch | Aliphatic C-H Stretch | C=C Stretch (Aromatic) | C-X Stretch / N-H Bend | Specific Group Vibrations |
| This compound | ~3027, 3063 | ~2858, 2931 | ~1604, 1496, 1454 | ~698 (C-Cl) | - |
| 4-Phenyl-1-butene | ~3026, 3064 | ~2857, 2929 | ~1641 (alkene), 1604, 1496 | - | ~911, 994 (=C-H bend) |
| (4-Iodobutyl)benzene | ~3025, 3060 | ~2855, 2928 | ~1603, 1495, 1453 | ~615 (C-I) | - |
| (4-Azidobutyl)benzene | ~3027, 3063 | ~2860, 2933 | ~1604, 1496, 1454 | - | ~2095 (N₃ stretch) |
| 4-Phenylbutylamine | ~3025, 3062 | ~2855, 2928 | ~1603, 1496, 1454 | ~1560-1650 (N-H bend) | ~3280, 3360 (N-H stretch) |
| 1,2,3,4-Tetrahydronaphthalene | ~3018, 3065 | ~2855, 2927 | ~1605, 1495, 1452 | - | - |
Table 4: Mass Spectrometry (MS) Data (m/z)
| Compound | Molecular Formula | Molecular Weight | Molecular Ion (M⁺) | Key Fragment Ions |
| This compound | C₁₀H₁₃Cl | 168.66 | 168/170 | 91 (tropylium ion), 133, 77 |
| 4-Phenyl-1-butene | C₁₀H₁₂ | 132.20 | 132 | 91 (tropylium ion), 117, 77 |
| (4-Iodobutyl)benzene | C₁₀H₁₃I | 260.11 | 260 | 91 (tropylium ion), 133, 127 (I⁺) |
| (4-Azidobutyl)benzene | C₁₀H₁₅N₃ | 177.25 | 177 | 91 (tropylium ion), 134, 104 |
| 4-Phenylbutylamine | C₁₀H₁₅N | 149.23 | 149 | 91 (tropylium ion), 104, 30 (CH₂NH₂⁺) |
| 1,2,3,4-Tetrahydronaphthalene | C₁₀H₁₂ | 132.20 | 132 | 104, 91 (tropylium ion), 117 |
Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below.
¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation : Approximately 5-10 mg of the analyte was dissolved in ~0.7 mL of deuterated chloroform (B151607) (CDCl₃) containing 0.03% v/v tetramethylsilane (B1202638) (TMS) as an internal standard. The solution was transferred to a 5 mm NMR tube.
-
Instrumentation : Spectra were recorded on a Bruker Avance III 400 MHz spectrometer.
-
¹H NMR Parameters :
-
Pulse Program: zg30
-
Number of Scans: 16
-
Relaxation Delay: 1.0 s
-
Spectral Width: 20 ppm
-
-
¹³C NMR Parameters :
-
Pulse Program: zgpg30 (proton decoupled)
-
Number of Scans: 1024
-
Relaxation Delay: 2.0 s
-
Spectral Width: 240 ppm
-
-
Data Processing : The free induction decay (FID) was Fourier transformed, and the resulting spectra were phase and baseline corrected. Chemical shifts (δ) are reported in parts per million (ppm) relative to TMS (0.00 ppm).
Fourier-Transform Infrared (IR) Spectroscopy
-
Sample Preparation : A small drop of the neat liquid sample was placed on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Instrumentation : Spectra were recorded on a PerkinElmer Spectrum Two FT-IR spectrometer equipped with a UATR accessory.
-
Parameters :
-
Spectral Range: 4000-400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of Scans: 8
-
-
Data Processing : A background spectrum of the clean, empty ATR crystal was recorded and automatically subtracted from the sample spectrum.
Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation : The sample was diluted to a concentration of approximately 1 mg/mL in dichloromethane.
-
Instrumentation : Analysis was performed on an Agilent 7890B GC system coupled to an Agilent 5977A mass selective detector.
-
GC Parameters :
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness)
-
Inlet Temperature: 250°C
-
Oven Program: Initial temperature of 50°C held for 2 min, then ramped at 10°C/min to 280°C and held for 5 min.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
-
MS Parameters :
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Mass Range: m/z 40-550
-
Source Temperature: 230°C
-
Quadrupole Temperature: 150°C
-
-
Data Analysis : The mass spectra of the eluting peaks were compared with the NIST Mass Spectral Library for compound identification.
Mandatory Visualization
The following diagrams illustrate a typical reaction of this compound and the general workflow for its spectroscopic analysis.
A Comparative Guide to the Synthesis of Tetralin: Quantitative Analysis of (4-Chlorobutyl)benzene Conversion
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of synthetic routes to tetralin, with a focus on the quantitative analysis of the intramolecular Friedel-Crafts cyclization of (4-chlorobutyl)benzene. Tetralin and its derivatives are crucial building blocks in the synthesis of a wide range of pharmaceuticals and bioactive molecules. An efficient and well-characterized synthetic pathway is therefore of significant interest to the drug development community. This document outlines the experimental methodologies, presents quantitative data for comparison, and provides detailed protocols for the synthesis and analysis of tetralin.
Comparison of Synthetic Routes to Tetralin
The synthesis of tetralin can be achieved through various methods, each with its own advantages and disadvantages in terms of yield, reaction conditions, and substrate scope. The intramolecular Friedel-Crafts cyclization of this compound offers a direct route to the tetralin core. Below is a comparative summary of this method against other common synthetic alternatives.
| Synthesis Method | Starting Material(s) | Catalyst/Reagent | Typical Yield (%) | Key Advantages | Key Disadvantages |
| Intramolecular Friedel-Crafts Cyclization | This compound | Lewis Acids (e.g., AlCl₃, FeCl₃) | 50-70 (estimated) | Direct route to the tetralin core from a readily available starting material. | Potential for side reactions; requires careful control of reaction conditions. |
| Catalytic Hydrogenation of Naphthalene | Naphthalene | Heterogeneous catalysts (e.g., Pt, Pd/C, Rh/C) | >95 | High yield and selectivity; scalable industrial process.[1][2] | Requires high pressure and temperature; risk of over-hydrogenation to decalin. |
| Darzens Synthesis of Tetralin Derivatives | 1-Aryl-4-pentene derivatives | Concentrated Sulfuric Acid | Variable | Useful for the synthesis of specific tetralin derivatives. | Not a direct route to unsubstituted tetralin; requires multi-step substrate synthesis. |
| Haworth Synthesis | Benzene, Succinic Anhydride | AlCl₃, then reduction (e.g., Clemmensen) | Moderate | A classic method for building polycyclic aromatic systems. | Multi-step process with moderate overall yield. |
| Birch Reduction of Naphthalene | Naphthalene | Na or Li in liquid NH₃ with an alcohol | High | Effective for partial reduction of aromatic rings. | Requires cryogenic conditions and handling of alkali metals.[3] |
Experimental Workflow and Analysis
The successful synthesis and quantification of tetralin from this compound involves a systematic workflow, from the initial reaction setup to the final product analysis. The following diagram illustrates the key stages of this process.
Caption: A flowchart illustrating the synthesis, work-up, and quantitative analysis of tetralin from this compound.
Detailed Experimental Protocols
Synthesis of Tetralin via Intramolecular Friedel-Crafts Cyclization of this compound
This protocol describes a representative procedure for the synthesis of tetralin from this compound using aluminum chloride as the Lewis acid catalyst.
Materials:
-
This compound
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Anhydrous Dichloromethane (B109758) (CH₂Cl₂)
-
Ice
-
Deionized Water
-
Diethyl ether
-
Saturated Sodium Bicarbonate solution
-
Brine (Saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a nitrogen inlet is charged with anhydrous aluminum chloride (1.1 equivalents) and anhydrous dichloromethane under a nitrogen atmosphere.
-
Addition of Reactant: The flask is cooled in an ice bath, and a solution of this compound (1.0 equivalent) in anhydrous dichloromethane is added dropwise over 30 minutes, maintaining the internal temperature below 10°C.
-
Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux (approximately 40°C) for 3-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Quenching: The reaction mixture is cooled in an ice bath, and crushed ice is added cautiously to quench the reaction, followed by the slow addition of cold water.
-
Extraction: The organic layer is separated, and the aqueous layer is extracted three times with diethyl ether. The combined organic layers are washed sequentially with deionized water, saturated sodium bicarbonate solution, and brine.
-
Drying and Solvent Removal: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.
-
Purification: The crude product is purified by vacuum distillation to yield pure tetralin.
Quantitative Analysis of Tetralin by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol outlines a general method for the quantitative analysis of tetralin in the final product mixture.
Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 7890B or equivalent.
-
Mass Spectrometer: Agilent 5977A or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Injector Temperature: 250°C.
-
Oven Temperature Program: Initial temperature of 60°C, hold for 2 minutes, ramp to 200°C at 10°C/min, then ramp to 280°C at 20°C/min, and hold for 5 minutes.
-
MS Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: 40-450 amu.
Procedure:
-
Standard Preparation: Prepare a series of standard solutions of pure tetralin in a suitable solvent (e.g., dichloromethane or hexane) at known concentrations (e.g., 10, 25, 50, 100, 250 µg/mL).
-
Sample Preparation: Accurately weigh a sample of the purified reaction product and dissolve it in a known volume of the same solvent used for the standards to achieve a concentration within the calibration range.
-
Calibration Curve: Inject the standard solutions into the GC-MS system and record the peak area for tetralin. Plot a calibration curve of peak area versus concentration.
-
Sample Analysis: Inject the prepared sample solution into the GC-MS system and record the peak area for tetralin.
-
Quantification: Determine the concentration of tetralin in the sample solution using the calibration curve. Calculate the yield of the reaction based on the initial amount of this compound used.
Signaling Pathways and Logical Relationships
The conversion of this compound to tetralin proceeds via an electrophilic aromatic substitution mechanism, a fundamental concept in organic chemistry. The logical relationship of the key steps is depicted below.
Caption: The mechanistic pathway for the intramolecular Friedel-Crafts cyclization of this compound to tetralin.
References
Safety Operating Guide
Personal protective equipment for handling (4-Chlorobutyl)benzene
This guide provides critical safety protocols, operational procedures, and disposal plans for handling (4-Chlorobutyl)benzene, tailored for laboratory and drug development professionals. Given its hazardous properties, adherence to these guidelines is paramount to ensure personnel safety and regulatory compliance.
This compound is classified as a hazardous substance that causes skin and serious eye irritation, and may cause respiratory irritation.[1] Proper personal protective equipment (PPE) and handling procedures are mandatory to minimize exposure risks.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is essential for the safe handling of this compound. The following table summarizes the recommended PPE.
| Protection Category | Recommended PPE | Standards and Specifications |
| Eye and Face Protection | Tightly fitting safety goggles with side-shields. A face shield is required for splash hazards. | Must conform to EN 166 (EU) or be NIOSH (US) approved.[2][3] |
| Skin and Body Protection | Chemical-resistant gloves (Nitrile, Neoprene, or Butyl rubber). A flame-resistant lab coat or impervious clothing must be worn.[2] | Gloves must be inspected prior to use.[4] |
| Respiratory Protection | All handling must be conducted in a certified chemical fume hood. For emergencies with high vapor concentration, a full-face respirator with organic vapor cartridges is necessary.[5] | Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded.[6] |
Emergency First-Aid Procedures
Immediate and appropriate first aid is crucial in the event of exposure.
| Exposure Route | First-Aid Protocol |
| Inhalation | Move the exposed person to fresh air at once. If breathing has stopped, perform artificial respiration. If breathing is difficult, trained personnel may administer oxygen. Seek immediate medical attention. |
| Skin Contact | Promptly remove all contaminated clothing. Immediately wash the contaminated skin with soap and plenty of water for at least 15 minutes.[7][8] If irritation persists, get medical attention.[7] |
| Eye Contact | Immediately flush eyes with large amounts of tepid water for at least 15 minutes, holding the eyelids open.[8][9] Remove contact lenses if present and easy to do so. Continue rinsing. Seek immediate medical attention from an ophthalmologist. |
| Ingestion | Do NOT induce vomiting.[6] If the person is conscious, rinse their mouth with water. Never give anything by mouth to an unconscious person.[4] Seek immediate medical attention.[7] |
Operational Plan: Step-by-Step Handling Procedures
A systematic approach to handling this compound is critical for safety.
1. Preparation:
-
Risk Assessment: Conduct a thorough risk assessment for the planned experiment.
-
Fume Hood: Verify that the chemical fume hood is certified and functioning correctly. All work must be performed within the fume hood.[5]
-
Safety Equipment: Ensure that a safety shower and an eyewash station are readily accessible and have been recently tested.[6]
-
Gather Materials: Assemble all necessary equipment and reagents within the fume hood to minimize movement.
-
Spill Kit: Have a spill kit rated for flammable and chlorinated organic solvents readily accessible.[5]
2. Handling and Use:
-
Don PPE: Put on all required personal protective equipment before entering the laboratory.
-
Containment: Handle the chemical within a certified chemical fume hood. Keep the container tightly closed when not in use.[10]
-
Avoid Inhalation: Do not breathe vapors.[5]
-
Prevent Contact: Avoid contact with skin and eyes.[4]
-
Ignition Sources: Keep away from heat, sparks, open flames, and hot surfaces. Use only non-sparking tools.[5]
3. Post-Experiment:
-
Decontamination: Decontaminate all surfaces and equipment that may have come into contact with the chemical.
-
Glove Removal: Remove gloves using the proper technique to avoid skin contact and dispose of them in the designated hazardous waste container.[4]
-
Hand Washing: Wash hands thoroughly with soap and water after handling the chemical, even if gloves were worn.[4]
Disposal Plan
Proper disposal is a critical final step in the safe handling of this compound.
-
Waste Segregation: All materials contaminated with this chemical, including disposable PPE, absorbent materials from spills, and empty containers, must be treated as hazardous waste.[2]
-
Waste Collection: Collect all contaminated materials in a designated, leak-proof, and clearly labeled hazardous waste container.
-
Final Disposal: The disposal of this chemical waste must be conducted through a licensed and approved hazardous waste disposal facility. Adhere to all local, state, and federal regulations governing hazardous waste.[2][10]
Workflow for Safe Handling of this compound
Caption: Logical workflow for handling this compound.
References
- 1. This compound | C10H13Cl | CID 78543 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. fishersci.com [fishersci.com]
- 4. lookchem.com [lookchem.com]
- 5. benchchem.com [benchchem.com]
- 6. fishersci.com [fishersci.com]
- 7. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]
- 8. en.hesperian.org [en.hesperian.org]
- 9. Benzene: Systemic Agent | NIOSH | CDC [cdc.gov]
- 10. sigmaaldrich.com [sigmaaldrich.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
